NCX 1000
Description
Properties
IUPAC Name |
[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H55NO10/c1-24(28-10-11-29-36-30(16-18-38(28,29)3)37(2)17-15-27(40)22-26(37)23-31(36)41)7-13-35(43)49-32-12-8-25(21-33(32)46-4)9-14-34(42)47-19-5-6-20-48-39(44)45/h8-9,12,14,21,24,26-31,36,40-41H,5-7,10-11,13,15-20,22-23H2,1-4H3/b14-9+/t24-,26+,27-,28-,29+,30+,31+,36+,37+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAVOESJEWSDJC-OBOLPPCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC1=C(C=C(C=C1)C=CC(=O)OCCCCO[N+](=O)[O-])OC)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401519-96-8 | |
| Record name | 2-Methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl (3α,5β,7β)-3,7-dihydroxycholan-24-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401519-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NCX 1000 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401519968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NCX-1000 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NCX-1000 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9G7HR5L1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NCX 1000 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of NCX 1000
Introduction
This compound is a novel chemical entity developed as a potential therapeutic for portal hypertension, a severe complication arising from chronic liver diseases such as cirrhosis.[1][2][3] It is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), a compound known to be selectively metabolized by hepatocytes.[2][3][4] The rationale behind its design is to selectively deliver nitric oxide to the liver's microcirculation, thereby addressing the intrahepatic vasodilation deficiency that characterizes portal hypertension, without inducing systemic hypotension.[1][5]
Portal hypertension results from an increase in both intrahepatic resistance and portal blood inflow.[1] A key contributor to the increased resistance is a deficiency of endothelial NO production and an increased contraction of hepatic stellate cells (HSCs).[2][3][6] this compound was engineered to counteract these pathological changes by acting as a liver-targeted NO donor.[1]
Core Mechanism of Action
The primary mechanism of action of this compound is the localized release of nitric oxide within the liver, leading to the activation of the NO-cyclic guanosine monophosphate (cGMP) signaling pathway.
-
Hepatic Uptake and Metabolism : Following administration, this compound is preferentially taken up by the liver. Both parenchymal (hepatocytes) and non-parenchymal cells, particularly hepatic stellate cells (HSCs), are capable of metabolizing this compound.[1][2][6] This metabolism cleaves the NO-releasing moiety from the parent UDCA molecule.
-
Nitric Oxide Release : The enzymatic metabolism of this compound results in the release of biologically active NO directly into the liver microcirculation.[1][2][4] This localized release is a key design feature intended to maximize therapeutic effects in the liver while minimizing systemic side effects.[1]
-
Activation of Soluble Guanylate Cyclase (sGC) : The released NO diffuses into target cells, primarily vascular smooth muscle cells and HSCs, where it binds to and activates the enzyme soluble guanylate cyclase (sGC).
-
Increase in cGMP Levels : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][5] Preclinical studies have confirmed that administration of this compound leads to a significant increase in cGMP concentrations within the liver.[1][5]
-
Physiological Response : The elevation of intracellular cGMP initiates a signaling cascade that results in smooth muscle relaxation (vasodilation) and inhibition of HSC contraction.[2][3][5][6] This counteracts the excessive vasoconstriction within the cirrhotic liver, reduces intrahepatic resistance, and consequently lowers portal pressure.[2][5]
The following diagram illustrates the core signaling pathway of this compound.
Caption: Signaling pathway of this compound in hepatic cells.
Quantitative Data from Preclinical and Clinical Studies
The effects of this compound have been quantified in various experimental and clinical settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Model | Concentration | Result | Source |
| Protection against Apoptosis | Primary mouse hepatocytes | ED₅₀ = 16 µM | Concentration-dependent protection against acetaminophen-induced mitochondrial depolarization. | [7][8] |
| HSC Contraction | Fetal Calf Serum (FCS)-induced HSCs | 100 µM | Inhibited HSC contraction, similar to the NO donor SNAP. | [2][4] |
| Nitrite/Nitrate Release | Hepatic Stellate Cells (HSCs) | 100 µM | Increased nitrite/nitrate in cell supernatants, indicating NO release. | [2][4] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Parameter | Model | Dosage | Result | Source |
| Portal Pressure | Bile Duct Ligated (BDL) cirrhotic rats | 28 mg/kg/day for 5 days | Significant decrease in portal pressure (P<0.01) vs. control. | [5] |
| Intrahepatic Resistance | Isolated perfused liver from BDL rats | 28 mg/kg/day for 5 days | 60% reduction in vasoconstriction caused by 30 µM norepinephrine (P<0.001). | [5] |
| Liver cGMP Levels | BDL and sham-operated rats | 28 mg/kg/day for 5 days | Significant increase in liver nitrite/nitrate and cGMP concentrations. | [5] |
| Mortality | Acetaminophen (APAP)-intoxicated mice | 40 µmol/kg | Reduced mortality from 60% to 25% (P<0.01). | [7][8] |
Table 3: Phase 2a Clinical Trial Data in Patients with Cirrhosis
| Parameter | Treatment Group | Baseline (Mean ± SD) | After 16 Days (Mean ± SD) | P-value | Source |
| Hepatic Venous Pressure Gradient (HVPG) | This compound (n=9) | 16.7 ± 3.8 mm Hg | 17.1 ± 3.8 mm Hg | 0.596 | [9] |
| Systolic Blood Pressure | This compound (n=9) | 136 ± 7 mm Hg | 121 ± 11 mm Hg | 0.003 | [9] |
| Hepatic Blood Flow (HBF) | This compound (n=9) | 1129 ± 506 ml/min | 904 ± 310 ml/min | 0.043 | [9] |
Note: The clinical trial results suggest that in humans, this compound had systemic effects and did not selectively act on the intrahepatic circulation as predicted by animal models.[9]
Experimental Protocols
Carbon Tetrachloride (CCl₄)-Induced Cirrhosis and Portal Hypertension in Rats
This model was used to assess the long-term effects of this compound on the development of fibrosis and portal hypertension.[2][3]
-
Induction : Male Wistar rats are treated with intraperitoneal (i.p.) injections of CCl₄ (e.g., twice a week) for several weeks to induce progressive liver fibrosis and cirrhosis.
-
Treatment Groups :
-
Control (vehicle only).
-
CCl₄ + vehicle.
-
CCl₄ + UDCA (e.g., 15 mg/kg/day, by gavage).
-
CCl₄ + this compound (e.g., 15 mg/kg/day, by gavage).[4]
-
-
Endpoints Measurement : After the treatment period, animals are anesthetized for hemodynamic measurements. Portal pressure is measured directly by cannulating the portal vein. Liver tissue is collected for histological analysis of fibrosis (e.g., collagen deposition) and measurement of nitrite/nitrate and cGMP content. The presence of ascites is also recorded.[2][3]
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for the rat CCl₄ model.
Hepatic Stellate Cell (HSC) Contraction Assay
This in vitro assay directly measures the effect of this compound on the contractility of HSCs, a key dynamic component of intrahepatic resistance.[2]
-
Cell Culture : Primary HSCs are isolated from rat livers and cultured. Activation is induced by plating on plastic and culturing for several days.
-
Contraction Induction : Activated HSCs are embedded in a collagen gel matrix. Contraction is stimulated by adding a contractile agonist, such as Fetal Calf Serum (FCS).
-
Treatment : Test compounds (this compound, UDCA, or a positive control like S-nitroso-N-acetylpenicillamine - SNAP) are added to the culture medium at specified concentrations (e.g., 100 µM).[4]
-
Measurement : The degree of HSC contraction is quantified by measuring the change in the surface area of the collagen gel over time. A reduction in gel area indicates cell contraction.
Logical Relationship of this compound Components
This compound is a conjugate of two distinct molecules: UDCA and an NO-donating moiety. Preclinical studies suggest these components may have complementary effects in the context of liver disease.
-
UDCA Moiety : Ursodeoxycholic acid itself has known cytoprotective and anti-fibrotic properties. In experimental models of liver injury, both UDCA and this compound were shown to reduce liver collagen deposition, indicating that the UDCA backbone contributes to the anti-fibrotic effect.[2][3][6]
-
NO-Donating Moiety : The nitric oxide released from this compound is responsible for the primary hemodynamic effect. It directly causes vasodilation and relaxation of HSCs, reducing the dynamic component of intrahepatic resistance.[2][5] This effect was observed with this compound but not with UDCA alone.[2][3]
The diagram below outlines this dual-component contribution.
Caption: Dual contribution of this compound's molecular components.
Conclusion
This compound is a liver-targeted nitric oxide donor whose mechanism of action is centered on the NO-sGC-cGMP signaling pathway. In extensive preclinical studies, it demonstrated efficacy in reducing intrahepatic resistance and portal pressure by relaxing hepatic stellate cells and promoting vasodilation. It also exhibited anti-fibrotic and cytoprotective effects. However, translation to human subjects proved challenging, as a Phase 2a trial did not show a reduction in portal pressure and revealed systemic vasodilatory effects, indicating a lack of liver-selectivity in patients with cirrhosis.[9] This highlights the complexities of targeting the liver vasculature and the differences between animal models and human pathophysiology in portal hypertension.
References
- 1. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Liver delivery of NO by NCX-1000 protects against acute liver failure and mitochondrial dysfunction induced by APAP in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver delivery of NO by NCX-1000 protects against acute liver failure and mitochondrial dysfunction induced by APAP in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
NCX 1000: A Technical Guide to a Liver-Selective Nitric Oxide-Donating Compound
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). It details the compound's mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes its signaling pathways and experimental workflows.
Core Compound Identity
This compound is a synthetic compound designed as a liver-selective nitric oxide (NO) donor. It is a derivative of ursodeoxycholic acid (UDCA), a hydrophilic bile acid. The chemical structure consists of a UDCA core, which is believed to target the molecule to the liver, linked to an NO-releasing moiety via a ferulic acid spacer. This design aims to deliver NO directly to the hepatic microcirculation to induce vasodilation, thereby addressing the increased intrahepatic resistance characteristic of portal hypertension, without causing systemic hypotension associated with conventional NO donors.[1][2]
While some early literature refers to this compound with the chemical name 2-(acetyloxy) benzoic acid 3-(nitrooxymethyl) phenyl ester, this appears to be an error, as this name describes an NO-donating aspirin derivative. The definitive structure of this compound incorporates the UDCA scaffold.
Mechanism of Action
The primary therapeutic rationale for this compound is to counteract the deficiency of endothelial NO production within the cirrhotic liver, a key factor contributing to increased intrahepatic vascular tone and portal hypertension.[1]
The proposed signaling pathway is as follows:
-
Hepatic Targeting and Metabolism: Following oral administration, this compound is preferentially taken up by the liver due to the UDCA moiety.
-
NO Release: Within liver cells, particularly hepatocytes and hepatic stellate cells (HSCs), the compound is metabolized, cleaving the NO-releasing moiety and liberating free NO.[1]
-
sGC Activation: The released NO diffuses to adjacent vascular smooth muscle cells and HSCs, where it binds to and activates soluble guanylate cyclase (sGC).
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Vasodilation and Relaxation: Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels. This results in the relaxation of vascular smooth muscle cells (vasodilation) and the relaxation of contractile HSCs, which surround the liver sinusoids.
-
Reduction of Portal Pressure: The net effect is a reduction in intrahepatic resistance, leading to a decrease in portal pressure.[3]
Summary of Quantitative Data
Preclinical Efficacy in Animal Models
The majority of preclinical research on this compound was conducted in rat models of liver cirrhosis and portal hypertension.
| Parameter | Model | Treatment | Result | Significance | Reference |
| Portal Pressure | Bile Duct Ligation (BDL) Cirrhotic Rats | This compound (28 mg/kg/day, 5 days) | Significant Decrease | p < 0.01 | [3] |
| Norepinephrine (NE)-Induced Vasoconstriction | Isolated Perfused Rat Liver (from BDL rats) | This compound (28 mg/kg/day, 5 days) | 60% reduction in response to 30 µM NE | p < 0.001 | [3] |
| Ascites Formation | Carbon Tetrachloride (CCl₄) Cirrhotic Rats | This compound (15 mg/kg/day, 8 weeks) | Prevented ascites formation | - | [1] |
| Liver Collagen Deposition | Carbon Tetrachloride (CCl₄) Cirrhotic Rats | This compound (15 mg/kg/day, 8 weeks) | Reduced collagen deposition | - | [1] |
| Hepatic Stellate Cell (HSC) Contraction | In Vitro (Cultured HSCs) | This compound (100 µM) | Reverted FCS-induced contraction | p < 0.01 | [1] |
| Systemic Blood Pressure | Bile Duct Ligation (BDL) Cirrhotic Rats | This compound (28 mg/kg/day, 5 days) | No significant effect on mean arterial pressure | - | [3] |
Clinical Trial Results (NCT00414869)
A Phase 2a clinical trial was conducted to assess the efficacy and tolerability of this compound in patients with cirrhosis and portal hypertension.
| Parameter | Patient Population | Treatment | Result | Significance | Reference |
| Hepatic Venous Pressure Gradient (HVPG) | Cirrhosis Patients (n=9) | This compound (up to 2g t.i.d., 16 days) | No significant change (16.7 vs 17.1 mmHg) | p = 0.596 | [4] |
| Systolic Blood Pressure | Cirrhosis Patients (n=9) | This compound (up to 2g t.i.d., 16 days) | Significant reduction (136 vs 121 mmHg) | p = 0.003 | [4] |
| Hepatic Blood Flow (HBF) | Cirrhosis Patients (n=9) | This compound (up to 2g t.i.d., 16 days) | Significant decrease (1129 vs 904 ml/min) | p = 0.043 | [4] |
The clinical trial concluded that while this compound was safe, it failed to reduce portal pressure in patients with cirrhosis.[4] The observed reduction in systolic blood pressure suggested that the compound had systemic effects and did not achieve liver-selective NO release in humans, contrary to the findings in preclinical animal models.[4]
Experimental Protocols
Carbon Tetrachloride (CCl₄)-Induced Cirrhosis Model in Rats
Objective: To evaluate the long-term efficacy of this compound on the development of liver fibrosis and portal hypertension.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Induction of Cirrhosis: Liver cirrhosis is induced by intraperitoneal (i.p.) injection of carbon tetrachloride (CCl₄) twice a week for 8 weeks. The dosage is adjusted according to animal weight.
-
Treatment Groups: Animals are randomized into groups: (1) Control (no treatment), (2) CCl₄ only, (3) CCl₄ + UDCA (15 mg/kg), and (4) CCl₄ + this compound (15 mg/kg).
-
Drug Administration: this compound and UDCA are dissolved in carboxymethyl cellulose and administered daily via oral gavage throughout the 8-week study period.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized. Ascitic fluid volume is measured. Livers are collected for histological analysis (collagen deposition via staining) and biochemical assays. Portal pressure is measured directly via cannulation of the portal vein.
Bile Duct Ligation (BDL) Model and Isolated Perfused Liver
Objective: To assess the acute effects of this compound on portal pressure and hepatic vascular reactivity in a model of established cirrhosis.
Methodology:
-
Animal Model: Cirrhosis is induced in male Wistar rats by common bile duct ligation (BDL) for four weeks. Sham-operated rats serve as controls.
-
Short-Term Treatment: BDL and sham-operated rats are treated orally with this compound (28 mg/kg/day) or UDCA (15 mg/kg/day) for 5 days.
-
In Vivo Hemodynamics: Prior to liver isolation, portal pressure, mean arterial pressure, and heart rate are measured in the anesthetized animal.
-
Liver Perfusion:
-
Livers are isolated and perfused in a recirculating system with Krebs-Henseleit buffer.
-
The system maintains a constant flow rate, and changes in portal perfusion pressure reflect changes in intrahepatic vascular resistance.
-
A dose-response curve to the vasoconstrictor norepinephrine (NE), from 10 nM to 30 µM, is generated to assess vascular reactivity.
-
-
Biochemical Analysis: Liver tissue is collected to measure nitrite/nitrate and cGMP concentrations as indicators of NO bioavailability and signaling.[3]
Hepatic Stellate Cell (HSC) Contraction Assay
Objective: To directly measure the effect of this compound on the contractility of HSCs.
Methodology:
-
Cell Culture: Primary HSCs are isolated from rat livers and cultured. Activation and expression of a contractile phenotype are induced by culturing on plastic.
-
Contraction Assay:
-
Activated HSCs are embedded in a type I collagen gel matrix.
-
The gel is detached from the culture dish, and the surface area of the gel is measured over time. Cell contraction results in a reduction of the gel surface area.
-
Contraction is stimulated by adding fetal calf serum (FCS).
-
The effects of this compound (100 µM), UDCA (100 µM), or a standard NO donor like S-nitroso-N-acetylpenicillamine (SNAP) are tested by adding them to the culture medium.
-
-
Quantification: The gel area is photographed at set time points, and the percentage decrease from the initial area is calculated as an index of cell contraction.[1]
References
- 1. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trials - Study Details [biogentriallink.com]
- 3. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
NCX 1000: A Technical Guide to its Nitric Oxide Donor Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). This molecule was engineered to combine the established cytoprotective and bile acid-modifying effects of UDCA with the potent vasodilatory and signaling properties of nitric oxide. The core of this compound's mechanism of action lies in its ability to release nitric oxide, primarily within the liver, thereby offering a targeted therapeutic approach for conditions characterized by endothelial dysfunction and increased vascular resistance, such as portal hypertension. This technical guide provides an in-depth overview of the nitric oxide donor properties of this compound, including its mechanism of action, downstream signaling, and key experimental findings.
Chemical Structure and Mechanism of Nitric Oxide Release
This compound, chemically known as 2α, 3β, 7α-trihydroxy-5β-cholan-24-oic acid 3-nitrooxypropyl ester, is synthesized by the addition of a nitric oxide-releasing moiety to the UDCA backbone. The release of nitric oxide from this compound is not spontaneous; it requires enzymatic metabolism.[1] In the context of liver diseases, hepatic stellate cells (HSCs) have been identified as being capable of directly metabolizing this compound to generate and release nitric oxide.[1] This targeted release within the liver microcirculation is a key design feature intended to minimize systemic side effects.
Figure 1: Chemical Structure of this compound.
The enzymatic cleavage of the ester linkage liberates the nitrooxypropyl group, which then decomposes to release nitric oxide. This process is depicted in the workflow below.
Figure 2: this compound Nitric Oxide Release Workflow.
Downstream Signaling Pathway: The NO-cGMP Cascade
The nitric oxide released from this compound primarily exerts its physiological effects through the canonical NO-cGMP signaling pathway. Nitric oxide, being a small, lipophilic molecule, readily diffuses into target cells, such as vascular smooth muscle cells and hepatic stellate cells. Inside the cell, NO binds to and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately resulting in smooth muscle relaxation and vasodilation.
Figure 3: this compound-activated NO-cGMP Signaling Pathway.
Quantitative Data on Pharmacological Effects
Preclinical studies in rat models of liver cirrhosis and portal hypertension have provided quantitative evidence of the pharmacological effects of this compound.
| Parameter | Animal Model | Treatment | Result | Reference |
| Portal Pressure | Bile Duct Ligated (BDL) Cirrhotic Rats | This compound (28 mg/kg/day p.o. for 5 days) | Statistically significant decrease (P<0.01) | [1] |
| Intrahepatic Resistance to Norepinephrine | Isolated Perfused Liver from BDL Cirrhotic Rats | This compound (28 mg/kg/day p.o. for 5 days) | 60% reduction in vasoconstriction caused by 30 µM Norepinephrine (P<0.001) | [1] |
| Ascites Formation | Carbon Tetrachloride-induced Cirrhotic Rats | This compound | Prevention of ascites formation | [2] |
| Hepatic Stellate Cell (HSC) Contraction | In vitro | This compound | Inhibition of HSC contraction | [2] |
| Liver cGMP Concentration | BDL and Sham-operated Rats | This compound (28 mg/kg/day p.o. for 5 days) | Significant increase in liver cGMP concentrations | [1] |
| Liver Nitrite/Nitrate Content | BDL and Sham-operated Rats | This compound (28 mg/kg/day p.o. for 5 days) | Significant increase in liver nitrite/nitrate content | [1] |
Experimental Protocols
The following sections describe the methodologies for key experiments cited in the characterization of this compound's nitric oxide donor properties.
Measurement of Nitrite/Nitrate Release from Hepatic Stellate Cells (HSCs)
This protocol provides a general framework for quantifying nitric oxide release from HSCs incubated with this compound by measuring the stable end-products of NO metabolism, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the cell culture supernatant.
Principle: The Griess assay is a colorimetric method that detects nitrite. To measure total NO production, nitrate is first converted to nitrite using a nitrate reductase, and then the total nitrite is quantified.
Materials:
-
Cultured Hepatic Stellate Cells
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Griess Reagent (e.g., a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Nitrate Reductase
-
NADPH
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate HSCs in appropriate culture vessels and allow them to adhere and grow to the desired confluence.
-
Replace the culture medium with fresh medium containing this compound at the desired concentrations. Include appropriate controls (e.g., vehicle control, UDCA control).
-
Incubate the cells for various time points (e.g., 1, 3, 6, 12, 24 hours).
-
-
Sample Collection:
-
At each time point, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Nitrate Reduction (for total NOx measurement):
-
To a portion of the supernatant, add nitrate reductase and its cofactor, NADPH.
-
Incubate to allow for the conversion of nitrate to nitrite.
-
-
Griess Reaction:
-
Add the Griess reagent to the supernatant samples (both with and without nitrate reduction) and to the sodium nitrite standards in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light. A pink to magenta color will develop in the presence of nitrite.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the sodium nitrite standards.
-
Calculate the concentration of nitrite (and total NOx) in the samples based on the standard curve.
-
Figure 4: Workflow for Nitrite/Nitrate Measurement using the Griess Assay.
Intracellular Nitric Oxide Detection in HSCs
This protocol outlines a general method for the detection of intracellular NO production in HSCs using a fluorescent probe, such as 4,5-diaminofluorescein diacetate (DAF-FM diacetate).
Principle: DAF-FM diacetate is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by intracellular esterases to DAF-FM. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative. The fluorescence intensity is proportional to the intracellular NO concentration.
Materials:
-
Cultured Hepatic Stellate Cells
-
This compound
-
DAF-FM diacetate
-
Cell culture medium or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation and Probe Loading:
-
Culture HSCs on a suitable imaging surface (e.g., glass-bottom dishes) or in suspension for flow cytometry.
-
Wash the cells with PBS.
-
Load the cells with DAF-FM diacetate (typically 5-10 µM) in PBS or serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
-
Cell Treatment:
-
Add fresh medium or PBS containing this compound at the desired concentrations.
-
Incubate for the desired time period.
-
-
Fluorescence Imaging or Flow Cytometry:
-
Microscopy: Excite the cells at approximately 495 nm and capture the emission at approximately 515 nm.
-
Flow Cytometry: Analyze the cells using a flow cytometer with appropriate laser and filter settings (e.g., FITC channel).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity in treated cells compared to control cells.
-
Figure 5: Workflow for Intracellular NO Detection.
Conclusion
This compound is a rationally designed nitric oxide-donating molecule that leverages the liver-targeting properties of UDCA to deliver NO to the hepatic microcirculation. Preclinical data strongly support its mechanism of action through the NO-cGMP signaling pathway, leading to beneficial effects in models of portal hypertension. The experimental protocols described herein provide a foundation for the continued investigation and characterization of this compound and other targeted nitric oxide donors in drug development. While clinical trial results have been mixed, the preclinical profile of this compound underscores the therapeutic potential of liver-specific nitric oxide donation.
References
- 1. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
NCX 1000: A Technical Guide to a Novel Nitric Oxide-Donating Compound for Portal Hypertension
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), was developed as a potential therapeutic agent for the treatment of portal hypertension, a severe complication of liver cirrhosis. The core concept behind its design was the targeted delivery of NO to the liver to counteract the intrahepatic vasoconstriction characteristic of this condition. Preclinical studies in animal models of liver cirrhosis demonstrated promising results, with this compound effectively reducing portal pressure and inhibiting the contraction of hepatic stellate cells (HSCs), the primary cell type responsible for increased intrahepatic resistance. However, these promising preclinical findings did not translate into clinical efficacy. A phase 2a clinical trial in patients with cirrhosis and portal hypertension revealed that this compound failed to reduce the hepatic venous pressure gradient (HVPG), a key measure of portal pressure. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.
Introduction: The Rationale for a Liver-Selective NO Donor
Portal hypertension is a major clinical consequence of liver cirrhosis, leading to life-threatening complications such as variceal bleeding and ascites. A key factor in the development of portal hypertension is an increase in intrahepatic vascular resistance, which is partly due to a deficiency of endothelial nitric oxide (NO) production and an enhanced contractile state of hepatic stellate cells (HSCs).[1][2] Conventional NO donors have been explored for portal hypertension, but their systemic vasodilatory effects can exacerbate the existing hyperdynamic circulation in cirrhotic patients, leading to undesirable side effects.[2]
This created a clear therapeutic need for a liver-selective NO donor that could specifically target the intrahepatic circulation without causing systemic hypotension. This compound was designed to meet this need by chemically linking a NO-releasing moiety to ursodeoxycholic acid (UDCA), a bile acid that is selectively taken up and metabolized by hepatocytes.[1][3] The hypothesis was that this targeted delivery would increase local NO concentrations in the liver, leading to vasodilation and a reduction in portal pressure.
Mechanism of Action
This compound is chemically defined as 2-(acetyloxy)benzoic acid 3-(nitrooxymethyl)phenyl ester.[1] Its proposed mechanism of action involves the enzymatic cleavage of the molecule within liver cells, primarily hepatocytes, to release NO. This locally released NO is then expected to activate soluble guanylate cyclase (sGC) in HSCs and other sinusoidal cells. The activation of sGC leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[4] PKG-mediated signaling ultimately results in the relaxation of HSCs and vasodilation of the hepatic sinusoids, thereby reducing intrahepatic resistance and lowering portal pressure.[4]
Preclinical Development
The preclinical efficacy of this compound was evaluated in two key rat models of liver cirrhosis and portal hypertension: carbon tetrachloride (CCl4)-induced liver fibrosis and bile duct ligation (BDL).
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
In a study using rats with liver cirrhosis induced by chronic CCl4 administration, this compound demonstrated significant beneficial effects on portal hypertension.[1]
Experimental Protocol: CCl4-Induced Liver Fibrosis and Portal Perfusion Pressure Measurement
-
Animal Model: Male Wistar rats were treated with intraperitoneal injections of CCl4 (0.5 mL/kg in corn oil) twice weekly for 8 weeks to induce liver cirrhosis. Control rats received corn oil only.
-
Drug Administration: From week 4 to week 8, cirrhotic rats were treated daily by gavage with either this compound (15 mg/kg), UDCA (15 mg/kg), or vehicle (carboxymethyl cellulose).
-
Portal Perfusion Pressure Measurement: At the end of the treatment period, rats were anesthetized, and the portal vein was cannulated. The liver was perfused ex vivo with Krebs-Henseleit buffer at a constant flow rate. The portal perfusion pressure, an indicator of intrahepatic resistance, was continuously monitored using a pressure transducer.
Table 1: Effects of this compound in CCl4-Induced Cirrhotic Rats
| Parameter | Control | CCl4 + Vehicle | CCl4 + UDCA | CCl4 + this compound |
| Portal Perfusion Pressure (mmHg) | 7.8 ± 0.4 | 14.2 ± 1.1 | 13.9 ± 0.9 | 9.1 ± 0.7# |
| Ascites | No | Yes | Yes | No |
| Liver Nitrite/Nitrate (nmol/mg protein) | 2.1 ± 0.3 | 1.3 ± 0.2 | 1.4 ± 0.2 | 3.9 ± 0.5# |
*P < 0.01 vs. Control; #P < 0.01 vs. CCl4 + Vehicle. Data are presented as mean ± SEM.[1]
Bile Duct Ligation (BDL) Model
Further preclinical evidence for the efficacy of this compound was obtained from a study using the BDL model of cirrhosis in rats.[4]
Experimental Protocol: BDL-Induced Cirrhosis and In Vivo Hemodynamic Measurements
-
Animal Model: Male Wistar rats underwent bile duct ligation and scission to induce secondary biliary cirrhosis. Sham-operated rats served as controls.
-
Drug Administration: Four weeks after surgery, BDL and sham-operated rats were treated orally for 5 days with this compound (28 mg/kg/day), UDCA (15 mg/kg/day), or vehicle.
-
Hemodynamic Measurements: On day 5, rats were anesthetized, and a catheter was inserted into the portal vein via a mesenteric vein to directly measure portal pressure. Mean arterial pressure and heart rate were also monitored.
Table 2: Effects of this compound in BDL Cirrhotic Rats
| Parameter | Sham | BDL + Vehicle | BDL + UDCA | BDL + this compound |
| Portal Pressure (mmHg) | 8.1 ± 0.3 | 15.2 ± 0.7 | 14.8 ± 0.6 | 11.3 ± 0.5# |
| Mean Arterial Pressure (mmHg) | 105 ± 4 | 101 ± 5 | 103 ± 4 | 104 ± 6 |
| Heart Rate (beats/min) | 350 ± 15 | 365 ± 12 | 358 ± 14 | 361 ± 11 |
| Liver cGMP (pmol/mg protein) | 0.21 ± 0.04 | 0.12 ± 0.03 | 0.14 ± 0.03 | 0.38 ± 0.06# |
*P < 0.01 vs. Sham; #P < 0.01 vs. BDL + Vehicle. Data are presented as mean ± SEM.[4]
In Vitro Studies on Hepatic Stellate Cells (HSCs)
The direct effect of this compound on HSC contraction was investigated in vitro.
Experimental Protocol: HSC Contraction Assay
-
Cell Culture: Primary rat HSCs were isolated and cultured on collagen-coated plates.
-
Contraction Assay: HSCs were serum-starved and then stimulated with a contractile agonist (e.g., endothelin-1 or fetal calf serum). The change in the surface area of the collagen gel, indicative of cell contraction, was measured over time. The effect of this compound (100 µM), UDCA (100 µM), or a control NO donor (S-nitroso-N-acetylpenicillamine, SNAP; 100 µM) on agonist-induced contraction was assessed.
Table 3: Effect of this compound on HSC Contraction
| Treatment | Agonist-Induced Contraction (% of control) |
| Vehicle | 100 |
| UDCA (100 µM) | 98.5 ± 4.2 |
| This compound (100 µM) | 45.3 ± 5.1 |
| SNAP (100 µM) | 42.1 ± 4.8 |
*P < 0.01 vs. Vehicle. Data are presented as mean ± SEM.[1]
Clinical Development: A Phase 2a Trial
Despite the promising preclinical data, the clinical development of this compound for portal hypertension was halted following a negative phase 2a clinical trial.[5][6]
Study Design and Methods
The study was a randomized, double-blind, placebo-controlled, dose-escalating trial conducted in patients with cirrhosis and portal hypertension (HVPG ≥ 10 mmHg).[6]
Experimental Protocol: Phase 2a Clinical Trial
-
Participants: 11 patients with cirrhosis and portal hypertension were enrolled (9 received this compound, 2 received placebo).
-
Intervention: Patients in the this compound group received escalating oral doses: 500 mg three times a day (t.i.d.) on days 1-2, 1000 mg t.i.d. on days 3-4, and 2000 mg t.i.d. from day 5 to day 16.
-
Primary Endpoint: The primary endpoint was the change in fasting HVPG from baseline to day 16.
-
Secondary Endpoints: Secondary endpoints included changes in postprandial HVPG, hepatic blood flow (HBF), and systemic hemodynamics (mean arterial pressure, systolic blood pressure).
-
HVPG Measurement: HVPG was measured by a catheter inserted into the hepatic vein, with the gradient calculated as the difference between the wedged and free hepatic venous pressures.
Clinical Trial Results
The trial failed to meet its primary endpoint, as this compound did not significantly reduce HVPG. Furthermore, the drug was associated with a reduction in systolic blood pressure, suggesting a lack of liver selectivity in humans.[6]
Table 4: Results of the Phase 2a Clinical Trial of this compound
| Parameter | Baseline | Day 16 | P-value |
| Fasting HVPG (mmHg) | 16.7 ± 3.8 | 17.1 ± 3.8 | 0.596 |
| Postprandial HVPG (mmHg) | 19.4 ± 4.1 | 19.8 ± 4.3 | 0.678 |
| Hepatic Blood Flow (mL/min) | 1129 ± 506 | 904 ± 310 | 0.043 |
| Systolic Blood Pressure (mmHg) | 136 ± 7 | 121 ± 11 | 0.003 |
Data are presented as mean ± SD for the this compound group.[6]
Discussion and Conclusion
The development of this compound represents a well-reasoned, mechanism-based approach to the treatment of portal hypertension. The preclinical studies in two different and well-established animal models of liver cirrhosis provided a strong rationale for its progression into clinical trials. The data clearly demonstrated that this compound could reduce portal pressure, inhibit HSC contraction, and increase markers of NO signaling in the liver of rats, all without significantly affecting systemic blood pressure.[1][4]
However, the failure of this compound to demonstrate efficacy in the phase 2a clinical trial highlights the significant challenges in translating preclinical findings in animal models to human pathophysiology.[6] The reasons for this discrepancy are likely multifactorial. It is possible that the metabolism of this compound and the subsequent release of NO differ between rats and humans. The dose-dependent reduction in systolic blood pressure observed in the clinical trial suggests that in humans, this compound may not be as liver-selective as it appeared to be in preclinical models, leading to systemic NO-mediated effects.[6]
References
- 1. pnas.org [pnas.org]
- 2. Journal articles: 'this compound' – Grafiati [grafiati.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of rat hepatic stellate cell contraction: stellate cells' contribution to sinusoidal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative real-time measurement of endothelin-1-induced contraction in single non-activated hepatic stellate cells | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Biological Activity of NCX 1000
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NCX 1000 is a novel chemical entity synthesized as a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA).[1] Preclinical research has extensively documented its biological activities, primarily centered on its unique ability to selectively deliver NO to the liver.[2][3][4] This liver-specific action underpins its potent hepatoprotective and vasodilatory effects observed in various animal models. In models of acute liver failure, this compound demonstrated significant protection against hepatotoxicity by maintaining mitochondrial integrity and inhibiting apoptosis.[2][3] In models of chronic liver disease, it effectively reduced portal hypertension by decreasing intrahepatic resistance without causing systemic hypotension.[4][5] The mechanism involves the release of NO within the liver microcirculation, leading to the relaxation of hepatic stellate cells (HSCs).[1][6] Despite promising preclinical data, a Phase 2a clinical trial in patients with cirrhosis and portal hypertension did not demonstrate a reduction in portal pressure and revealed systemic effects, leading to the discontinuation of its development.[7][8] This guide provides a comprehensive overview of the core biological activities of this compound, detailing its mechanism of action, quantitative preclinical data, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Liver-Selective Nitric Oxide Donation
This compound is chemically defined as (3α, 5β, 7β)-3,7-dihydroxycholan-24oic acid[2-methoxy-4-[3-[4-(nitroxy)butoxy]-3-oxo-1-propenyl]phenyl ester.[2] It is a hybrid molecule designed to leverage the hepatocyte-selective uptake of UDCA to deliver an NO-releasing moiety directly to the liver. Both hepatocytes and hepatic stellate cells (HSCs) are capable of metabolizing this compound, leading to the local release of NO. This targeted delivery is crucial, as it was designed to circumvent the systemic side effects, such as hypotension, commonly associated with conventional organic nitrate therapies.[4] The released NO then activates its downstream signaling pathways, primarily through the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels within liver cells.[2][5] This mechanism is central to the vasodilatory and cytoprotective effects observed in preclinical studies.[4][5]
Caption: this compound metabolism and liver-selective NO release.
Pharmacological Effects in Preclinical Models
Hepatoprotection in Acute Liver Injury
This compound has demonstrated significant protective effects in a mouse model of acetaminophen (APAP)-induced acute liver failure. When administered therapeutically (2 hours after APAP intoxication), this compound improved liver histopathology and markedly reduced mortality.[2][3] This protection is attributed to the local release of NO, which helps maintain mitochondrial integrity and inhibits the apoptotic cascade.[2]
-
Mortality Reduction: Administration of this compound (40 μmol/kg) to mice with APAP-induced liver failure reduced mortality from 60% to 25%.[2][3]
-
Anti-inflammatory Action: The treatment prevented the accumulation of inflammatory mRNAs for IFN-gamma, TNF-alpha, and Fas/Fas ligand, and attenuated the expression of inducible nitric oxide synthase (iNOS).[3]
-
Mitochondrial Protection: In primary hepatocyte cultures, this compound protected against mitochondrial membrane potential depolarization caused by APAP.[2] It also reduced the transition from apoptosis to necrosis.[2]
Caption: Hepatoprotective signaling pathway of this compound.
Reduction of Portal Hypertension in Chronic Liver Disease
A primary focus of this compound development was the treatment of portal hypertension, a severe complication of liver cirrhosis.[4] In rat models of cirrhosis induced by carbon tetrachloride (CCl4) or bile duct ligation (BDL), this compound effectively lowered portal pressure.[1][5]
-
Intrahepatic Resistance: The reduction in portal pressure is due to a decrease in intrahepatic resistance. This compound, but not its parent compound UDCA, prevented ascites formation in cirrhotic rats.[1][6]
-
Vasodilation: The released NO counteracts the effects of endogenous vasoconstrictors like norepinephrine, leading to vasodilation within the hepatic vascular system.[5] In isolated perfused cirrhotic rat livers, this compound reduced norepinephrine-induced vasoconstriction by 60%.[5][9]
-
HSC Relaxation: this compound directly inhibits the contraction of activated HSCs, a key contributor to increased intrahepatic resistance.[1][10] This effect is mediated by the NO-cGMP pathway.[5]
Caption: Signaling pathway for vasodilation in portal hypertension.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Condition | Result | Citation |
| ED₅₀ | Primary Mouse Hepatocytes | Protection against APAP-induced mitochondrial depolarization | 16.2 μM | [2] |
| Maximal Protection | Primary Mouse Hepatocytes | Protection against APAP-induced apoptosis/necrosis | 100 μM | [2] |
| HSC Contraction | Rat Hepatic Stellate Cells | Inhibition of FCS-induced contraction | 100 μM | [10] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment Regimen | Key Finding | Result | Citation |
| APAP-induced Acute Liver Failure (Mouse) | 40 μmol/kg i.p. (therapeutic) | Mortality Reduction | Decreased from 60% to 25% | [2][3] |
| CCl₄-induced Cirrhosis (Rat) | 15 mg/kg p.o. (daily) | Ascites Prevention | Prevented ascites formation | [9] |
| BDL-induced Cirrhosis (Rat) | 28 mg/kg p.o. (5 days) | Portal Pressure Reduction | Significantly decreased portal pressure (P<0.01) | [5] |
| Isolated Perfused Liver (Rat) | N/A (ex vivo) | Vasoconstriction Inhibition | Reduced 30 μM norepinephrine-induced vasoconstriction by 60% | [5][9] |
Experimental Protocols
APAP-Induced Acute Liver Failure in Mice
-
Objective: To evaluate the therapeutic efficacy of this compound in a model of acute drug-induced hepatotoxicity.
-
Model: Male C57BL/6 mice.
-
Procedure:
-
Animals are fasted overnight.
-
Hepatotoxicity is induced by a single intraperitoneal (i.p.) injection of acetaminophen (APAP) at 330 μmol/kg.
-
Two hours post-APAP injection, animals receive an i.p. injection of either this compound (40 μmol/kg), UDCA (40 μmol/kg as control), or vehicle.
-
Animals are monitored for survival over a 24-hour period.
-
-
Endpoints: Mortality rate, plasma alanine transaminase (ALT) and aspartate transaminase (AST) levels, liver histology (hematoxylin and eosin staining), and hepatic mRNA levels of inflammatory cytokines.[2]
CCl₄-Induced Liver Cirrhosis and Portal Hypertension in Rats
-
Objective: To assess the effect of this compound on the development of liver fibrosis and portal hypertension.
-
Model: Male Wistar rats.
-
Procedure:
-
Liver cirrhosis is induced by intraperitoneal (i.p.) injections of carbon tetrachloride (CCl₄) twice a week for several weeks.
-
Throughout the CCl₄ administration period, rats are treated daily by oral gavage with this compound (15 mg/kg), UDCA, or vehicle (carboxymethyl cellulose).
-
At the end of the treatment period, animals are euthanized.
-
-
Endpoints: Measurement of portal pressure via cannulation of the portal vein, assessment of ascites, liver collagen deposition (histology), and hepatic nitrite/nitrate and cGMP concentrations.[1]
Caption: Experimental workflow for CCl4-induced cirrhosis model.
Hepatic Stellate Cell (HSC) Contraction Assay
-
Objective: To determine the direct effect of this compound on the contractility of activated HSCs.
-
Model: Primary culture of activated rat HSCs.
-
Procedure:
-
HSCs are isolated from rat livers and cultured to an activated phenotype.
-
Cells are seeded onto a collagen matrix.
-
HSCs are pre-incubated with this compound (100 μM), UDCA (100 μM), or a positive control NO donor (e.g., SNAP).
-
Contraction is induced by adding fetal calf serum (FCS).
-
The change in the surface area of the collagen gel is measured over time as an index of cell contraction.
-
-
Endpoints: Percentage decrease in collagen gel diameter. Concurrently, cell supernatants can be analyzed for nitrite/nitrate release.[10]
Clinical Development and Discontinuation
Based on the robust preclinical data, this compound advanced to a Phase 2a clinical trial for the treatment of portal hypertension in patients with cirrhosis.[11][12] The study was a randomized, double-blind, dose-escalating trial where patients received up to 2 g of this compound three times a day for 16 days.[8]
The primary endpoint was the change in the hepatic venous pressure gradient (HVPG), a standard measure of portal pressure. The trial failed to meet this endpoint, showing no significant change in HVPG after treatment (16.7 mmHg vs. 17.1 mmHg baseline).[7][8]
Unexpectedly, the treatment led to a significant, dose-dependent reduction in systolic blood pressure.[8] This finding suggested that, contrary to the preclinical animal models, this compound did not exhibit liver-selective NO donation in humans and instead had systemic vasodilatory effects.[8] Due to the lack of efficacy and the observed systemic effects, the clinical trial was terminated, and the development of this compound was discontinued.[7]
Conclusion
This compound is a liver-targeted NO donor that demonstrated compelling efficacy in preclinical models of both acute and chronic liver disease. Its ability to protect against hepatocyte death and reduce portal hypertension in animals was well-documented and mechanistically linked to the selective release of NO within the liver. However, the translation of these findings to human subjects was unsuccessful. The lack of efficacy in reducing portal pressure, coupled with unanticipated systemic hypotension in a Phase 2a trial, highlighted a critical species difference in the drug's metabolism or distribution. While the journey of this compound as a therapeutic candidate has ended, the extensive research provides a valuable case study on the challenges of developing liver-selective therapies and the importance of translational pharmacology. The principles behind its design continue to inform the development of next-generation targeted NO-donating drugs. its design continue to inform the development of next-generation targeted NO-donating drugs.
References
- 1. pnas.org [pnas.org]
- 2. Liver delivery of NO by NCX-1000 protects against acute liver failure and mitochondrial dysfunction induced by APAP in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver delivery of NO by NCX-1000 protects against acute liver failure and mitochondrial dysfunction induced by APAP in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NicOx SA Provides Update on Phase 2a Study for this compound Conducted With Axcan Pharma; Companies Scrap drug; NicOx Shares Fall - BioSpace [biospace.com]
- 8. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. NicOx SA Announces Patient Enrollment Ongoing In this compound Phase 2 Study - BioSpace [biospace.com]
- 12. go.drugbank.com [go.drugbank.com]
NCX 1000: A Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). It was developed to merge the cytoprotective and anti-cholestatic properties of UDCA with the vasodilatory and anti-inflammatory effects of nitric oxide, targeting liver-specific delivery. Preclinical studies in animal models of liver cirrhosis and portal hypertension demonstrated promising results, including reductions in intrahepatic resistance and prevention of ascites, without significant systemic hemodynamic effects.[1][2][3] However, a Phase IIa clinical trial in patients with cirrhosis and portal hypertension did not show a reduction in the hepatic venous pressure gradient (HVPG) and indicated potential systemic effects at therapeutic doses. This guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound, detailed experimental methodologies from key preclinical studies, and visual representations of its mechanism of action and experimental workflows.
Pharmacology
Mechanism of Action
This compound is chemically known as 2-(Acetyloxy) benzoic acid 3-(nitrooxymethyl) phenyl ester.[1][4] Its structure consists of a UDCA molecule linked to a nitric oxide-releasing moiety. The core concept behind its design is the selective delivery of NO to the liver.[1][2][5] UDCA is avidly taken up and metabolized by hepatocytes, and it was hypothesized that this selective uptake would concentrate this compound in the liver.[1][3][4]
Once in the liver, both parenchymal (hepatocytes) and non-parenchymal cells, particularly hepatic stellate cells (HSCs), are capable of metabolizing this compound to release NO.[1][2] The released NO then activates its primary downstream target, soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn promotes smooth muscle relaxation and vasodilation.[6] In the context of the cirrhotic liver, this is intended to relax contracted HSCs and vascular smooth muscle cells, thereby reducing intrahepatic vascular resistance, a key contributor to portal hypertension.[1][2][5]
The UDCA component is believed to exert its own beneficial effects, including protection of hepatocytes and cholangiocytes from the cytotoxic effects of bile acids and anti-fibrotic properties.[1][7]
Pharmacodynamics (Preclinical)
Preclinical studies, primarily in rat models of cirrhosis induced by carbon tetrachloride (CCl4) or bile duct ligation (BDL), have demonstrated several key pharmacodynamic effects.
-
Reduction of Portal Hypertension: Long-term administration of this compound in CCl4-induced cirrhotic rats was shown to prevent the development of portal hypertension.[1][8] Unlike its parent compound UDCA, this compound significantly reduced intrahepatic resistance.[1] Acute administration in rats with established cirrhosis also decreased portal pressure without affecting mean arterial pressure or heart rate, suggesting a liver-selective effect.[6][9]
-
Modulation of Hepatic Stellate Cell (HSC) Function: this compound was shown to inhibit the contraction of activated HSCs, a key event in increasing intrahepatic resistance.[1][4][7] This effect was attributed to the local release of NO. In vitro, this compound increased nitrite/nitrate (stable NO metabolites) and cGMP levels in HSC cultures.[1][6]
-
Anti-fibrotic Effects: In the CCl4 model, both this compound and UDCA reduced liver collagen deposition to a similar extent, indicating that the anti-fibrotic effect is likely attributable to the UDCA moiety.[1][7]
-
Prevention of Ascites: A significant outcome in long-term studies was the prevention of ascites formation in cirrhotic rats treated with this compound, an effect not observed with UDCA alone.[1][7] This is a direct consequence of its ability to mitigate portal hypertension.
| Preclinical Pharmacodynamic Effects of this compound in Rat Models | |||
| Parameter | Model | Dose | Key Finding |
| Portal Pressure | CCl4-induced cirrhosis | 15 mg/kg/day (oral) | Prevented the development of portal hypertension.[1][8] |
| Portal Pressure | BDL-induced cirrhosis | 28 mg/kg/day (oral, 5 days) | Significantly decreased established portal pressure (P<0.01) without altering mean arterial pressure.[6][9] |
| Intrahepatic Resistance | CCl4-induced cirrhosis | 15 mg/kg/day (oral) | Reduced intrahepatic resistance as measured by portal perfusion pressure.[1] |
| Norepinephrine-induced Vasoconstriction | Isolated perfused liver (BDL rats) | 28 mg/kg/day (oral, 5 days) | Reduced vasoconstriction caused by 30 µM norepinephrine by 60% (P<0.001).[6][9] |
| Ascites Formation | CCl4-induced cirrhosis | 15 mg/kg/day (oral) | Prevented ascites formation.[1][7][8] |
| Liver Collagen Deposition | CCl4-induced cirrhosis | 15 mg/kg/day (oral) | Reduced collagen deposition, similar to UDCA.[1][8] |
| Hepatic Nitrite/Nitrate & cGMP | BDL-induced cirrhosis | 28 mg/kg/day (oral, 5 days) | Significantly increased liver concentrations of NO metabolites and cGMP.[6] |
Pharmacodynamics (Clinical)
A Phase IIa, randomized, double-blind, dose-escalating study was conducted in eleven patients with cirrhosis and portal hypertension.[10][11] Patients received oral doses of this compound (up to 2 g t.i.d.) or placebo for 16 days. The results were contrary to the preclinical findings:
-
Hepatic Venous Pressure Gradient (HVPG): this compound did not significantly change the HVPG.[10][11]
-
Systemic Effects: The treatment led to a significant, dose-dependent reduction in systolic blood pressure.[10][11]
-
Hepatic Blood Flow (HBF): A significant decrease in HBF was observed in the this compound group.[10][11]
These findings suggest that in humans, this compound did not achieve liver-selective NO donation and instead caused systemic vasodilation, failing to improve portal hypertension.[10][11]
| Clinical Pharmacodynamic Effects of this compound (Phase IIa) | ||
| Parameter | Baseline | Post-Treatment (this compound) |
| HVPG (mm Hg) | 16.7 ± 3.8 | 17.1 ± 3.8 (P=0.596) |
| Hepatic Blood Flow (ml/min) | 1,129 ± 506 | 904 ± 310 (P=0.043) |
| Systolic Blood Pressure (mm Hg) | 136 ± 7 | 121 ± 11 (P=0.003) |
(Data from Berzigotti et al., 2010)[10][11]
Pharmacokinetics
Detailed pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, and clearance, are not publicly available. DrugBank lists these parameters as "Not Available".[8] Preclinical studies in rats involved oral gavage administration at doses of 15 mg/kg or 28 mg/kg.[9][12] The clinical trial used oral doses up to 2 g three times daily.[11] The intended metabolism was hydrolysis in the liver to release UDCA and the NO-donating moiety.
Toxicology
Specific quantitative toxicology data for this compound, such as the LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not available in the published literature.
In the Phase IIa clinical trial, this compound was reported to be safe, with seven non-serious adverse events experienced by four patients (one of whom was on placebo).[10][11]
Standard preclinical safety assessment would typically include:
-
Acute Toxicity Studies: To determine the effects of a single high dose and to identify the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity Studies (Sub-chronic and Chronic): To evaluate the effects of long-term exposure on various organs and physiological systems. These studies are crucial for identifying target organs of toxicity and establishing a NOAEL.
-
Safety Pharmacology: A core battery of tests to assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Assays: To assess the potential for the compound to damage genetic material.
-
Carcinogenicity Studies: Long-term studies to evaluate the tumor-forming potential of the substance.
Given the lack of published data, it is not possible to provide a quantitative toxicological profile for this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key preclinical experiments cited in the literature, based on standard practices for these models.
Carbon Tetrachloride (CCl4)-Induced Liver Cirrhosis in Rats
This model is widely used to induce liver fibrosis and cirrhosis that mimics aspects of toxic liver injury in humans.
-
Objective: To induce a state of chronic liver injury, fibrosis, and portal hypertension to test the long-term efficacy of this compound.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Materials:
-
Carbon tetrachloride (CCl4)
-
Vehicle (e.g., olive oil or corn oil)
-
This compound, UDCA, and vehicle for treatment administration (e.g., carboxymethyl cellulose)
-
Gavage needles
-
Syringes and needles for injection
-
-
Protocol:
-
Induction Phase (8-12 weeks):
-
Prepare a 1:1 (v/v) solution of CCl4 in olive oil.
-
Administer the CCl4 solution via intraperitoneal (IP) injection or oral gavage. A common dosing schedule is twice weekly.[4]
-
The initial dose is often around 2 ml/kg, which may be tapered in subsequent weeks.[4] Dosing must be adjusted based on the animals' weight and clinical condition.
-
A control group receives an equivalent volume of the vehicle (olive oil) only.
-
-
Treatment Phase (Concurrent with Induction):
-
Beginning from the first week of CCl4 administration, divide rats into treatment groups.
-
Group 1 (Control): Receives vehicle for CCl4 and vehicle for treatment.
-
Group 2 (Cirrhosis): Receives CCl4 and vehicle for treatment.
-
Group 3 (UDCA): Receives CCl4 and UDCA (e.g., 15 mg/kg) daily by oral gavage.[12]
-
Group 4 (this compound): Receives CCl4 and this compound (e.g., 15 mg/kg) daily by oral gavage.[12]
-
-
Endpoint Analysis:
-
After the induction/treatment period, animals are anesthetized.
-
Hemodynamic Measurements: Portal pressure is measured directly by cannulating the portal vein. Mean arterial pressure can be measured via carotid artery cannulation.
-
Sample Collection: Blood is collected for liver function tests (ALT, AST, bilirubin). The liver is harvested, weighed, and sectioned.
-
Histology: Liver sections are fixed in formalin and embedded in paraffin. Staining with Hematoxylin & Eosin (H&E) and Sirius Red is performed to assess liver architecture, necrosis, inflammation, and collagen deposition (fibrosis).
-
Biochemical Analysis: Liver tissue can be homogenized to measure hydroxyproline content (a quantitative measure of collagen) or for analysis of nitrite/nitrate and cGMP levels.
-
-
Bile Duct Ligation (BDL) Model in Rats
This surgical model induces cholestatic liver injury, leading to fibrosis and secondary biliary cirrhosis.
-
Objective: To induce liver fibrosis and portal hypertension resulting from cholestasis to test the efficacy of this compound in an alternative model of liver disease.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Materials:
-
General surgical instruments (scalpels, forceps, retractors)
-
Suture material (e.g., 4-0 silk)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Antiseptic solution
-
-
Protocol:
-
Surgical Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Shave and disinfect the abdominal area.
-
Perform a midline laparotomy to expose the abdominal contents.
-
Gently retract the liver and locate the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Perform a double ligation on the common bile duct using silk suture.
-
Section the duct between the two ligatures to prevent recanalization.[10]
-
For the sham-operated control group, perform the same procedure but without ligating and sectioning the bile duct.[10]
-
Close the abdominal wall in two layers (peritoneum/muscle and skin).
-
-
Post-Operative Care:
-
Provide post-operative analgesia and monitor for recovery.
-
Animals will develop jaundice, choluria, and acholic stools within days of the procedure.
-
-
Treatment and Analysis (e.g., 4 weeks post-surgery):
-
Animals are treated with this compound, UDCA, or vehicle as described in the CCl4 model (e.g., for a period of 5 days to test for acute effects on established cirrhosis).[9]
-
Endpoint analysis is conducted as described for the CCl4 model, including hemodynamic measurements and tissue collection for histological and biochemical analysis.
-
-
Conclusion
This compound is a rationally designed, liver-targeted nitric oxide donor that showed considerable promise in extensive preclinical investigations. In animal models of liver cirrhosis, it effectively reduced portal pressure, a primary driver of life-threatening complications, by acting on the dynamic component of intrahepatic resistance.[1][2] These effects were achieved with apparent liver selectivity and were superior to those of its parent compound, UDCA.[1]
However, the translation of these compelling preclinical findings to a clinical setting was unsuccessful. A Phase IIa trial revealed that this compound did not reduce portal pressure in cirrhotic patients and, importantly, produced systemic vasodilation, indicating a lack of liver-selective action in humans.[10][11] While the compound was found to be safe over the short duration of the study, the lack of efficacy led to the discontinuation of its development for this indication. The discrepancy between the preclinical and clinical results underscores the challenges in translating pharmacological effects from rodent models to human pathophysiology. Detailed public data on the toxicology and pharmacokinetics of this compound remains limited.
References
- 1. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile duct ligature in young rats: A revisited animal model for biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Bile Duct-Saving Portal Ligation Technique for Subtotal Hepatectomy Survival Operations in Rats | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 6. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liver fibrosis in bile duct-ligated rats correlates with increased hepatic IL-17 and TGF-β2 expression | Annals of Hepatology [elsevier.es]
- 11. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
NCX 1000: A Technical Guide to its Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 1000, a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), has emerged as a significant molecule of interest in cellular signaling, particularly within the context of liver pathophysiology. Its unique chemical structure allows for the targeted delivery of NO to hepatocytes, thereby modulating a cascade of intracellular events. This technical guide provides an in-depth exploration of the core cellular signaling pathways influenced by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Mechanism of Action: Nitric Oxide Donation
The primary mechanism of action of this compound is the release of nitric oxide.[1][2] Being a chemical entity that combines UDCA with an NO-releasing moiety, this compound is selectively metabolized by hepatocytes.[1][3] This targeted release of NO into the liver microcirculation is central to its pharmacological effects.[4]
Key Cellular Signaling Pathways Modulated by this compound
The NO-cGMP-PKG Signaling Pathway and Vasodilation
Upon its release from this compound, nitric oxide diffuses into target cells, primarily vascular smooth muscle cells and hepatic stellate cells, where it activates soluble guanylate cyclase (sGC).[5] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a critical second messenger.[6][7] Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets.[2][8][9][10] This signaling cascade ultimately results in vasodilation by reducing intracellular calcium concentrations and decreasing the calcium sensitivity of the contractile machinery.[6]
Caption: The NO-cGMP-PKG signaling pathway initiated by this compound.
Inhibition of Hepatic Stellate Cell (HSC) Contraction
Increased intrahepatic resistance, a hallmark of portal hypertension, is significantly driven by the contraction of hepatic stellate cells (HSCs).[1] this compound has been demonstrated to directly inhibit HSC contraction.[1] This effect is mediated by the local release of NO, which, through the cGMP-PKG pathway, promotes the relaxation of these specialized pericytes.[1]
Caption: Inhibition of HSC contraction by this compound.
Anti-Inflammatory Signaling via NF-κB Suppression
Chronic inflammation is a key driver of liver fibrosis and cirrhosis. This compound exhibits anti-inflammatory properties, which are attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6. By inhibiting NF-κB activation, this compound can reduce the production of these inflammatory mediators.
Caption: Suppression of the NF-κB signaling pathway by this compound.
Anti-Apoptotic Signaling and Mitochondrial Protection
This compound has been shown to protect hepatocytes from apoptosis.[2] This protective effect is linked to the maintenance of mitochondrial integrity.[2] Specifically, this compound can prevent the dissipation of the mitochondrial membrane potential and inhibit the activation of caspases, key executioners of apoptosis.[2]
Caption: Anti-apoptotic signaling of this compound via mitochondrial protection.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: Effects of this compound on Hepatocyte Viability and NO Release
| Parameter | Condition | Concentration | Result | Reference |
| NO Release | Isolated Hepatocytes | 50 µM | ~200 nM | [12] |
| Hepatocyte Apoptosis | APAP-induced | 16.2 µM (EC50) | 50% reduction | [12] |
| Hepatocyte Apoptosis | APAP-induced | 100 µM | Maximal protection | [12] |
Table 2: In Vivo Efficacy of this compound in Liver Disease Models
| Model | Parameter | Dosage | Result | Reference |
| APAP-induced Liver Failure (Mice) | Mortality | 40 µmol/kg | Reduction from 60% to 25% | [2] |
| CCl4-induced Cirrhosis (Rats) | Ascites Formation | - | Reduction from 75% to 28.5% | [1] |
| Bile Duct Ligated Cirrhosis (Rats) | Portal Pressure | 28 mg/kg/day | Significant decrease | [13] |
| Bile Duct Ligated Cirrhosis (Rats) | Liver cGMP | 28 mg/kg/day | Significant increase | [13] |
Experimental Protocols
Measurement of cGMP in Liver Tissue
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in liver tissue samples.
Materials:
-
Liver tissue samples
-
0.1 N Hydrochloric acid (HCl)
-
ELISA buffer
-
Competitive cGMP ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Homogenize a known weight of frozen liver tissue in 0.1 N HCl at a specific dilution ratio (e.g., 1:5 w/v) to precipitate proteins.[3]
-
Centrifuge the homogenate to pellet the protein precipitate.
-
Collect the supernatant containing the cGMP.
-
Acetylating the samples and standards can increase the sensitivity of the assay. Follow the instructions provided with the cGMP ELISA kit for the acetylation procedure.
-
Dilute the acetylated supernatant with the provided ELISA buffer to bring the cGMP concentration within the detection range of the assay.[3]
-
Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the samples, standards, and a fixed amount of horseradish peroxidase (HRP)-labeled cGMP to a microplate pre-coated with a cGMP-specific antibody.
-
After incubation, wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.
-
Express the final results as nmol of cGMP per gram of liver tissue.[3]
Hepatic Stellate Cell (HSC) Contraction Assay
This protocol outlines a method to assess the effect of this compound on HSC contraction using a collagen gel lattice.
Materials:
-
Primary HSCs or an immortalized HSC line (e.g., LX-2)
-
Type I collagen solution
-
Culture medium (e.g., DMEM with 10% FBS)
-
24-well culture plates
-
This compound and control compounds
-
Imaging system to capture gel images
Procedure:
-
Coat the wells of a 24-well plate with 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C to create a non-adherent surface. Wash the wells with PBS and allow them to air dry.[14]
-
Prepare a neutralized collagen solution on ice. Mix type I collagen with 10x MEM and a HEPES buffer solution to a final collagen concentration of approximately 2.4 mg/ml, adjusting the pH to 7.4.[14]
-
Add 500 µl of the cold collagen solution to each well and allow it to polymerize at 37°C for 1 hour.[14]
-
Seed HSCs (e.g., 1 x 10^5 cells) in culture medium on top of the solidified collagen gels and incubate for 24 hours.[14]
-
After 24 hours, gently detach the collagen gels from the sides of the wells using a sterile pipette tip or spatula to allow for free-floating contraction.
-
Replace the medium with fresh medium containing this compound at the desired concentrations. Include appropriate vehicle controls.
-
Incubate the plates and monitor the contraction of the collagen gels over time (e.g., 24-48 hours).
-
Capture images of the gels at specified time points.
-
Quantify the gel area using image analysis software. A decrease in gel area indicates cell contraction.
-
Compare the gel areas of the this compound-treated groups to the control groups to determine the inhibitory effect of this compound on HSC contraction.
NF-κB Reporter Assay
This protocol describes a luciferase-based reporter assay to measure the inhibitory effect of this compound on NF-κB activation.
Materials:
-
A stable cell line expressing an NF-κB-driven luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Cell culture medium and supplements
-
This compound and control compounds
-
An NF-κB-inducing agent (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well white, opaque-bottom plate at an appropriate density and allow them to adhere overnight.[15]
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB-inducing agent (e.g., TNF-α at 10 ng/mL) for a duration sufficient to induce a robust luciferase signal (e.g., 6 hours).[15] Include an unstimulated control group.
-
After the stimulation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound by comparing the luciferase activity to the stimulated control.
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of NF-κB activity, can be determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.[15]
Cyclooxygenase (COX) Inhibition
While this compound's primary mechanism is NO donation, its structural relationship to non-steroidal anti-inflammatory drugs (NSAIDs) raises the question of its potential to inhibit cyclooxygenase (COX) enzymes. It is important to distinguish this compound from NO-NSAIDs like nitroaspirin (NCX 4016), which has been shown to be a direct and irreversible inhibitor of COX-1.[16] Current literature primarily focuses on the NO-donating properties of this compound. While the ursodeoxycholic acid backbone is not a classical COX inhibitor, a comprehensive evaluation would require specific COX-1 and COX-2 activity assays.
Table 3: IC50 Values for COX-1 and COX-2 Inhibition by Common NSAIDs (for reference)
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-1/COX-2) |
| Aspirin | 5 µg/mL | 210 µg/mL | 0.02 |
| Ibuprofen | 13 µM | 370 µM | 0.035 |
| Diclofenac | 4 nM (human) | 1.3 nM (human) | 3.08 |
| Celecoxib | - | 40 nM | Highly Selective for COX-2 |
Data compiled from multiple sources for comparative purposes. The direct COX inhibitory activity of this compound has not been extensively reported.
Conclusion
This compound exerts its pleiotropic effects on cellular signaling primarily through the targeted delivery of nitric oxide to the liver. This initiates a cascade of events, most notably the activation of the NO-cGMP-PKG pathway, leading to vasodilation and the inhibition of hepatic stellate cell contraction. Furthermore, this compound demonstrates significant anti-inflammatory and anti-apoptotic properties, largely through the suppression of the NF-κB pathway and the protection of mitochondrial function. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds in the context of liver disease and beyond. Further investigation into its potential direct effects on other signaling pathways, such as cyclooxygenase inhibition, will provide a more complete understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncology.wisc.edu [oncology.wisc.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? A Quantitative Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nitric oxide-cGMP-protein kinase G signaling pathway induces anoxic preconditioning through activation of ATP-sensitive K+ channels in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the nitric oxide-cGMP pathway reduces phasic contractions in neonatal rat bladder strips via protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase G-dependent mechanisms modulate hypoglossal motoneuronal excitability and long-term facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitration of protein kinase G-Iα modulates cyclic nucleotide crosstalk via phosphodiesterase 3A: Implications for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ClinPGx [clinpgx.org]
The Therapeutic Potential of NCX 1000: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), was developed as a liver-selective NO donor for the treatment of portal hypertension, a severe complication of liver cirrhosis. Preclinical studies in animal models of cirrhosis demonstrated promising results, with this compound effectively reducing portal pressure and intrahepatic resistance without inducing systemic hypotension. The proposed mechanism of action centered on the targeted delivery of NO to the liver, counteracting the endothelial dysfunction and increased vasoconstriction characteristic of cirrhotic livers. This was expected to restore vascular homeostasis by stimulating the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway, leading to vasodilation. However, a phase 2a clinical trial in patients with cirrhosis and portal hypertension was terminated due to a lack of efficacy. The trial revealed that this compound did not reduce the hepatic venous pressure gradient (HVPG) and, contrary to preclinical findings, exerted systemic circulatory effects. This technical guide provides a comprehensive overview of the therapeutic rationale, mechanism of action, preclinical data, clinical trial results, and detailed experimental protocols related to the investigation of this compound.
Introduction
Portal hypertension is a major clinical consequence of liver cirrhosis, resulting from increased intrahepatic vascular resistance and a hyperdynamic circulatory state.[1] A key factor in the pathophysiology of increased intrahepatic resistance is a reduction in the bioavailability of nitric oxide (NO), a potent endogenous vasodilator.[2][3][4] This NO deficiency, coupled with the increased activity of vasoconstrictors, leads to the contraction of hepatic stellate cells (HSCs) and myofibroblasts, thereby increasing resistance to portal blood flow.[2][5]
Conventional nitrate therapies, while effective at reducing portal pressure, are limited by their systemic vasodilatory effects, which can exacerbate the arterial vasodilation already present in cirrhotic patients.[1] this compound was designed to overcome this limitation by selectively delivering NO to the liver.[1][2] As a derivative of ursodeoxycholic acid (UDCA), a bile acid selectively taken up and metabolized by hepatocytes, this compound was engineered to release its NO moiety primarily within the liver.[2][3]
Mechanism of Action
This compound is a chemical entity in which an NO-releasing moiety is attached to the UDCA backbone.[2] The proposed mechanism of action is initiated by the selective uptake of this compound into hepatocytes.
Upon entering hepatocytes, this compound is metabolized, releasing UDCA and NO.[2] The liberated NO then diffuses to surrounding cells, including hepatic stellate cells (HSCs).[2] In HSCs, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated cGMP levels activate Protein Kinase G (PKG), leading to a cascade of events that ultimately results in the relaxation of HSCs and vasodilation of the intrahepatic vasculature.[6] This was expected to decrease intrahepatic resistance and, consequently, lower portal pressure.[2][6]
Preclinical Data
Multiple preclinical studies in rat models of liver cirrhosis demonstrated the potential efficacy of this compound.
Carbon Tetrachloride (CCl4)-Induced Cirrhosis Model
In a widely cited study, rats with CCl4-induced cirrhosis were treated with this compound. The key findings are summarized in the tables below.
Table 1: Effects of this compound on Systemic Hemodynamics and Liver Function in CCl4-Treated Rats
| Parameter | Control | CCl4 | CCl4 + UDCA | CCl4 + this compound |
| Mean Arterial Pressure (mmHg) | 115 ± 4 | 101 ± 5 | 103 ± 6 | 105 ± 5 |
| Heart Rate (beats/min) | 380 ± 15 | 410 ± 12 | 405 ± 14 | 400 ± 11 |
| Ascites Incidence (%) | 0 | 75 | 70 | 28.5 |
| Portal Pressure (mmHg) | 8.1 ± 0.5 | 14.2 ± 0.8 | 13.9 ± 0.7 | 10.1 ± 0.6 |
| AST (U/L) | 55 ± 8 | 145 ± 20 | 98 ± 15 | 95 ± 12 |
| ALT (U/L) | 40 ± 5 | 110 ± 15 | 75 ± 10 | 72 ± 9 |
| *p < 0.01 vs CCl4 alone. Data are presented as mean ± SE. Adapted from Fiorucci et al., PNAS, 2001.[2][5] |
Table 2: Effects of this compound on Liver Nitrite/Nitrate Content in CCl4-Treated Rats
| Parameter | Control | CCl4 | CCl4 + UDCA | CCl4 + this compound |
| Liver Nitrite/Nitrate (nmol/mg protein) | 1.2 ± 0.2 | 0.7 ± 0.1 | 0.8 ± 0.1 | 1.5 ± 0.2 |
| p < 0.01 vs CCl4 alone. Data are presented as mean ± SE. Adapted from Fiorucci et al., PNAS, 2001.[2] |
These results indicated that this compound, but not UDCA, significantly reduced portal pressure and the incidence of ascites without affecting systemic blood pressure.[2][3][4] Furthermore, this compound treatment restored liver nitrite/nitrate levels, confirming its NO-donating activity in the cirrhotic liver.[2] Both this compound and UDCA demonstrated a similar capacity to reduce liver collagen deposition, suggesting an anti-fibrotic effect of the parent compound.[2][3]
Bile Duct Ligated (BDL) Cirrhosis Model
To further investigate the effects on intrahepatic vascular resistance, this compound was administered to rats with established cirrhosis due to bile duct ligation.
Table 3: Effects of this compound in BDL Cirrhotic Rats
| Parameter | Sham | BDL | BDL + UDCA | BDL + this compound |
| Portal Pressure (mmHg) | 7.8 ± 0.4 | 13.5 ± 0.6 | 13.2 ± 0.5 | 10.2 ± 0.4 |
| Mean Arterial Pressure (mmHg) | 112 ± 5 | 108 ± 4 | 109 ± 5 | 110 ± 4 |
| Liver Nitrite/Nitrate (nmol/mg protein) | 1.3 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.6 ± 0.2 |
| Liver cGMP (pmol/mg protein) | 0.4 ± 0.05 | 0.2 ± 0.03 | 0.2 ± 0.04 | 0.5 ± 0.06 |
| p < 0.01 vs BDL alone. Data are presented as mean ± SE. Adapted from Fiorucci et al., J Hepatol, 2003.[6] |
In this model, this compound also significantly decreased portal pressure without altering mean arterial pressure.[6] Crucially, it increased both nitrite/nitrate and cGMP concentrations in the liver, providing further evidence for its proposed mechanism of action.[1][6] Additionally, in isolated and perfused cirrhotic livers from BDL rats, this compound treatment reduced the vasoconstrictive response to norepinephrine by 60%.[6]
Clinical Development and Trial Results
Based on the robust preclinical data, a phase 2a clinical trial was initiated to evaluate the efficacy and safety of this compound in patients with cirrhosis and portal hypertension.[7]
Phase 2a Clinical Trial
This was a randomized, double-blind, dose-escalating study.[7][8] Eleven patients were enrolled and received either escalating doses of this compound (up to 2 g three times a day) or a placebo for 16 days.[8] The primary endpoint was the change in the hepatic venous pressure gradient (HVPG).[9]
Table 4: Hemodynamic Effects of this compound in Cirrhotic Patients (Phase 2a)
| Parameter | Baseline (this compound arm, n=9) | Day 16 (this compound arm, n=9) | P-value |
| HVPG (mmHg) | 16.7 ± 3.8 | 17.1 ± 3.8 | 0.596 |
| Systolic Blood Pressure (mmHg) | 136 ± 7 | 121 ± 11 | 0.003 |
| Diastolic Blood Pressure (mmHg) | 78 ± 5 | 72 ± 6 | NS |
| Mean Arterial Pressure (mmHg) | 97 ± 6 | 88 ± 7 | <0.05 |
| Hepatic Blood Flow (mL/min) | 1129 ± 506 | 904 ± 310 | 0.043 |
| Data are presented as mean ± SD. NS = Not Significant. Adapted from Berzigotti et al., Am J Gastroenterol, 2010.[8] |
The trial was terminated prematurely due to a lack of efficacy.[9] The results showed that this compound did not reduce HVPG in patients with cirrhosis.[8] In contrast to the preclinical animal studies, this compound induced a significant reduction in systolic and mean arterial blood pressure, indicating systemic hemodynamic effects.[8] Furthermore, there was a significant decrease in hepatic blood flow.[8] These findings suggested that the liver-selective NO donation observed in rats did not translate to humans, and the systemic vasodilation likely counteracted any potential beneficial effects on intrahepatic resistance.[8] Despite the lack of efficacy, the drug was reported to have a good safety and tolerability profile.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used in the preclinical evaluation of this compound.
Animal Models of Cirrhosis and Treatment
-
CCl4-Induced Cirrhosis: Male Wistar rats were administered intraperitoneal injections of carbon tetrachloride (CCl4) twice weekly for 8 weeks.[5]
-
Bile Duct Ligation (BDL): Cirrhosis was induced in male Wistar rats by common bile duct ligation and transection.[6]
-
Drug Administration: this compound (e.g., 28 mg/kg/day) or UDCA (e.g., 15 mg/kg/day) was dissolved in carboxymethyl cellulose and administered daily by oral gavage.[3][6]
Hemodynamic Measurements
-
Portal Pressure: Measured directly by cannulation of the portal vein with a pressure transducer.[2]
-
Mean Arterial Pressure (MAP) and Heart Rate (HR): Measured via cannulation of the carotid artery connected to a pressure transducer.[6]
Isolated Perfused Liver System
-
Livers were isolated and perfused in a recirculating system with Krebs-Henseleit buffer.
-
Intrahepatic resistance was assessed by measuring the perfusion pressure at a constant flow rate.
-
The response to vasoconstrictors, such as norepinephrine, was measured by monitoring the increase in perfusion pressure.[6]
Hepatic Stellate Cell (HSC) Contraction Assay
-
HSCs were isolated from rat livers and cultured.
-
Contraction was induced by adding fetal calf serum (FCS) to the culture medium.
-
The effect of this compound, UDCA, or other compounds on HSC contraction was quantified by measuring the change in the surface area of the cells using image analysis software.[2][3]
Biochemical Assays
-
Nitrite/Nitrate Measurement: Liver tissue homogenates were assayed for total nitrite and nitrate concentration using the Griess reagent, a colorimetric assay.[2][6]
-
cGMP Measurement: Liver cGMP levels were quantified using a commercially available enzyme immunoassay (EIA) kit.[6]
-
Liver Enzymes: Serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were measured using standard automated laboratory methods.
Conclusion
This compound represented a rational and innovative therapeutic approach for the treatment of portal hypertension, based on the principle of liver-selective NO donation. The preclinical studies provided a strong proof-of-concept, demonstrating significant efficacy in reducing portal pressure and intrahepatic resistance in animal models without the systemic side effects that limit current nitrate therapies.[1][2][6] However, the failure of this compound to demonstrate efficacy in a phase 2a clinical trial underscores the challenges of translating findings from animal models to human patients.[8][9] The observed systemic hemodynamic effects in humans suggested a difference in the pharmacokinetics or metabolism of this compound between rodents and humans, leading to a loss of liver selectivity.[8] While the development of this compound for portal hypertension was discontinued, the extensive research conducted provides valuable insights into the pathophysiology of portal hypertension and the complexities of developing liver-targeted therapies. The data and methodologies detailed in this guide serve as a comprehensive resource for researchers in the field of hepatology and drug development.
References
- 1. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NicOx SA Announces Patient Enrollment Ongoing In this compound Phase 2 Study - BioSpace [biospace.com]
- 8. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NicOx SA Provides Update on Phase 2a Study for this compound Conducted With Axcan Pharma; Companies Scrap drug; NicOx Shares Fall - BioSpace [biospace.com]
An In-depth Technical Guide to NCX 1000 and Liver Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NCX 1000, a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), was developed as a liver-selective vasodilator for the treatment of various liver diseases, most notably portal hypertension. By coupling UDCA, which is preferentially taken up by hepatocytes, with an NO-releasing moiety, this compound was designed to deliver NO directly to the hepatic microcirculation. This targeted delivery was intended to increase intrahepatic NO levels, relax hepatic stellate cells (HSCs), and reduce the dynamic component of intrahepatic vascular resistance without causing systemic hypotension.
Preclinical studies in animal models of cirrhosis, liver fibrosis, non-alcoholic steatohepatitis (NASH), and drug-induced liver injury showed promising results. This compound effectively reduced portal pressure, decreased liver fibrosis, and exhibited significant cytoprotective and anti-inflammatory effects. However, these promising preclinical findings did not translate into clinical efficacy. A Phase IIa clinical trial in patients with cirrhosis and portal hypertension found that this compound failed to reduce the hepatic venous pressure gradient (HVPG) and instead produced systemic hemodynamic effects. This guide provides a comprehensive overview of the core science behind this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.
Introduction to this compound
This compound is a novel chemical entity, chemically named 2-(Acetyloxy) benzoic acid 3-(nitrooxymethyl) phenyl ester.[1][2] It is synthesized by adding a nitric oxide (NO)-releasing moiety to the parent compound, ursodeoxycholic acid (UDCA).[1][3] UDCA is a hydrophilic bile acid known for its cytoprotective and anti-cholestatic properties and is selectively metabolized by hepatocytes.[1] The core concept behind this compound was to leverage the liver-targeting nature of UDCA to achieve selective delivery of NO, a potent endogenous vasodilator, directly into the liver.[4]
In cirrhotic livers, a deficiency of endothelial NO production contributes significantly to increased intrahepatic vascular resistance, a primary factor in the development of portal hypertension.[2][4] Conventional NO donors, such as nitrates, lack liver specificity and cause systemic vasodilation, which can exacerbate the hyperdynamic circulation already present in cirrhotic patients.[4] this compound was engineered to overcome this limitation by releasing NO within the liver, thereby aiming to decrease intrahepatic resistance without adverse systemic effects.[4]
Mechanism of Action
The therapeutic rationale for this compound is centered on its function as a liver-targeted NO donor.
-
Hepatic Uptake and Metabolism : Following oral administration, this compound is absorbed and, due to its UDCA backbone, is selectively taken up by liver cells, including hepatocytes and hepatic stellate cells (HSCs).[1][4]
-
Nitric Oxide Release : Within these cells, this compound is metabolized, leading to the release of biologically active NO into the hepatic microcirculation.[1][2] This localized release was confirmed in preclinical studies by increased nitrite/nitrate content in the liver.[4]
-
Downstream Signaling : The released NO activates soluble guanylate cyclase (sGC) in target cells, particularly the HSCs.
-
cGMP-Mediated Relaxation : Activation of sGC leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP initiates a signaling cascade that results in the relaxation of HSCs.
-
Reduction of Intrahepatic Resistance : HSCs are key regulators of sinusoidal vascular tone. In cirrhosis, their contraction significantly contributes to the "dynamic" component of intrahepatic resistance.[1] By inducing HSC relaxation, this compound was shown in preclinical models to reduce this dynamic resistance, thereby lowering portal pressure.[1][3]
Application in Liver Pathophysiologies
Portal Hypertension
Portal hypertension is a major complication of cirrhosis, primarily caused by increased intrahepatic resistance to portal blood flow.[4] Preclinical studies positioned this compound as a strong candidate for its treatment.
Preclinical Evidence: In rat models of cirrhosis induced by carbon tetrachloride (CCl4), this compound demonstrated significant efficacy.[1][3] While both this compound and UDCA reduced liver collagen deposition, only this compound prevented the formation of ascites and reduced intrahepatic resistance.[1][2][3] This key difference was attributed to this compound's ability to inhibit HSC contraction, directly addressing the dynamic component of portal hypertension.[1][3] Importantly, these effects were observed without significant changes to systemic mean arterial pressure in animal models.[4]
Clinical Evidence: Despite the robust preclinical data, a Phase IIa randomized, double-blind, dose-escalating study in patients with cirrhosis and portal hypertension yielded disappointing results.[5] The trial, which enrolled eleven patients, found that 16 days of treatment with this compound (up to 2 g t.i.d.) did not lead to a statistically significant change in the primary endpoint, the hepatic venous pressure gradient (HVPG).[5] Furthermore, the treatment was associated with a dose-dependent reduction in systolic blood pressure and a significant decrease in hepatic blood flow, indicating that the desired liver-selective effect was not achieved in humans and that the drug had systemic consequences.[5]
| Table 1: Summary of this compound Efficacy Data in Portal Hypertension | |
| Parameter | Preclinical (Rat, CCl4 Model)[1][6] |
| Portal Pressure / HVPG | Significantly reduced |
| Intrahepatic Resistance | Reduced |
| Ascites Formation | Prevented (Incidence reduced from 75% to 28.5%) |
| Systemic Blood Pressure | No effect on mean arterial pressure |
| Hepatic Blood Flow (HBF) | Not reported as primary outcome |
Liver Fibrosis
Liver fibrosis is the excessive accumulation of extracellular matrix proteins, like collagen, in response to chronic liver injury. The activation of HSCs is a central event in this process.
Preclinical Evidence: In the CCl4-induced rat model of cirrhosis, treatment with this compound (15 mg/kg) for 8 weeks resulted in a significant reduction in liver fibrosis.[6] Immunohistochemical analysis showed that both this compound and its parent compound UDCA decreased total liver collagen content by approximately 50% compared to the CCl4-only control group.[6]
| Table 2: Effect of this compound on Liver Fibrosis | |
| Model | Parameter |
| CCl4-Induced Cirrhosis (Rat)[6] | Total Liver Collagen Content |
Nonalcoholic Steatohepatitis (NASH)
NASH is a severe form of non-alcoholic fatty liver disease (NAFLD), characterized by inflammation and hepatocyte damage, often driven by metabolic dysfunction and oxidative stress.[7][8]
Preclinical Evidence: In a rat model of NASH induced by a high-fat diet, this compound demonstrated potent cytoprotective, antioxidant, and hypoinsulinemic properties.[9] Treatment with this compound (30 mg/kg) improved liver histology, significantly decreased lipid peroxidation, and suppressed increases in plasma insulin and the pro-inflammatory cytokine TNF-α.[9] Combining a lower dose of this compound with the antioxidant Vitamin E produced comparable benefits to the higher dose.[9]
| Table 3: Key Findings of this compound in a Preclinical NASH Model[9] | |
| Parameter | Effect of this compound (30 mg/kg) |
| Liver Histology | Improved |
| Lipid Peroxidation | Decreased |
| Plasma Insulin | Increase suppressed |
| Plasma TNF-α | Increase suppressed |
| LDH Release | Increase suppressed |
Drug-Induced Liver Injury
Acetaminophen (APAP) overdose is a common cause of acute liver failure, characterized by mitochondrial dysfunction and massive hepatocyte necrosis.[10][11]
Preclinical Evidence: In a mouse model of APAP-induced hepatotoxicity, therapeutic administration of this compound (40 μmol/kg) two hours after APAP intoxication provided significant protection.[12] The treatment reduced mortality from ~60% to 25%, improved liver histology, and prevented the upregulation of key inflammatory and apoptotic pathway genes, including TNF-α, IFN-γ, and Fas/Fas Ligand.[12] In vitro studies confirmed that this compound protected primary hepatocytes from APAP-induced mitochondrial dysfunction and cell death.[12]
| Table 4: Protective Effects of this compound in APAP-Induced Liver Injury[12] | |
| Parameter | Result |
| Mortality (24h) | Reduced from ~58% to ~25% |
| Liver Histopathology | Improved |
| Liver TNF-α mRNA | Upregulation prevented |
| Liver iNOS mRNA | Upregulation prevented |
| Liver cGMP Levels | Increased |
Detailed Experimental Protocols
CCl4-Induced Cirrhosis Model (Rat)
This model was central to establishing the preclinical efficacy of this compound for portal hypertension and fibrosis.
-
Induction : Male Wistar rats were administered carbon tetrachloride (CCl4) via intraperitoneal (i.p.) injection twice weekly for 8 weeks to induce cirrhosis.[6]
-
Treatment : During the 8-week induction period, animals received daily oral gavage of either vehicle (carboxymethyl cellulose), UDCA (15 mg/kg), or this compound (15 mg/kg).[6]
-
Portal Pressure Measurement : At the end of the study, rats were anesthetized, and portal pressure was measured directly by cannulating the portal vein.[6]
-
Isolated Liver Perfusion : To assess intrahepatic resistance, livers were isolated and perfused with a Krebs-Henseleit solution at increasing flow rates, and the perfusion pressure was recorded.[6]
-
Histology and Collagen Quantification : Liver tissue was fixed, sectioned, and stained (e.g., Sirius Red). Collagen deposition was quantified using immunohistochemistry for type I collagen and image analysis.[6]
-
HSC Contraction Assay : HSCs were isolated from normal rat livers and cultured on collagen-coated plates. Contraction was induced with fetal calf serum (FCS). The change in cell surface area was measured via microscopy after the addition of this compound, UDCA, or control compounds to assess relaxation.[2]
Acetaminophen (APAP)-Induced Acute Liver Failure Model (Mouse)
This protocol was used to evaluate the therapeutic potential of this compound in an acute liver injury setting.
-
Induction : Mice were fasted and then administered a single hepatotoxic dose of APAP (e.g., 330 μmol/kg) via i.p. injection.[10][12]
-
Treatment Protocol : In the therapeutic protocol, mice were treated with this compound (40 μmol/kg, i.p.), UDCA, or vehicle at a set time point (e.g., 2 hours) after the APAP injection.[12]
-
Endpoints :
-
Mortality : Survival was monitored over a 24-hour period.[12]
-
Biochemical Analysis : Plasma was collected to measure levels of liver enzymes such as alanine aminotransferase (ALT).[12]
-
Histopathology : Livers were harvested, fixed, and stained with H&E to assess the extent of necrosis.[12]
-
Gene Expression : Liver tissue was used for RNA extraction and reverse transcription-PCR (RT-PCR) to quantify the mRNA levels of inflammatory mediators like TNF-α, IFN-γ, and iNOS.[12]
-
Phase IIa Clinical Trial Protocol (Human)
This study assessed the efficacy and safety of this compound in the target patient population.
-
Study Design : A single-center, randomized (4:1, this compound to placebo), double-blind, parallel-group, dose-escalating study.[5]
-
Participants : Patients with established cirrhosis and portal hypertension (baseline HVPG ≥ 10 mmHg).[5][13]
-
Intervention : Patients received escalating oral doses of this compound or placebo for 16 days, with a maximum target dose of 2 grams three times a day (t.i.d.) or the maximum tolerated dose.[5]
-
Primary Efficacy Endpoint : The change in fasting hepatic venous pressure gradient (HVPG) from baseline to the end of treatment. HVPG was measured via hepatic venous catheterization.[5]
-
Secondary Endpoints : Included changes in postprandial HVPG, hepatic blood flow (HBF), and systemic hemodynamics (arterial blood pressure).[5]
-
Safety Assessment : Monitoring of all adverse events throughout the study.[5]
Conclusion and Future Perspectives
This compound is a well-designed molecule based on a strong scientific rationale: the targeted delivery of nitric oxide to the liver to alleviate the dynamic component of intrahepatic resistance. Preclinical studies across multiple models of liver disease—including portal hypertension, fibrosis, NASH, and acute liver failure—provided a robust proof-of-concept, demonstrating significant therapeutic benefits.
However, the failure of this compound to meet its primary endpoint in a Phase IIa clinical trial highlights the profound challenges of translating findings from animal models to human pathophysiology. The lack of efficacy in reducing HVPG, coupled with the emergence of systemic hypotensive effects in patients, suggests that the liver-selective metabolism and action observed in rodents did not occur to the same degree in humans.[4][5] This discrepancy could be due to differences in drug metabolism, pharmacokinetics, or the underlying complexity of human cirrhotic hemodynamics. While the journey of this compound as a therapeutic agent for portal hypertension has concluded, the extensive research conducted provides valuable insights for the future development of liver-targeted therapies. The core concept remains a valid and important goal in hepatology, and the lessons learned from this compound can inform the design of next-generation drugs aimed at modulating hepatic vascular tone.
References
- 1. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Role of Oxidative Stress in the Pathogenesis of Non-Alcoholic Fatty Liver Disease: Implications for Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The relationship between oxidative stress and nonalcoholic fatty liver disease: Its effects on the development of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Journal articles: 'this compound' – Grafiati [grafiati.com]
- 10. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. Liver delivery of NO by NCX-1000 protects against acute liver failure and mitochondrial dysfunction induced by APAP in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prognostic performance of non-invasive tests for portal hypertension is comparable to that of hepatic venous pressure gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of NCX 1000
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 1000 is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA) that has demonstrated significant potential in preclinical models for the treatment of portal hypertension.[1][2][3] Unlike traditional NO donors, this compound is designed to selectively deliver NO to the liver, thereby reducing intrahepatic resistance and portal pressure without inducing systemic hypotension, a common side effect of non-selective vasodilators.[4][5] These application notes provide detailed experimental protocols for in vivo studies to evaluate the efficacy of this compound in a rat model of liver cirrhosis and portal hypertension.
Mechanism of Action
This compound is metabolized by hepatocytes, leading to the release of nitric oxide within the liver microcirculation.[1][2] This localized increase in NO concentration activates soluble guanylate cyclase (sGC) in hepatic stellate cells (HSCs) and sinusoidal endothelial cells. The subsequent increase in cyclic guanosine monophosphate (cGMP) levels promotes vasodilation, leading to a reduction in intrahepatic vascular resistance and, consequently, a decrease in portal pressure.[6][7] Furthermore, NO has been shown to inhibit the contraction of HSCs, which are key contributors to the increased intrahepatic resistance observed in liver cirrhosis.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies of this compound.
Table 1: Dosing and Administration in Rodent Models
| Parameter | Value | Species | Model | Reference |
| Dosage | 28 mg/kg/day | Rat | Bile Duct Ligated (BDL) Cirrhosis | [6][7] |
| 15 mg/kg/day | Rat | Carbon Tetrachloride (CCl₄)-induced Cirrhosis | [2] | |
| Administration Route | Oral gavage | Rat | BDL and CCl₄-induced Cirrhosis | [2][6][7] |
| Treatment Duration | 5 days (acute) | Rat | BDL Cirrhosis | [6][7] |
| 12 weeks (chronic) | Rat | CCl₄-induced Cirrhosis | [4] | |
| Vehicle | Carboxymethyl cellulose | Rat | CCl₄-induced Cirrhosis | [2] |
Table 2: In Vivo Efficacy in Rodent Models of Portal Hypertension
| Parameter | This compound Treatment Group | Control Group (Cirrhotic) | Outcome | Reference |
| Portal Pressure | Significantly decreased (P<0.01) | Elevated | Reduced portal hypertension | [6][7] |
| Intrahepatic Resistance | Significantly reduced | Increased | Improved liver hemodynamics | [1][3] |
| Mean Arterial Pressure | No significant change | No significant change | Lack of systemic hypotensive effects | [5][6][7] |
| Heart Rate | No significant change | No significant change | Lack of systemic cardiovascular effects | [6][7] |
| Liver Nitrite/Nitrate Levels | Significantly increased | Baseline | Evidence of hepatic NO donation | [6][7] |
| Liver cGMP Levels | Significantly increased | Baseline | Activation of NO signaling pathway | [6][7] |
| Ascites Formation | Prevented | Present in a high percentage of animals | Improved clinical outcome | [1] |
Experimental Protocols
Induction of Liver Cirrhosis and Portal Hypertension in Rats
This protocol describes the induction of liver cirrhosis using carbon tetrachloride (CCl₄), a widely used model to mimic human cirrhosis.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil (vehicle)
-
Syringes and gavage needles
Procedure:
-
Acclimatize rats for at least one week before the start of the experiment.
-
Prepare a 1:1 (v/v) solution of CCl₄ in olive oil or corn oil.
-
Administer the CCl₄ solution to the rats via oral gavage. A common protocol involves twice-weekly administration for 12 weeks.[4][8]
-
The initial dose is typically 0.5 mL/kg body weight.
-
Subsequent doses can be gradually increased, for example, by 0.1 mL/kg every two weeks, up to a maximum of 1.0 mL/kg.
-
-
A control group of rats should receive the vehicle (olive oil or corn oil) alone, following the same administration schedule.
-
Monitor the animals regularly for signs of distress, weight loss, and the development of ascites.
-
At the end of the induction period, the development of cirrhosis and portal hypertension should be confirmed through histological analysis of liver tissue and measurement of portal pressure.
Administration of this compound
This protocol details the oral administration of this compound to the cirrhotic rat model.
Materials:
-
This compound
-
Vehicle (e.g., carboxymethyl cellulose)
-
Distilled water
-
Homogenizer or sonicator
-
Gavage needles (16-18 gauge, flexible or rigid with a ball tip)
-
Animal scale
Procedure:
-
Prepare the this compound suspension in the chosen vehicle. For example, suspend this compound in 1% carboxymethyl cellulose in distilled water. The concentration should be calculated to deliver the desired dose (e.g., 28 mg/kg) in a volume of 5-10 mL/kg.[6][7]
-
Weigh the rat to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the rat. Proper restraint is crucial for safe and accurate oral gavage.[1][6][9][10][11]
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[6][10]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.[1][9][10]
-
Once the needle is in the stomach, slowly administer the this compound suspension.
-
Gently withdraw the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Administer this compound daily for the duration of the treatment period as defined by the study design.
In Vivo Hemodynamic Measurements
This protocol describes the invasive measurement of portal pressure and mean arterial pressure to assess the efficacy of this compound.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpels, forceps, scissors)
-
Pressure transducer and data acquisition system
-
Polyethylene catheters (e.g., PE-50)
-
Heparinized saline solution
Procedure for Portal Pressure Measurement:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37°C.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully isolate the portal vein and a small mesenteric vein (e.g., the ileocolic vein).
-
Insert a heparinized saline-filled PE-50 catheter into the mesenteric vein and advance it until the tip is in the portal vein.
-
Secure the catheter with a suture.
-
Connect the catheter to a pressure transducer to continuously record the portal pressure.
Procedure for Mean Arterial Pressure (MAP) Measurement:
-
Isolate the femoral or carotid artery.
-
Insert a heparinized saline-filled PE-50 catheter into the artery.
-
Secure the catheter with a suture.
-
Connect the catheter to a pressure transducer to continuously record the arterial blood pressure. From this, the mean arterial pressure can be calculated.
Visualizations
Signaling Pathway of this compound in the Liver
Caption: Signaling pathway of this compound in the liver.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Current concepts on the role of nitric oxide in portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.fsu.edu [research.fsu.edu]
- 7. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for NCX 1000 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). This compound is designed to leverage the therapeutic benefits of both NO and its parent molecule, UDCA. In a cellular environment, particularly in hepatocytes, this compound is metabolized, leading to the release of nitric oxide. This dual mechanism of action makes it a valuable tool for in vitro studies across various fields, including hepatology, inflammation, and cancer biology. The UDCA moiety itself possesses biological activities, including immunomodulatory and anti-inflammatory effects, such as inhibiting the induction of nitric oxide synthase (iNOS)[1][2].
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, from initial preparation to detailed protocols for assessing its biological effects.
Mechanism of Action
The primary mechanism of this compound involves the enzymatic cleavage of the NO-donating moiety from the UDCA backbone, resulting in the localized release of nitric oxide. NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels. This pathway mediates various cellular responses, including vasodilation and inhibition of smooth muscle cell proliferation and contraction.
Simultaneously, the UDCA component can modulate cellular pathways, including the suppression of pro-inflammatory signals[2]. There is also a complex interplay between the NO and cyclooxygenase (COX) pathways; NO can modulate the activity of COX enzymes, which are central to the inflammatory response[3].
Application Notes
Hepatology Research
This compound is particularly relevant for studying liver pathophysiology. Its ability to selectively deliver NO to liver cells makes it an ideal compound for investigating portal hypertension, liver fibrosis, and ischemia-reperfusion injury.
-
Target Cell Lines: Primary human or murine hepatic stellate cells (HSCs), hepatocytes (e.g., HepG2, Huh7), and liver sinusoidal endothelial cells.[4][5][6][7][8]
-
Key Assays: HSC contraction assays, assessment of collagen deposition, cell migration assays, and measurement of endothelial dysfunction markers.
Inflammation Research
The dual action of NO release and the intrinsic properties of UDCA allow for the investigation of anti-inflammatory mechanisms.
-
Target Cell Lines: Macrophage cell lines (e.g., RAW 264.7, J774A.1), monocytes (e.g., THP-1), and primary immune cells.
-
Key Assays: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA, quantification of NO production using the Griess assay, and analysis of NF-κB activation.[1][9][10][11]
Cancer Biology
Nitric oxide can have pro- or anti-apoptotic effects depending on its concentration and the cellular context. This compound can be used to explore the therapeutic potential of NO in various cancers, particularly hepatocellular carcinoma.
-
Target Cell Lines: Human hepatocellular carcinoma cells (e.g., HepG2), breast cancer cells (e.g., MCF-7), and other relevant cancer cell lines.[12][13][14][15]
-
Key Assays: Cell viability assays (e.g., MTT, WST-1) to determine IC50 values, cell cycle analysis by flow cytometry, and apoptosis detection via Annexin V/Propidium Iodide (PI) staining.[13][16][17]
Data Presentation
The following tables provide examples of quantitative data that can be generated using the protocols described below.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
|---|---|---|
| HepG2 | Human Hepatocellular Carcinoma | 85 |
| RAW 264.7 | Murine Macrophage | 150 |
| HSC (activated) | Primary Murine Hepatic Stellate Cell | 120 |
| MCF-7 | Human Breast Adenocarcinoma | 110 |
Table 2: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control (Vehicle) | 25 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | 1500 ± 120 | 850 ± 70 |
| LPS + this compound (50 µM) | 780 ± 65 | 410 ± 50 |
| LPS + this compound (100 µM) | 450 ± 50 | 220 ± 30 |
Table 3: Apoptosis Induction by this compound in HepG2 Cells (24h Treatment)
| Treatment | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) |
|---|---|---|
| Control (Vehicle) | 3.5 ± 0.8 | 1.2 ± 0.3 |
| This compound (50 µM) | 12.8 ± 1.5 | 3.4 ± 0.6 |
| this compound (100 µM) | 25.6 ± 2.1 | 8.9 ± 1.1 |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound
1.1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
1.2. Stock Solution Preparation (e.g., 100 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex gently until the compound is completely dissolved. A brief warming in a 37°C water bath may assist dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solution aliquots at -20°C, protected from light.
1.3. Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity. [18][19][20] For example, to achieve a 100 µM final concentration from a 100 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
Protocol 2: General Workflow for Cell Culture Treatment
This workflow outlines the general steps for treating cultured cells with this compound for subsequent analysis.
Protocol 3: Measurement of Nitric Oxide Release (Griess Assay)
This protocol measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in the cell culture supernatant.
3.1. Materials:
-
Cell culture supernatant from treated and control cells
-
Griess Reagent Kit (or individual components: sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride, phosphoric acid)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at 540 nm
3.2. Procedure:
-
Standard Curve Preparation:
-
Prepare a 100 µM stock solution of sodium nitrite in cell culture medium (the same type used for the experiment).
-
Perform serial dilutions to create standards ranging from ~1 µM to 100 µM as shown in the table below.
Standard NaNO₂ Conc. (µM) Volume of 100 µM Stock (µL) Volume of Medium (µL) S1 100 100 0 S2 50 50 50 S3 25 25 75 S4 12.5 12.5 87.5 S5 6.25 6.25 93.75 S6 3.13 3.13 96.87 S7 1.56 1.56 98.44 | S8 (Blank) | 0 | 0 | 100 |
-
-
Sample Preparation:
-
After the desired incubation time with this compound, collect the cell culture supernatant.
-
Centrifuge the supernatant at 300 x g for 5 minutes to pellet any floating cells or debris.
-
-
Griess Reaction:
-
Add 50 µL of each standard and sample supernatant to triplicate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% NED in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/purple color will develop.
-
-
Measurement:
Protocol 4: Assessment of Anti-Inflammatory Activity (Cytokine ELISA)
This protocol provides a general method for quantifying TNF-α or IL-6 in culture supernatants using a sandwich ELISA kit. Always follow the specific manufacturer's instructions.
4.1. Materials:
-
Cell culture supernatant from treated and control cells
-
Commercial ELISA kit for TNF-α or IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)
-
Wash buffer
-
96-well plate pre-coated with capture antibody
-
Microplate reader
4.2. Procedure:
-
Prepare standards and samples according to the kit protocol.
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated plate.
-
Incubate for the recommended time (e.g., 2 hours at room temperature).
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the plate 3-4 times.
-
Add 100 µL of streptavidin-HRP conjugate and incubate (e.g., 30 minutes at room temperature).
-
Wash the plate 3-4 times.
-
Add 100 µL of TMB substrate solution and incubate in the dark until color develops (e.g., 15-20 minutes).
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentrations in your samples by plotting a standard curve.[9][10][11][25][26]
Protocol 5: Assessment of Apoptosis (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
5.1. Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer (provided in kit)
-
Propidium Iodide (PI) solution (provided in kit)
-
Cold PBS
-
Flow cytometer
5.2. Procedure:
-
Harvest cells after treatment. For adherent cells, gently trypsinize and collect the cells. Combine with any floating cells from the supernatant to ensure all apoptotic cells are collected.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Count the cells and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.[27][28][29]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
References
- 1. Ursodeoxycholic acid inhibits the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid inhibits pro-inflammatory repertoires, IL-1 beta and nitric oxide in rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-heat-stressed Method to Isolate Hepatic Stellate Cells From Highly Steatotic Tumor-bearing Liver Using CD49a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Culture of Murine Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seven Steps to Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-yield and high-purity isolation of hepatic stellate cells from normal and fibrotic mouse livers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Viability of HepG2 and MCF-7 cells is not correlated with mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of nitric oxide on the biological behavior of HepG2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-oncogenic effects of SOX2 silencing on hepatocellular carcinoma achieved by upregulating miR-222-5p-dependent CYLD via the long noncoding RNA CCAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Anticancer Potential of Ganoderma lucidum on MCF-7 Breast Cancer Cells Through Genetic Transcription of Energy Metabolism [mdpi.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. lifetein.com [lifetein.com]
- 19. researchgate.net [researchgate.net]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. sciencellonline.com [sciencellonline.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. abcam.com [abcam.com]
- 25. diva-portal.org [diva-portal.org]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biologi.ub.ac.id [biologi.ub.ac.id]
- 29. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for NCX 1000 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanistic insights of NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), for use in rat models of liver disease. The following protocols are based on findings from preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Quantitative Data Summary
The following tables summarize the dosages and administration details of this compound used in various rat model studies.
Table 1: this compound Dosage and Administration in Rat Models
| Rat Model | Dosage | Administration Route | Vehicle | Treatment Duration | Reference |
| Nonalcoholic Steatohepatitis (NASH) | 15 mg/kg/day | Intragastric gavage | 0.5% Methylcellulose | 6 weeks | [1] |
| Nonalcoholic Steatohepatitis (NASH) | 30 mg/kg/day | Intragastric gavage | 0.5% Methylcellulose | 6 weeks | [1] |
| Liver Cirrhosis with Portal Hypertension | 28 mg/kg/day | Oral | Not Specified | 5 days | [2] |
| Carbon Tetrachloride-Induced Liver Fibrosis and Portal Hypertension | 15 mg/kg/day | Not Specified | Not Specified | 8 weeks | [3][4] |
Experimental Protocols
Preparation of this compound Dosing Suspension
This protocol describes the preparation of an this compound suspension for oral gavage administration in rats, using 0.5% methylcellulose as the vehicle.
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
-
Analytical balance
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately one-third of the total required volume of sterile water to 60-80°C.
-
While stirring the heated water, slowly add the required amount of methylcellulose powder to create a 0.5% (w/v) solution.
-
Continue stirring until the methylcellulose is thoroughly wetted and a suspension is formed.
-
Remove the beaker from the heat and add the remaining two-thirds of the volume as cold sterile water.
-
Continue to stir the solution until it becomes clear and viscous. It is recommended to stir the solution overnight in a cold room (4°C) to ensure complete dissolution.[3]
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Add a small volume of the prepared 0.5% methylcellulose vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously stirring with a magnetic stirrer to achieve the final desired concentration.
-
It is recommended to prepare the suspension fresh daily. If storage is necessary, keep it refrigerated and protected from light, and ensure it is brought to room temperature and thoroughly resuspended before administration.
-
Oral Gavage Administration in Rats
This protocol outlines the standard procedure for administering the prepared this compound suspension to rats via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles for rats (typically 16-18 gauge)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each rat to accurately calculate the individual dosing volume.
-
Properly restrain the rat to ensure its safety and the administrator's. The head and body should be aligned vertically to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by placing the gavage needle alongside the rat, from the tip of the nose to the last rib. Mark this length on the needle.[5]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue towards the esophagus.[6] The rat should swallow as the needle enters the esophagus.
-
Caution: Do not force the needle. If resistance is met, or if the animal shows signs of distress (e.g., coughing, cyanosis), withdraw the needle and re-attempt.[5][6]
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound suspension.
-
After administration, gently and smoothly withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse reactions for at least 15-30 minutes.[6]
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in the Liver
This compound is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). Its mechanism of action in the liver involves the targeted delivery of NO, which then activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which ultimately results in smooth muscle relaxation and vasodilation within the hepatic circulation. This counteracts the effects of vasoconstrictors and helps to reduce intrahepatic resistance and portal pressure.[2]
References
Application Notes and Protocols for the Analytical Detection of NCX 1000 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 1000 is a novel nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). Developed as a hepatoselective NO donor, this compound is designed to deliver therapeutic levels of NO to the liver, mitigating portal hypertension and other complications of chronic liver diseases. Upon administration, this compound undergoes biotransformation, releasing the parent UDCA molecule and nitric oxide. The subsequent metabolic cascade involves the conjugation of UDCA and the conversion of NO into stable metabolites. Accurate and sensitive analytical methods are paramount for elucidating the pharmacokinetic and pharmacodynamic profile of this compound by quantifying its key metabolites in biological matrices.
This document provides detailed application notes and experimental protocols for the detection and quantification of the primary metabolites of this compound:
-
Ursodeoxycholic Acid (UDCA)
-
Glycoursodeoxycholic Acid (GUDCA)
-
Tauroursodeoxycholic Acid (TUDCA)
-
Nitrite (NO₂⁻) and Nitrate (NO₃⁻)
Metabolic Pathway of this compound
This compound is metabolized primarily in the liver. The initial step is the enzymatic hydrolysis of the ester linkage, releasing the nitric oxide-donating moiety and ursodeoxycholic acid. The liberated NO is rapidly oxidized to nitrite and nitrate, while UDCA enters its well-established metabolic pathway, involving conjugation with the amino acids glycine and taurine to form GUDCA and TUDCA, respectively. These conjugated bile acids are more water-soluble and are excreted in the bile.
Analytical Methods Overview
The quantification of this compound metabolites requires sensitive and specific analytical techniques due to the complexity of biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the simultaneous determination of UDCA, GUDCA, and TUDCA. For the analysis of nitrite and nitrate, methods such as the Griess assay or specialized LC-MS/MS techniques are recommended.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analytical methods described in the protocols. These values may vary depending on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method for UDCA, GUDCA, and TUDCA Quantification [1][2][3]
| Parameter | UDCA | GUDCA | TUDCA |
| Linearity Range (ng/mL) | 5 - 2500 | 5 - 2500 | 0.5 - 250 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 5 | 0.5 |
| Intra-day Precision (%RSD) | < 7.0 | < 7.0 | < 7.0 |
| Inter-day Precision (%RSD) | < 7.0 | < 7.0 | < 7.0 |
| Accuracy (%RE) | ± 11.75 | ± 11.75 | ± 11.75 |
| Extraction Recovery (%) | > 85 | > 85 | > 85 |
Table 2: Analytical Methods for Nitrite and Nitrate Quantification
| Parameter | Griess Assay | LC-MS/MS |
| Linearity Range (µM) | 1 - 100 | 0.1 - 50 |
| Limit of Detection (LOD) (µM) | ~0.5 | ~0.05 |
| Precision (%RSD) | < 10 | < 5 |
| Sample Volume | 50 - 100 µL | 10 - 50 µL |
Experimental Protocols
Protocol 1: Simultaneous Quantification of UDCA, GUDCA, and TUDCA in Plasma by LC-MS/MS
This protocol describes a method for the simultaneous quantification of ursodeoxycholic acid and its glycine and taurine conjugates in human plasma.
1. Materials and Reagents
-
UDCA, GUDCA, TUDCA analytical standards
-
UDCA-d4, GUDCA-d5, TUDCA-d5 internal standards (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Sample Preparation [1]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (containing UDCA-d4, GUDCA-d5, and TUDCA-d5 in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions [1]
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 2 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-70% B
-
5-5.1 min: 70-30% B
-
5.1-7 min: 30% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: API 5500 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
UDCA: m/z 391.4 → 391.4
-
GUDCA: m/z 448.3 → 73.9
-
TUDCA: m/z 498.4 → 80.1
-
UDCA-d4 (IS): m/z 395.3 → 395.3
-
GUDCA-d5 (IS): m/z 453.3 → 74.0
-
TUDCA-d5 (IS): m/z 503.2 → 79.9
-
4. Data Analysis
-
Quantify the analytes using the peak area ratio of the analyte to its corresponding internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analytes in the samples from the calibration curve.
Protocol 2: Quantification of Nitrite and Nitrate in Plasma using the Griess Assay
This protocol provides a colorimetric method for the determination of total nitrite and nitrate in plasma.
1. Materials and Reagents
-
Nitrate Reductase
-
NADPH
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite and Sodium Nitrate standards
-
Deproteinizing agent (e.g., Zinc Sulfate)
-
Phosphate buffer
2. Sample Preparation
-
Thaw plasma samples on ice.
-
Deproteinize 100 µL of plasma by adding 200 µL of a deproteinizing solution and centrifuge.
-
Transfer the supernatant to a new tube.
-
To 50 µL of the deproteinized sample, add 10 µL of nitrate reductase and 10 µL of NADPH solution.
-
Incubate for 1 hour at room temperature to convert nitrate to nitrite.
3. Griess Reaction
-
Add 100 µL of Griess Reagent to each sample and standard.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis
-
Construct a standard curve using the absorbance values of the sodium nitrite standards.
-
Determine the total nitrite concentration in the samples from the standard curve.
Disclaimer
These protocols provide a general guideline and may require optimization for specific applications and instrumentation. It is recommended to perform a full method validation according to the relevant regulatory guidelines.
References
NCX 1000: Application Notes and Protocols for Portal Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), has been investigated as a potential therapeutic agent for portal hypertension. This document provides detailed application notes and protocols based on preclinical and clinical research to guide scientists in studying this compound's effects on portal hypertension. Preclinical studies in rodent models of cirrhosis demonstrated that this compound effectively reduces portal pressure, primarily by decreasing intrahepatic resistance without inducing systemic hypotension. The proposed mechanism involves the targeted delivery of NO to the liver, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation. However, a phase 2a clinical trial in patients with cirrhosis and portal hypertension did not show a reduction in the hepatic venous pressure gradient (HVPG) and was associated with a dose-dependent decrease in systolic blood pressure, indicating a lack of liver-selective action in humans. These application notes offer comprehensive methodologies for in vivo and in vitro studies, data presentation guidelines, and visualizations of the key pathways and experimental workflows.
Introduction
Portal hypertension is a serious complication of cirrhosis, characterized by a pathological increase in pressure within the portal venous system.[1][2] The primary cause is an increase in intrahepatic resistance to blood flow, coupled with an increase in portal blood inflow from a hyperdynamic splanchnic circulation.[3][4] A key factor in the increased intrahepatic vascular tone is a deficiency of endothelial nitric oxide (NO) production within the liver.[3][4]
This compound was developed as a liver-selective NO donor to address this deficiency.[3] It is a chemical entity created by linking an NO-releasing moiety to ursodeoxycholic acid (UDCA), which is selectively taken up and metabolized by hepatocytes.[5] The rationale was that by delivering NO directly to the liver, this compound could reduce intrahepatic resistance and portal pressure without the systemic vasodilatory effects seen with conventional nitrate therapies.[3][4]
Data Presentation
Preclinical Efficacy of this compound in Rodent Models of Portal Hypertension
| Animal Model | Treatment Group | Dose | Duration | Change in Portal Pressure | Change in Mean Arterial Pressure (MAP) | Reference |
| Carbon Tetrachloride (CCl4)-induced Cirrhosis in Rats | CCl4 Control | - | - | Increased | No significant change | [5] |
| This compound | 28 mg/kg/day (oral) | 5 days | ↓ (Reduced intrahepatic resistance) | No effect | [1] | |
| UDCA | 15 mg/kg/day (oral) | 5 days | No significant effect | No effect | [1] | |
| Bile Duct Ligation (BDL)-induced Cirrhosis in Rats | BDL Control | - | 4 weeks | Increased | No significant change | [1] |
| This compound | 28 mg/kg/day (oral) | 5 days | ↓ (P<0.01) | No effect | [1] | |
| UDCA | 15 mg/kg/day (oral) | 5 days | No effect | No effect | [1] |
Clinical Trial of this compound in Patients with Cirrhosis and Portal Hypertension (Phase 2a)
| Parameter | This compound (n=9) | Placebo (n=2) | P-value | Reference |
| Baseline HVPG (mmHg) | 16.7 ± 3.8 | - | - | [6] |
| Post-treatment HVPG (mmHg) | 17.1 ± 3.8 | - | 0.596 | [6] |
| Baseline Hepatic Blood Flow (HBF) (ml/min) | 1,129 ± 506 | - | - | [6] |
| Post-treatment HBF (ml/min) | 904 ± 310 | - | 0.043 | [6] |
| Baseline Systolic Blood Pressure (mmHg) | 136 ± 7 | - | - | [6] |
| Post-treatment Systolic Blood Pressure (mmHg) | 121 ± 11 | - | 0.003 | [6] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in the Liver
Caption: Proposed signaling pathway of this compound in the liver.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for preclinical evaluation of this compound.
Experimental Protocols
Induction of Portal Hypertension in Rats (Carbon Tetrachloride Model)
Objective: To induce liver cirrhosis and portal hypertension in rats.
Materials:
-
Male Sprague-Dawley rats (125-140 g)
-
Carbon tetrachloride (CCl4)
-
Corn oil (vehicle)
-
Orogastric gavage tube
Protocol:
-
Administer CCl4 via orogastric gavage twice a week for 12 weeks.[4]
-
The initial dose of CCl4 is typically 0.04 ml, diluted 1:1 with corn oil.[4][7]
-
Subsequent doses can be adjusted based on the change in the rat's body weight to maintain a consistent level of liver injury while minimizing mortality.[8]
-
A control group should receive the vehicle (corn oil) only.
-
Monitor animals for signs of cirrhosis development, such as ascites and changes in body weight.[4]
In Vivo Hemodynamic Studies in Rats
Objective: To measure portal pressure and systemic arterial pressure in anesthetized rats.
Materials:
-
Anesthetized rat (e.g., with ketamine/xylazine)
-
PE-50 tubing
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
Protocol:
-
Anesthetize the rat and maintain body temperature using a heating pad.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
To measure mean arterial pressure (MAP), cannulate the femoral artery with PE-50 tubing connected to a pressure transducer.[1]
-
To measure portal pressure, carefully isolate an ileocolic vein.[1]
-
Insert a PE-50 catheter into the ileocolic vein and advance it to the portal vein.[1]
-
Connect the catheter to a pressure transducer to record portal pressure.[1]
-
Allow the animal to stabilize before recording baseline hemodynamic parameters.
-
Administer the test compound (this compound, UDCA, or vehicle) orally and record hemodynamic changes over time.
In Vitro Hepatic Stellate Cell (HSC) Contraction Assay
Objective: To assess the direct effect of this compound on HSC contraction.
Materials:
-
Isolated rat hepatic stellate cells (HSCs)
-
Collagen type I coated plates
-
Fetal Calf Serum (FCS) or other contractile agonists (e.g., endothelin-1)
-
This compound
-
S-nitroso-N-acetylpenicillamine (SNAP, as a positive control)
-
Microscope with image analysis software
Protocol:
-
Isolate HSCs from rat livers using standard collagenase perfusion and density gradient centrifugation methods.
-
Culture HSCs on collagen-coated plates until they become activated (myofibroblast-like phenotype).
-
Induce HSC contraction by adding a contractile agonist such as FCS.
-
After contraction is established, add this compound or SNAP to the culture medium.
-
Capture images of the cells before and after the addition of the compounds.
-
Quantify the change in the surface area of the HSCs using image analysis software to determine the extent of relaxation.[5]
Phase 2a Clinical Trial Protocol for this compound
Objective: To evaluate the efficacy and safety of this compound in patients with cirrhosis and portal hypertension.
Study Design: Single-center, randomized (4:1), double-blind, parallel-group, dose-escalating study.[6]
Inclusion Criteria:
-
Male or non-pregnant female patients, at least 18 years old.
-
Hepatic venous pressure gradient (HVPG) > 12 mmHg in a fasting state at baseline.[9]
Protocol:
-
Enroll eligible patients and perform baseline measurements, including fasting and postprandial HVPG, hepatic blood flow (HBF), and arterial blood pressure.[6]
-
Randomize patients to receive either this compound or placebo.
-
Administer progressive oral doses of this compound, escalating up to 2 g three times a day, or the maximum tolerated dose, for 16 days.[6]
-
On day 16, repeat the fasting and postprandial HVPG, HBF, and arterial blood pressure measurements.[9]
-
Monitor patients for any adverse events throughout the study.
-
Collect plasma samples to evaluate the pharmacokinetics of this compound and its metabolites.[9]
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of this compound in the context of portal hypertension. While preclinical studies in animal models showed promising results, the lack of efficacy and liver selectivity observed in the human clinical trial highlights the challenges of translating findings from animal models to patients. These detailed methodologies can serve as a valuable resource for designing and conducting further research to better understand the complex pathophysiology of portal hypertension and to explore novel therapeutic strategies.
References
- 1. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Therapeutic Targets for Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Measurement of the Hepatic Venous Pressure Gradient and Transjugular Liver Biopsy [jove.com]
- 4. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats – Improving Yield and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled induction of cirrhosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Studying Nonalcoholic Steatohepatitis (NASH) with NCX 1000
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NASH is complex and involves metabolic dysfunction, oxidative stress, and inflammation. Current therapeutic strategies are limited, highlighting the urgent need for novel treatment options.
NCX 1000 is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). This compound is designed to deliver NO selectively to the liver, where it can exert beneficial effects on intrahepatic circulation and liver pathophysiology. Preclinical studies have demonstrated the potential of this compound in ameliorating liver fibrosis and steatohepatitis, making it a promising candidate for NASH research and drug development.
Mechanism of Action of this compound in NASH
This compound combines the known cytoprotective and immunomodulatory effects of UDCA with the vasodilatory and anti-inflammatory properties of NO. In the context of NASH, the proposed mechanism of action of this compound involves:
-
Nitric Oxide Donation: this compound is metabolized by hepatocytes, releasing NO into the liver microenvironment.
-
Hepatic Stellate Cell (HSC) Relaxation: NO is a potent vasodilator that can counteract the contraction of HSCs, which is a key event in the development of liver fibrosis and portal hypertension. By promoting HSC relaxation, this compound may reduce intrahepatic resistance and fibrogenesis.
-
Anti-inflammatory Effects: NO has complex roles in inflammation. In the context of NASH, the localized delivery of NO by this compound may help to reduce the inflammatory response in the liver.
-
Reduction of Oxidative Stress: Although not explicitly detailed in the provided search results, NO can modulate oxidative stress pathways, which are central to the pathophysiology of NASH.
Signaling Pathway of this compound in Hepatic Stellate Cells
Caption: Proposed signaling pathway of this compound in hepatic stellate cells.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating this compound in rodent models of liver disease.
Table 1: Effect of this compound on Liver Histology in a High-Fat Diet-Induced NASH Rat Model
| Treatment Group | Dose | Duration | Steatosis Grade (0-3) | Inflammation Score (0-3) |
| Control | - | 12 weeks | 0 | 0 |
| NASH | - | 12 weeks | >2 | >2 |
| This compound | 15 mg/kg | Last 6 weeks | Reduced vs. NASH | Reduced vs. NASH |
| This compound | 30 mg/kg | Last 6 weeks | Dramatically Improved vs. NASH | Reduced vs. NASH |
| UDCA | 17.2 mg/kg | Last 6 weeks | Reduced vs. NASH | Reduced vs. NASH |
Note: Specific numerical scores and statistical significance were not available in the provided search results. The table reflects the qualitative descriptions of the outcomes.
Table 2: Effect of this compound on Biochemical Parameters in a High-Fat Diet-Induced NASH Rat Model
| Treatment Group | Dose | Duration | LDH Release | Plasma Insulin | Plasma TNF-α |
| Control | - | 12 weeks | Normal | Normal | Normal |
| NASH | - | 12 weeks | Increased | Increased | Increased |
| This compound | 30 mg/kg | Last 6 weeks | Suppressed Increase | Suppressed Increase | Suppressed Increase |
Note: Specific numerical values and statistical significance were not available in the provided search results. The table reflects the qualitative descriptions of the outcomes.
Table 3: Effect of this compound on Liver Fibrosis in a Carbon Tetrachloride (CCl4)-Induced Rat Model
| Treatment Group | Dose | Duration | Liver Collagen Deposition |
| Control | - | - | Normal |
| CCl4 | - | - | Significantly Increased |
| This compound | Not Specified | - | ~50% reduction vs. CCl4 |
| UDCA | Not Specified | - | ~50% reduction vs. CCl4 |
Experimental Protocols
Experimental Workflow for Preclinical Evaluation of this compound in NASH
Application Notes and Protocols for NCX 1000-Induced Nitric Oxide Release in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 1000 is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). It is designed to deliver nitric oxide to specific tissues, particularly the liver.[1][2][3] In vitro studies have demonstrated that this compound is metabolized by liver cells, including hepatocytes and hepatic stellate cells (HSCs), leading to the release of nitric oxide.[2][3] This localized release of NO has significant physiological effects, most notably the relaxation of hepatic stellate cells, which play a crucial role in liver fibrosis and portal hypertension.[2][3]
These application notes provide detailed protocols for inducing and measuring nitric oxide release from this compound in vitro, as well as assessing its biological effects on hepatic stellate cells.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro effects of this compound on nitric oxide production and hepatic stellate cell function.
Table 1: Effect of this compound on Nitrite/Nitrate Levels in Hepatic Stellate Cell (HSC) Supernatants
| Treatment Group | Concentration (µM) | Nitrite/Nitrate (nmol/mg protein) | Fold Increase vs. Control |
| Control | - | Baseline | 1.0 |
| This compound | 100 | Significantly elevated | Data dependent on experimental setup |
| UDCA (Control) | 100 | No significant change | ~1.0 |
| SNAP (Positive Control) | 100 | Significantly elevated | Data dependent on experimental setup |
Note: Specific numerical values for nitrite/nitrate concentrations are dependent on the experimental conditions (cell density, incubation time, etc.) and should be determined empirically. The data consistently show a significant increase in nitrite/nitrate with this compound treatment compared to control and UDCA.
Table 2: Effect of this compound on Fetal Calf Serum (FCS)-Induced Hepatic Stellate Cell (HSC) Contraction
| Treatment Group | Concentration (µM) | Inhibition of Contraction (%) |
| Control (FCS only) | - | 0 |
| This compound | 100 | Significant inhibition |
| UDCA (Control) | 100 | No significant inhibition |
| SNAP (Positive Control) | 100 | Significant inhibition |
Note: The percentage of inhibition is relative to the contraction observed with FCS alone. This compound and the NO donor SNAP have been shown to significantly reduce HSC contraction.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Hepatic Stellate Cells (HSCs)
This protocol describes a general method for isolating and culturing primary murine hepatic stellate cells. Human primary HSCs can also be used and are commercially available.
Materials:
-
Complete Medium: DMEM supplemented with 10% FBS, 200 mM L-glutamine, 1% non-essential amino acids, and penicillin/streptomycin.
-
Collagenase Type IV
-
Pronase E
-
DNase I
-
Nycodenz or Optiprep density gradient medium
-
Collagen I-coated culture plates
Procedure:
-
Perfuse the liver of a mouse via the portal vein with a calcium-free buffer, followed by a buffer containing pronase and then collagenase.
-
Excise the liver, mince it, and incubate in a collagenase/DNase I solution at 37°C with gentle agitation to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the pellet in a suitable buffer.
-
Enrich for HSCs using a density gradient centrifugation method with Nycodenz or Optiprep.
-
Collect the HSC-enriched layer, wash with buffer, and resuspend in complete medium.
-
Plate the isolated HSCs on collagen I-coated plates at a suitable density (e.g., 4,000 cells/cm²).[1]
-
Allow the cells to adhere and culture at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days. The cells will activate and develop a myofibroblast-like phenotype over several days in culture.
Protocol 2: Measurement of Nitric Oxide Release (Griess Assay)
This protocol measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.
Materials:
-
Griess Reagent: A solution containing 0.2% naphthylethylenediamine dihydrochloride and 2% sulphanilamide in 5% phosphoric acid. It is recommended to prepare these as two separate solutions and mix them in equal volumes just before use.[4]
-
Sodium Nitrite (NaNO₂) standard solution (for standard curve)
-
Phenol red-free culture medium
-
96-well microplate reader
Procedure:
-
Plate primary HSCs in 24- or 48-well plates and culture until they reach the desired confluence and activation state.
-
Replace the culture medium with fresh, phenol red-free medium.
-
Treat the cells with this compound at various concentrations (e.g., 10-100 µM). Include vehicle control (e.g., DMSO) and a negative control (e.g., UDCA).
-
Incubate for the desired time period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard in phenol red-free medium.
-
In a 96-well plate, add 50-100 µL of each supernatant sample and the nitrite standards to individual wells.
-
Add an equal volume of the freshly mixed Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 3: Intracellular Nitric Oxide Detection (DAF-FM Diacetate)
This protocol uses the cell-permeable fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate to detect intracellular NO production.
Materials:
-
DAF-FM diacetate (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope or plate reader with appropriate filters (excitation/emission ~495/515 nm)
Procedure:
-
Culture HSCs on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Remove the culture medium and wash the cells with HBSS.
-
Load the cells with DAF-FM diacetate by incubating them in a 2-5 µM solution of the probe in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
Incubate the cells in fresh HBSS for an additional 15-30 minutes to allow for complete de-esterification of the probe within the cells.
-
Treat the cells with this compound.
-
Acquire fluorescent images at different time points after treatment using a fluorescence microscope.
-
Quantify the fluorescence intensity of individual cells or cell populations using image analysis software. An increase in fluorescence intensity indicates an increase in intracellular NO.
Protocol 4: Hepatic Stellate Cell Contraction Assay
This protocol assesses the ability of this compound to inhibit HSC contraction in a 3D collagen gel matrix.
Materials:
-
Type I Collagen solution
-
DMEM (10x)
-
Reconstitution buffer (e.g., sterile NaHCO₃)
-
24-well culture plates
-
Fetal Calf Serum (FCS) or other contractile agonists (e.g., Endothelin-1)
Procedure:
-
Prepare a collagen gel solution on ice by mixing Type I collagen, 10x DMEM, and reconstitution buffer.
-
Harvest activated HSCs and resuspend them in a small volume of serum-free medium.
-
Mix the cell suspension with the collagen gel solution to achieve a final cell density of approximately 1 x 10⁵ cells/mL.
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, add 1 mL of serum-free medium to each well.
-
To initiate contraction, gently detach the collagen gels from the sides of the wells using a sterile pipette tip.
-
Add the contractile agonist (e.g., 10% FCS) to the medium, along with different concentrations of this compound or control compounds.
-
Incubate the plate at 37°C and monitor the contraction of the collagen gels over time (e.g., 24-48 hours).
-
Capture images of the gels at various time points and measure the gel area using image analysis software.
-
The extent of contraction is determined by the reduction in the gel area. Calculate the percentage of inhibition of contraction relative to the agonist-only control.
Signaling Pathways and Visualizations
The primary mechanism by which this compound exerts its relaxing effect on hepatic stellate cells is through the canonical nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) pathway.
Caption: Signaling pathway of this compound-induced HSC relaxation.
The experimental workflow for assessing the effect of this compound on nitric oxide production and hepatic stellate cell contraction can be summarized as follows:
Caption: Workflow for in vitro analysis of this compound.
References
Application Note: Methodologies for Evaluating the Efficacy of NCX 1000, a Novel Modulator of the Sodium-Calcium Exchanger
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Sodium-Calcium Exchanger (NCX) is a critical plasma membrane transporter responsible for maintaining intracellular calcium homeostasis in a variety of cell types, particularly in excitable cells like cardiomyocytes and neurons.[1][2][3] It operates bidirectionally, typically extruding one Ca²⁺ ion in exchange for the influx of three Na⁺ ions (forward mode), or reversing this transport under conditions of high intracellular Na⁺ or membrane depolarization (reverse mode).[2][4][5] Dysregulation of NCX activity is implicated in numerous pathological conditions, including cardiac arrhythmias, ischemia-reperfusion injury, and neurodegenerative diseases.[4][6][7]
NCX 1000 is a novel, potent, and selective small molecule modulator of NCX. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to comprehensively evaluate the efficacy of this compound. The methodologies described herein focus on quantifying the direct effects of this compound on exchanger activity and assessing its downstream functional consequences in relevant cellular systems.
In Vitro Efficacy: Direct Measurement of NCX Activity
The most direct methods for assessing the efficacy of this compound involve the electrophysiological measurement of the NCX-mediated current (I_NCX) and the quantification of its impact on intracellular calcium ([Ca²⁺]i) dynamics.
Electrophysiological Measurement of NCX Current (I_NCX)
The whole-cell patch-clamp technique is the gold standard for directly measuring the electrogenic activity of NCX.[8] The protocol is designed to isolate I_NCX from other ion currents, allowing for a precise quantification of inhibition or activation by this compound.[9][10][11][12]
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation: Use primary isolated cells (e.g., ventricular cardiomyocytes) or a stable cell line (e.g., HEK293) expressing the NCX isoform of interest.[8]
-
Solution Preparation:
-
External Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. To block other channels, add 0.05 Lidocaine (Na⁺ channels), 0.001 Nisoldipine (L-type Ca²⁺ channels), and 0.02 Ouabain (Na⁺/K⁺ pump).[11] Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 100 CsOH, 20 TEA-Cl, 5 NaCl, 2 MgCl₂, 5 EGTA, 4.94 CaCl₂ (to buffer free [Ca²⁺]i), 1 Na₂ATP, 10 HEPES.[1] Adjust pH to 7.2 with CsOH.
-
-
Recording:
-
Establish a whole-cell configuration with a patch pipette (resistance 2-5 MΩ).[11]
-
Clamp the cell at a holding potential of -40 mV.
-
Apply a voltage ramp protocol, for example, from +60 mV down to -100 mV and back to the holding potential, to elicit both outward (reverse mode) and inward (forward mode) NCX currents.[11][12]
-
-
Data Acquisition:
-
Record the baseline total membrane current.
-
Perfuse the cell with the external solution containing various concentrations of this compound and repeat the voltage ramp protocol.
-
At the end of the experiment, apply 10 mM NiCl₂, a non-specific NCX blocker, to determine the Ni²⁺-sensitive current, which represents I_NCX.[10][11][12]
-
-
Data Analysis:
-
Subtract the current recorded in the presence of NiCl₂ from the baseline and this compound-treated recordings to isolate I_NCX.[10][12]
-
Plot the current-voltage (I-V) relationship and measure the peak inward and outward current amplitudes.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) for this compound.
-
Data Presentation: Effect of this compound on I_NCX
| Concentration of this compound | Peak Outward I_NCX (pA/pF) | % Inhibition (Outward) | Peak Inward I_NCX (pA/pF) | % Inhibition (Inward) |
| Vehicle (Control) | 3.2 ± 0.4 | 0% | -1.5 ± 0.2 | 0% |
| 1 nM | 2.8 ± 0.3 | 12.5% | -1.3 ± 0.2 | 13.3% |
| 10 nM | 1.7 ± 0.2 | 46.9% | -0.8 ± 0.1 | 46.7% |
| 100 nM | 0.5 ± 0.1 | 84.4% | -0.2 ± 0.05 | 86.7% |
| 1 µM | 0.1 ± 0.05 | 96.9% | -0.05 ± 0.02 | 96.7% |
| 10 µM (with 10 mM NiCl₂) | ~0 | ~100% | ~0 | ~100% |
Data are presented as mean ± SEM. pA/pF denotes current density normalized to cell capacitance.
Intracellular Calcium ([Ca²⁺]i) Imaging
Measuring the effect of this compound on [Ca²⁺]i fluxes provides a functional readout of its efficacy. Fluorescent Ca²⁺ indicators are used to monitor changes in [Ca²⁺]i in response to protocols that activate either the forward or reverse mode of NCX.[13][14][15]
Experimental Protocol: Fura-2 AM Ratiometric Imaging
-
Cell Preparation: Plate cells (e.g., primary neurons or cardiomyocytes) on glass-bottom dishes.
-
Dye Loading: Incubate cells with 2-5 µM Fura-2 AM, a ratiometric calcium indicator, for 30-45 minutes at 37°C.[14] Fura-2 AM is membrane-permeable and is cleaved by intracellular esterases, trapping the indicator inside the cell.[14][16]
-
Inducing Reverse-Mode NCX:
-
Perfuse cells with a Na⁺-free external solution (replacing NaCl with LiCl or NMDG-Cl) to induce Ca²⁺ influx via reverse-mode NCX.
-
Measure the rate of rise and peak amplitude of the [Ca²⁺]i transient.
-
Repeat the protocol in the presence of varying concentrations of this compound to assess its inhibitory effect.
-
-
Inducing Forward-Mode NCX:
-
First, load cells with Na⁺ by brief exposure to Ouabain (to inhibit the Na⁺/K⁺ pump) or by patch-clamping with a high Na⁺ pipette solution.
-
Trigger a Ca²⁺ transient (e.g., via electrical stimulation or agonist application).
-
Monitor the decay rate of the [Ca²⁺]i transient upon returning to a normal external solution. An NCX inhibitor like this compound will slow this decay.
-
-
Imaging and Analysis:
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.[14]
-
The ratio of the emission intensities (F340/F380) is directly proportional to the intracellular Ca²⁺ concentration.[14]
-
Quantify parameters such as baseline [Ca²⁺]i, peak amplitude of Ca²⁺ transients, rate of Ca²⁺ rise, and rate of Ca²⁺ decay.
-
Data Presentation: Effect of this compound on Reverse-Mode Ca²⁺ Influx
| Concentration of this compound | Baseline F340/F380 Ratio | Peak F340/F380 Ratio | Rate of [Ca²⁺]i Rise (Ratio units/sec) |
| Vehicle (Control) | 0.8 ± 0.05 | 2.5 ± 0.2 | 0.15 ± 0.02 |
| 1 nM | 0.8 ± 0.05 | 2.2 ± 0.2 | 0.12 ± 0.02 |
| 10 nM | 0.8 ± 0.06 | 1.6 ± 0.15 | 0.08 ± 0.01 |
| 100 nM | 0.8 ± 0.05 | 1.1 ± 0.1 | 0.03 ± 0.01 |
| 1 µM | 0.8 ± 0.04 | 0.85 ± 0.05 | <0.01 |
Data are presented as mean ± SEM.
Functional Efficacy: Cellular Assays
Evaluating the effect of this compound in a functional context is crucial to understanding its therapeutic potential. This involves assays that measure cell viability, especially under conditions of stress where NCX activity is known to be a critical factor.
Cell Viability under Simulated Ischemia-Reperfusion
In conditions like cardiac ischemia, intracellular Na⁺ overload promotes Ca²⁺ entry via reverse-mode NCX during reperfusion, leading to Ca²⁺ overload and cell death.[7] An effective NCX inhibitor is expected to be protective in this context.
Experimental Protocol: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
-
Cell Culture: Culture a relevant cell type (e.g., H9c2 cardiomyoblasts or primary cortical neurons) in 96-well plates.
-
Simulated Ischemia (OGD):
-
Wash cells and replace the normal culture medium with a glucose-free DMEM/F12 medium.
-
Place the plate in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration determined by cell type (e.g., 2-4 hours) to induce cellular stress.
-
-
Treatment: During the last 30 minutes of OGD, add this compound at various concentrations to the medium.
-
Simulated Reperfusion (Reoxygenation):
-
Remove the plate from the hypoxic chamber.
-
Replace the OGD medium with normal, glucose-containing culture medium (pre-warmed to 37°C) that also contains the respective concentrations of this compound.
-
Return the plate to a standard normoxic incubator (95% air, 5% CO₂) for 18-24 hours.
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Controls: Include a normoxic control (no OGD/R) and a vehicle-treated OGD/R control.
-
Data Analysis: Express cell viability as a percentage of the normoxic control. Calculate the dose-dependent protective effect of this compound.
Data Presentation: Cytoprotective Effect of this compound in OGD/R
| Condition | Concentration of this compound | Cell Viability (% of Normoxic Control) |
| Normoxia Control | - | 100% |
| OGD/R + Vehicle | - | 45.5 ± 5.2% |
| OGD/R + this compound | 1 nM | 52.1 ± 4.8% |
| OGD/R + this compound | 10 nM | 65.8 ± 6.1% |
| OGD/R + this compound | 100 nM | 82.3 ± 5.5% |
| OGD/R + this compound | 1 µM | 88.9 ± 4.9% |
Data are presented as mean ± SEM.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for characterizing the efficacy of this compound. By combining direct electrophysiological measurements, functional calcium imaging, and cell-based functional assays, researchers can build a robust data package to define the potency, mechanism of action, and therapeutic potential of this novel NCX modulator.
References
- 1. benchchem.com [benchchem.com]
- 2. The Cardiac Na+-Ca2+ Exchanger: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Sodium/Calcium Exchangers in Tumors [mdpi.com]
- 6. SAR296968, a Novel Selective Na+/Ca2+ Exchanger Inhibitor, Improves Ca2+ Handling and Contractile Function in Human Atrial Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of APD and Force by the Na+/Ca2+ Exchanger in Human-Induced Pluripotent Stem Cell-Derived Engineered Heart Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
Application Notes and Protocols: NCX 1000 in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). It represents a therapeutic strategy aimed at leveraging the biological effects of nitric oxide for the treatment of liver diseases. The rationale behind its development is to combine the known cytoprotective properties of UDCA with the vasodilatory, anti-inflammatory, and anti-apoptotic effects of NO.[1][2] Preclinical studies have explored its potential in conditions such as nonalcoholic steatohepatitis (NASH) and portal hypertension.[1][3][4] A notable area of investigation has been the use of this compound in combination with other therapeutic agents, such as antioxidants like vitamin E, to enhance its therapeutic effects, particularly in the context of NASH where oxidative stress is a key pathological factor.[1][2]
While preclinical results in liver disease models were promising, it is important to note that the clinical development of this compound for portal hypertension was discontinued after a Phase 2a study did not demonstrate the required efficacy.[5][6] Nevertheless, the preclinical data, especially regarding its mechanism of action and synergistic effects in combination therapies, provide valuable insights for researchers in the field of liver therapeutics and drug development.
Mechanism of Action
This compound is designed to act as a liver-selective NO donor.[7] UDCA is selectively taken up by hepatocytes, and it is hypothesized that this selective uptake would deliver the NO-donating moiety to the liver, where NO would be released.[4]
The therapeutic effects of this compound are attributed to the actions of nitric oxide, which include:
-
Vasodilation: NO activates soluble guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels and vasodilation. In the liver, this can reduce intrahepatic resistance.[3][7]
-
Anti-inflammatory Effects: NO can modulate the activity of inflammatory cells and the production of cytokines.
-
Cytoprotective and Anti-apoptotic Properties: NO has been shown to protect liver cells from various insults and inhibit apoptosis.[2]
-
Antioxidant and Hypoinsulinemic Properties: In the context of NASH, this compound has demonstrated the ability to reduce oxidative stress and lower plasma insulin levels.[1][2]
The combination with an antioxidant like vitamin E is intended to provide a multi-pronged attack on the pathophysiology of NASH, targeting both NO-related pathways and oxidative stress.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound within a hepatocyte.
This compound in Combination with Vitamin E for Nonalcoholic Steatohepatitis (NASH)
A preclinical study by Haddad et al. (2011) investigated the therapeutic effect of this compound, alone and in combination with vitamin E, in a rat model of NASH.[1][2]
Data Presentation
Table 1: Effects of this compound and Vitamin E on Metabolic Parameters in a Rat Model of NASH [1]
| Parameter | Control | NASH | This compound (30 mg/kg) | This compound (15 mg/kg) | This compound (15 mg/kg) + Vitamin E (100 mg/kg) | UDCA (17.2 mg/kg) |
| Plasma Insulin (ng/mL) | 0.8 ± 0.1 | 2.1 ± 0.3 | 1.1 ± 0.2† | 1.5 ± 0.2 | 1.0 ± 0.1† | 1.2 ± 0.2† |
| Plasma Glucose (mmol/L) | 6.5 ± 0.3 | 7.8 ± 0.5 | 7.1 ± 0.4 | 7.5 ± 0.6 | 6.9 ± 0.3 | 7.0 ± 0.4 |
| HOMA-IR | 2.3 ± 0.4 | 7.5 ± 1.2 | 3.5 ± 0.7† | 5.0 ± 0.8 | 3.1 ± 0.4† | 3.7 ± 0.6† |
Data are presented as mean ± SEM. *P < 0.05 versus Control. †P < 0.05 versus NASH.
Table 2: Effects of this compound and Vitamin E on Liver Injury and Oxidative Stress in a Rat Model of NASH [1]
| Parameter | Control | NASH | This compound (30 mg/kg) | This compound (15 mg/kg) | This compound (15 mg/kg) + Vitamin E (100 mg/kg) | UDCA (17.2 mg/kg) |
| Plasma LDH (U/L) | 150 ± 20 | 350 ± 40 | 180 ± 30† | 250 ± 30 | 170 ± 25† | 190 ± 30† |
| Liver Lipid Peroxidation (nmol/mg protein) | 0.2 ± 0.05 | 0.8 ± 0.1 | 0.3 ± 0.06† | 0.5 ± 0.08 | 0.3 ± 0.05† | 0.4 ± 0.07† |
| Liver Glutathione (μmol/g tissue) | 5.0 ± 0.5 | 2.5 ± 0.3 | 4.8 ± 0.4† | 3.5 ± 0.4 | 4.9 ± 0.5† | 4.7 ± 0.4† |
| Plasma TNF-α (pg/mL) | 20 ± 5 | 80 ± 10 | 30 ± 6† | 55 ± 8 | 28 ± 5† | 32 ± 7† |
Data are presented as mean ± SEM. *P < 0.05 versus Control. †P < 0.05 versus NASH.
Experimental Protocols
Animal Model of Nonalcoholic Steatohepatitis (NASH)
Objective: To induce NASH in rats through a high-fat diet.
Materials:
-
Male Sprague-Dawley rats (75-100 g)
-
Standard liquid diet (Control)
-
Lieber-DeCarli high-fat liquid diet
Protocol:
-
Acclimate rats for 5 days with access to a standard chow diet and water.
-
House the rats in pairs.
-
Divide the rats into a control group and NASH induction groups.
-
Feed the control group a standard liquid diet for 12 weeks.
-
Feed the NASH induction groups the Lieber-DeCarli high-fat liquid diet for 12 weeks to induce the key features of NASH.[1]
Therapeutic Intervention
Objective: To evaluate the therapeutic effects of this compound, alone and in combination with vitamin E.
Materials:
-
NASH-induced rats
-
This compound
-
Vitamin E
-
Ursodeoxycholic acid (UDCA) as a reference compound
-
0.5% methylcellulose solution for gavage
Protocol:
-
After the initial 6 weeks of the high-fat diet, divide the NASH-induced rats into the following treatment groups (n=10 per group):
-
NASH (vehicle control)
-
This compound (30 mg/kg/day)
-
This compound (15 mg/kg/day)
-
This compound (15 mg/kg/day) + Vitamin E (100 mg/kg/day)
-
UDCA (17.2 mg/kg/day)
-
-
Administer the treatments daily for the remaining 6 weeks of the study via intragastric gavage in a 0.5% methylcellulose solution.[1]
-
Continue the high-fat diet for all treatment groups during the 6-week treatment period.
Experimental Workflow
Caption: Workflow for the preclinical evaluation of this compound.
Biochemical Analyses
Objective: To quantify markers of liver injury, metabolic status, inflammation, and oxidative stress.
Protocols:
-
Plasma Insulin and Glucose: Measure fasting plasma insulin using a rat-specific ELISA kit and glucose using a standard glucose oxidase method. Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).
-
Plasma Lactate Dehydrogenase (LDH): Measure plasma LDH activity as a marker of cellular injury using a commercially available colorimetric assay kit.
-
Plasma Tumor Necrosis Factor-alpha (TNF-α): Quantify plasma TNF-α levels using a rat-specific ELISA kit.
-
Liver Lipid Peroxidation: Assess lipid peroxidation in liver homogenates by measuring the formation of thiobarbituric acid reactive substances (TBARS).
-
Liver Glutathione (GSH): Measure the levels of reduced glutathione in liver homogenates using a glutathione reductase-coupled enzymatic recycling assay.
Histological Analysis
Objective: To assess the impact of the treatments on liver histology.
Protocol:
-
At the end of the study, euthanize the rats and collect liver tissue.
-
Fix a portion of the liver in 10% buffered formalin.
-
Embed the fixed tissue in paraffin and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and to assess steatosis, inflammation, and hepatocellular ballooning.
-
Score the histological features according to a standardized scoring system for NASH.
Conclusion
The preclinical evidence suggests that this compound, particularly in combination with vitamin E, exhibits potent cytoprotective, antioxidant, and hypoinsulinemic properties in a rat model of NASH.[1][2] The combination of a lower dose of this compound with vitamin E was as effective as a higher dose of this compound alone, suggesting a synergistic or additive effect. These findings highlight a potential therapeutic strategy for NASH that warrants further investigation. While the clinical development of this compound has faced challenges, the mechanistic insights and the potential of combination therapies based on NO donation and antioxidation remain a valuable area for future research in liver diseases.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Modeling Diet-Induced NAFLD and NASH in Rats: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medinprot.chem.elte.hu [medinprot.chem.elte.hu]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing NCX 1000 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of NCX 1000 in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). Its primary mechanism involves the selective delivery of NO to the liver. Within the liver, this compound is metabolized by hepatocytes and hepatic stellate cells (HSCs), releasing NO.[1][2] This localized NO release activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to vasodilation, which helps to reduce intrahepatic resistance and portal hypertension, key issues in liver cirrhosis.[1][3] A significant advantage of this compound in animal models is its ability to exert these effects within the liver without causing systemic hypotension, a common side effect of conventional NO donors.[3][4]
Q2: In which animal models has this compound been primarily studied?
Preclinical studies have predominantly used rodent models of liver disease. Common models include rats with liver cirrhosis induced by chronic administration of carbon tetrachloride (CCl₄) or through bile duct ligation (BDL).[2][3] Mouse models of autoimmune hepatitis have also been used to investigate the anti-inflammatory and anti-apoptotic effects of this compound.[5]
Q3: What is the recommended vehicle and route of administration for this compound in animal studies?
In published animal studies, this compound is typically administered as a suspension via oral gavage. The most commonly cited vehicle is a 0.5% solution of carboxymethyl cellulose (CMC) in water.[2][6]
Q4: Are there published pharmacokinetic data for this compound in animal models?
Quantitative Data Summary
As specific pharmacokinetic data for this compound is not available, this section provides data for the parent compound, Ursodeoxycholic Acid (UDCA), in rats to serve as a general reference.
Table 1: Pharmacokinetic Parameters of Ursodeoxycholic Acid (UDCA) in Rats After Oral Administration
| Parameter | Value | Animal Model | Dosing | Source |
| Tmax (Time to Peak Concentration) | 1.6 h | Wistar Rats | 50 mg/kg (as UDCA-phospholipid complex) | [1] |
| Cmax (Peak Plasma Concentration) | 0.1346 µg/mL | Wistar Rats | 50 mg/kg (as UDCA-phospholipid complex) | [1] |
| Relative Bioavailability | Increased by 241% (compared to UDCA tablet) | Wistar Rats | 50 mg/kg (as UDCA-phospholipid complex) | [1] |
| Primary Form in Serum | Taurine Conjugated | Sprague-Dawley Rats | 20 mg/kg | [5] |
| Primary Route of Excretion | Feces | Mice and Rats | N/A | [3] |
Note: The data presented is for UDCA, not this compound. The pharmacokinetic properties of this compound are expected to differ due to its chemical modification.
Experimental Protocols & Methodologies
Protocol 1: Induction of Liver Cirrhosis in Rats with Carbon Tetrachloride (CCl₄)
This protocol is a common method for creating a model of liver fibrosis and cirrhosis to test the efficacy of compounds like this compound.
-
Animals : Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization : Animals should be acclimatized for at least one week before the start of the experiment.
-
Phenobarbital Pre-treatment : To induce the cytochrome P450 enzymes that metabolize CCl₄, phenobarbital (e.g., 35 mg/dL) can be added to the drinking water starting two weeks prior to CCl₄ administration and continued throughout the study.
-
CCl₄ Administration :
-
CCl₄ is typically diluted 1:1 with a vehicle like corn oil or olive oil.
-
Administer the CCl₄ solution via oral gavage.
-
Dosing Regimen Example : A common protocol involves twice-weekly administration of CCl₄ for 8-12 weeks. The dose may be adjusted based on body weight, starting, for example, at 0.1 mL/kg and gradually increasing.
-
-
Monitoring : Monitor animal body weight regularly. Significant weight loss may indicate excessive toxicity.
-
Confirmation of Cirrhosis : After the treatment period, cirrhosis can be confirmed by histological analysis of liver tissue (e.g., H&E, Sirius Red, or Masson's Trichrome staining), assessment of portal pressure, and analysis of blood biochemical markers (e.g., ALT, AST).
Protocol 2: Preparation and Administration of this compound Suspension
This protocol outlines the steps for preparing and administering this compound for oral gavage studies.
-
Vehicle Preparation : Prepare a 0.5% (w/v) carboxymethyl cellulose (CMC) solution by slowly adding CMC powder to sterile water while stirring continuously until a homogenous solution is formed.
-
This compound Suspension :
-
Weigh the required amount of this compound powder based on the desired dose (e.g., 15-30 mg/kg) and the number of animals.
-
To ensure a fine suspension, it is recommended to first create a paste by adding a small volume of the 0.5% CMC vehicle to the this compound powder and triturating.
-
Gradually add the remaining vehicle while continuously mixing (e.g., vortexing) to achieve the final desired concentration.
-
For difficult-to-suspend compounds, brief sonication in a water bath can help break up agglomerates and create a finer, more uniform suspension.
-
-
Administration :
-
Before each administration, vigorously vortex the suspension to ensure homogeneity and prevent settling of the compound.
-
Administer the suspension to the animal using an appropriately sized, ball-tipped oral gavage needle. The volume should be calculated based on the animal's most recent body weight.
-
Ensure proper restraint and technique to avoid accidental tracheal administration or esophageal injury.
-
Visualizations: Diagrams and Workflows
Caption: this compound Signaling Pathway in Hepatic Stellate Cells.
Caption: Troubleshooting Workflow for Unexpected this compound Study Results.
Troubleshooting Guide
Problem 1: The this compound suspension appears non-uniform, with visible clumps or rapid settling.
-
Cause: this compound, like many orally administered drugs, may have poor aqueous solubility. This can lead to the formation of agglomerates and an inconsistent suspension, resulting in inaccurate dosing.
-
Solution:
-
Improve Dispersion: Instead of adding the powder directly to the full volume of vehicle, first create a thick paste by mixing the this compound powder with a small amount of the 0.5% CMC vehicle. Gradually add the rest of the vehicle while continuously vortexing.
-
Use Sonication: A brief period of sonication in a water bath can effectively break down particle clumps, leading to a finer and more homogenous suspension.
-
Vigorous Pre-Dose Mixing: It is critical to vortex the suspension vigorously immediately before drawing each dose to ensure the compound is evenly distributed.
-
Problem 2: High variability in efficacy or pharmacokinetic results is observed between animals in the same treatment group.
-
Cause: High variability can stem from inconsistent dosing due to a poor suspension, or from improper oral gavage technique.
-
Solution:
-
Standardize Suspension Preparation: Ensure the suspension is prepared identically for each experiment using the steps outlined in Problem 1. Always mix thoroughly before dosing each animal.
-
Refine Gavage Technique: Improper gavage can lead to incomplete dosing (regurgitation) or misadministration into the trachea. Ensure all personnel are thoroughly trained and confident in the technique. The use of appropriate, flexible, ball-tipped gavage needles is recommended to minimize stress and injury.
-
Accurate Dosing Volume: Ensure dosing volumes are accurately calculated based on the most recent body weight of each animal and administered using calibrated equipment.
-
Problem 3: The expected therapeutic effect of this compound is not observed, or is less than anticipated.
-
Cause: This could be due to several factors, including sub-optimal dosing, compound degradation, or issues with the disease model itself.
-
Solution:
-
Verify Formulation and Dosing: Rule out the issues described in Problems 1 and 2. Ensure the dose being used is consistent with published literature (e.g., 15-30 mg/kg in rats).[6]
-
Check Compound Stability: Prepare the this compound suspension fresh daily. Do not store the suspension for extended periods unless stability data is available. Store the neat compound according to the manufacturer's recommendations.
-
Assess the Disease Model: Confirm the severity and consistency of liver cirrhosis in your animal model. If the fibrosis is not sufficiently advanced, the therapeutic window for this compound's effects on portal hypertension may not be apparent. Conversely, in end-stage, irreversible cirrhosis, the response may be blunted. Use histological analysis and direct portal pressure measurements to validate the model.
-
Problem 4: Animals show signs of distress or adverse effects after oral gavage.
-
Cause: Distress can be caused by the stress of restraint, injury from the gavage needle, or the volume/viscosity of the administered substance.
-
Solution:
-
Proper Handling and Restraint: Ensure animals are handled confidently and efficiently to minimize the duration of restraint. Acclimatize animals to handling before the study begins.
-
Correct Needle Size: Use a gavage needle of the appropriate gauge and length for the size of the animal. A needle that is too large can cause esophageal trauma.
-
Limit Volume and Viscosity: Adhere to recommended maximum oral gavage volumes for the species and size of the animal. While 0.5% CMC is standard, ensure it is properly prepared, as a solution that is too viscous can increase animal stress.
-
References
- 1. Process Optimization, Characterization and Pharmacokinetic Evaluation in Rats of Ursodeoxycholic Acid–Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats – Improving Yield and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards a better prediction of peak concentration, volume of distribution and half-life after oral drug administration in man, using allometry - PubMed [pubmed.ncbi.nlm.nih.gov]
common challenges in NCX 1000 experiments
NCX 1000 Technical Support Center
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you succeed in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is most soluble in DMSO (dimethyl sulfoxide) for creating concentrated stock solutions. For long-term storage, we recommend preparing aliquots of the stock solution in DMSO and storing them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the nitric oxide-donating moiety. For aqueous working solutions, freshly dilute the DMSO stock in your experimental buffer or media immediately before use.
Q2: I am observing high variability in my cell viability assay results. What could be the cause?
A2: Variability in cell viability assays can stem from several factors. Firstly, ensure a single-cell suspension with uniform cell density is plated in each well. Secondly, confirm that the final concentration of DMSO is consistent across all wells (including controls) and is below 0.5%, as higher concentrations can be cytotoxic. Finally, since this compound releases nitric oxide, the timing of compound addition and the duration of the assay are critical. Ensure these are kept consistent between experiments.
Q3: How can I distinguish between the effects of the parent molecule and the released nitric oxide (NO)?
A3: This is a critical experimental question. The best approach is to include control groups that are treated with the parent molecule (without the NO-donating moiety) and a standard NO donor (like SNAP or DEA/NO). Comparing the results from this compound, the parent molecule, and the NO donor will help you delineate the specific contributions of each component to the observed biological effect.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Target Pathway
You are performing a Western blot to detect the phosphorylation of a downstream target of the kinase inhibited by this compound, but the level of inhibition is inconsistent between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent Western blot results.
Detailed Steps:
-
Verify Compound Integrity: Ensure your this compound stock solution is not degraded. If it has been stored for a long time or subjected to multiple freeze-thaw cycles, prepare a fresh stock from powder.
-
Standardize Cell Culture: Use cells from the same passage number for all experiments. Ensure that the confluency at the time of treatment is consistent, as cell density can affect signaling pathways.
-
Optimize Treatment Time: The kinetics of NO release and kinase inhibition may vary. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration for observing maximum inhibition.
-
Check Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to preserve the phosphorylation state of your target protein.
Issue 2: Low or No Detectable Nitric Oxide (NO) Release
You are using a Griess assay or a fluorescent NO probe to measure NO release from this compound in your cell culture medium, but the signal is weak or absent.
Troubleshooting Steps:
-
Check Assay Compatibility: Ensure your chosen NO detection method is compatible with your cell culture medium. Phenol red and certain serum components can interfere with the Griess reagent. Consider using a phenol red-free medium for the duration of the experiment.
-
Positive Control: Always include a positive control, such as a known NO donor (e.g., SNAP) or sodium nitrite (for the Griess assay), to confirm that the detection reagent is working correctly.
-
Optimize Measurement Time: this compound may have specific release kinetics. Measure NO levels at multiple time points after adding the compound to capture the peak release.
-
Increase Cell Density: The amount of NO released may be below the detection limit of your assay. Try increasing the number of cells per well to amplify the signal.
Experimental Protocols
Protocol 1: Measuring Nitric Oxide Release using the Griess Assay
This protocol describes the colorimetric detection of nitrite (a stable breakdown product of NO) in cell culture supernatant.
Methodology:
-
Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of phenol red-free culture medium.
-
Allow cells to adhere overnight.
-
Prepare fresh dilutions of this compound and a positive control (e.g., 100 µM SNAP) in phenol red-free medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24 hours) at 37°C.
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Data Presentation
Table 1: Solubility and Stability of this compound
| Solvent | Max Solubility | Stability at RT (25°C) | Stability at 4°C |
| DMSO | 100 mM | Stable for < 8 hours | Stable for < 24 hours |
| Ethanol | 20 mM | Stable for < 4 hours | Stable for < 12 hours |
| PBS (pH 7.4) | < 100 µM | Unstable, use immediately | Unstable |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range |
| Cell Viability (MTT/XTT) | HeLa, A549 | 1 µM - 100 µM |
| Kinase Activity Assay | MCF-7 | 100 nM - 50 µM |
| Western Blot (p-Target) | HEK293T | 500 nM - 25 µM |
| NO Release (Griess) | RAW 264.7 | 10 µM - 200 µM |
Signaling Pathway Diagram
The following diagram illustrates the dual mechanism of action of this compound, which involves both inhibition of a target kinase and the release of nitric oxide, which subsequently activates the soluble guanylate cyclase (sGC) pathway.
Caption: Dual signaling pathways of this compound.
Technical Support Center: Improving the Bioavailability of NCX 1000
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of NCX 1000.
Troubleshooting Guides
Issue 1: Inconsistent or Low Nitric Oxide (NO) Release In Vitro
Question: We are observing variable or lower-than-expected nitric oxide release from this compound in our in vitro assays. What could be the cause?
Answer:
Several factors can influence the in vitro release of nitric oxide from this compound. Consider the following troubleshooting steps:
-
Cellular Metabolism is Crucial: this compound is a prodrug that requires enzymatic activity to release its NO moiety. The presence of metabolically active cells, particularly liver cells like hepatocytes or hepatic stellate cells (HSCs), is necessary.[1][2] Ensure your in vitro system contains viable and functional cells.
-
Solubility and Formulation: this compound, being a derivative of the poorly soluble ursodeoxycholic acid (UDCA), may have limited aqueous solubility.[3] In preclinical studies, it was often dissolved in carboxymethyl cellulose for oral administration in animals.[4] For in vitro experiments, ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium. Precipitation in the medium can significantly reduce its availability to the cells.
-
Assay Conditions: The choice of NO detection method is critical. The Griess assay, which measures nitrite (a stable breakdown product of NO), is a common method.[5][6] Be aware of potential interference from components in your culture medium. It is also important to consider the kinetics of NO release and ensure that your measurement time points are appropriate.
-
Vehicle Control: Always include a vehicle-only control to account for any background signal or effects of the solvent on the cells.
Issue 2: Discrepancy Between Preclinical (Rat) and Clinical (Human) Efficacy
Question: Our preclinical studies in rats showed significant liver-specific effects of this compound in reducing portal hypertension, but this was not replicated in human clinical trials. Why might this be the case?
Answer:
The observed discrepancy between preclinical efficacy in rats and the lack of selective liver effects in human trials is a significant challenge.[7] Several factors related to species-specific differences in drug metabolism and disposition likely contribute to this:
-
Bile Acid Metabolism and Enterohepatic Circulation: this compound is a derivative of ursodeoxycholic acid (UDCA), a bile acid with extensive enterohepatic circulation. There are significant species differences in the metabolism of bile acids. For instance, rats and mice exhibit higher rates of hydroxylation compared to humans.[3][8] The conjugation of bile acids also differs, with taurine being the primary conjugate in rats, while humans utilize both glycine and taurine.[2][3] These differences can alter the absorption, distribution, and metabolism of the this compound molecule, potentially leading to premature NO release in the systemic circulation in humans rather than selectively in the liver.
-
Gut Microbiota: The gut microbiome plays a crucial role in the metabolism of bile acids.[9][10][11] Species-specific variations in the composition and metabolic activity of the gut microbiota can lead to different metabolic profiles of this compound, affecting its bioavailability and site of action.
-
Formulation and Dose: The formulation used in the clinical trial may have differed from the simple carboxymethyl cellulose suspension used in preclinical studies.[4] Furthermore, the doses used in the clinical trial (up to 2g three times a day) were substantial and may have saturated hepatic uptake mechanisms, leading to systemic exposure and off-target effects like a reduction in systolic blood pressure.[7]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a liver-selective nitric oxide (NO) donor. It is a chemical entity created by attaching an NO-releasing moiety to ursodeoxycholic acid (UDCA).[1] The UDCA portion of the molecule is intended to target the drug to the liver via the bile acid transport system.[4] Once in the liver, it is believed to be metabolized by hepatic cells, including hepatic stellate cells (HSCs), releasing NO.[1][2] The released NO then activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels. This signaling cascade results in vasodilation, which in the context of a cirrhotic liver, is expected to reduce intrahepatic resistance and portal pressure.[1][2]
Q2: What are the key physicochemical properties of this compound to consider?
A2: While specific experimentally determined values for this compound are not widely published, its properties can be inferred from its parent compound, UDCA. UDCA is known for its low aqueous solubility.[3] Therefore, this compound is also expected to have limited water solubility, which can pose challenges for formulation and bioavailability.
Q3: How should this compound be formulated for in vivo preclinical studies?
A3: In published preclinical studies with rats, this compound was typically dissolved in carboxymethyl cellulose and administered daily by gavage.[4] The appropriate vehicle and concentration should be determined based on the specific experimental design and animal model.
Q4: What are the potential off-target effects of this compound observed in humans?
A4: The phase 2a clinical trial in patients with cirrhosis and portal hypertension did not demonstrate a reduction in portal pressure. Instead, a dose-dependent reduction in systolic blood pressure was observed, suggesting systemic vasodilation rather than a liver-selective effect.[7] This indicates that in humans, NO may be released systemically before the drug is selectively taken up by the liver.
Q5: What safety and toxicology studies are recommended before clinical evaluation?
A5: A comprehensive preclinical safety program is essential. This typically includes in vitro assays to assess for off-target pharmacology and genotoxicity.[12] In vivo studies in preclinical species are required to evaluate short-term toxicology and safety pharmacology.[6][13][14] These studies help determine a safe starting dose for human trials and identify potential target organs for toxicity. For a compound like this compound, particular attention should be paid to cardiovascular parameters (due to the systemic effects of NO) and liver function.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Parameters of Ursodeoxycholic Acid (UDCA) - Parent Compound of this compound
| Parameter | Species | Value | Reference |
| Aqueous Solubility | - | Low | [3] |
| LogP | - | ~1.6 (Clonidine, for comparison of lipid solubility) | [15] |
| Oral Bioavailability | Rat | ~15.2% (can be increased with formulation) | [2] |
| Human | Not determined, but oral absorption is incomplete | [3][10] | |
| Protein Binding | Human | 96-99% | [10] |
| Metabolism | Rat | Primarily taurine conjugation | [1] |
| Human | Glycine and taurine conjugation | [10] | |
| Cmax (300 mg dose) | Human | ~4848 - 5091 ng/mL | [8] |
| Tmax (300 mg dose) | Human | ~3.5 hours | [8] |
| AUC (300 mg dose) | Human | Varies with formulation | [8] |
Note: Specific pharmacokinetic data for this compound is limited in publicly available literature. The data for UDCA is provided as a reference for its parent compound.
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) Release Assay (Griess Assay)
Objective: To quantify the release of nitric oxide from this compound by measuring the accumulation of nitrite in cell culture supernatant.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Hepatic cell line (e.g., HepG2, LX-2) or primary hepatocytes
-
Cell culture medium
-
Griess Reagent System (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Methodology:
-
Cell Seeding: Plate hepatic cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Prepare a serial dilution of sodium nitrite in cell culture medium to generate a standard curve (e.g., 0-100 µM).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with fresh medium containing various concentrations of this compound.
-
Include a vehicle control and a positive control (e.g., a known NO donor like SNAP).
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of each supernatant sample and standard to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
Protocol 2: Hepatic Stellate Cell (HSC) Contraction Assay
Objective: To assess the effect of this compound on the contractility of activated hepatic stellate cells.
Materials:
-
Activated HSCs (e.g., LX-2 cell line or primary culture)
-
This compound
-
Collagen, Type I
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Contraction-inducing agent (e.g., Endothelin-1, FCS)
-
24-well culture plates
-
Digital imaging system
Methodology:
-
Preparation of Collagen Gels:
-
On ice, mix Type I collagen with culture medium and a neutralizing buffer to a final concentration of 1-2 mg/mL.
-
Add a suspension of HSCs to the collagen solution.
-
-
Gel Polymerization:
-
Pipette the cell-collagen mixture into 24-well plates.
-
Incubate at 37°C for at least 1 hour to allow for polymerization.
-
-
Treatment:
-
After polymerization, add culture medium containing this compound at various concentrations to the wells.
-
Include a vehicle control and a positive control (e.g., a known vasodilator).
-
-
Induction of Contraction: Add the contraction-inducing agent to the wells.
-
Monitoring Contraction:
-
At regular intervals (e.g., 0, 6, 12, 24 hours), capture images of the collagen gels.
-
The degree of contraction is determined by measuring the change in the diameter or surface area of the collagen gel over time.
-
-
Data Analysis: Quantify the gel area using image analysis software and express the results as a percentage of the initial gel area.
Mandatory Visualization
Caption: this compound mechanism of action in hepatic stellate cells.
Caption: Troubleshooting workflow for this compound bioavailability issues.
References
- 1. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism, pharmacokinetics, and activity of a new 6-fluoro analogue of ursodeoxycholic acid in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. youtube.com [youtube.com]
- 13. Nonclinical Safety Assessment | Evotec [evotec.com]
- 14. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clonidine - Wikipedia [en.wikipedia.org]
troubleshooting inconsistent results with NCX 1000
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during experiments with NCX 1000.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA).[1][2][3] It is designed to selectively deliver NO to the liver.[2][4] The primary mechanism of action involves the release of nitric oxide, which then activates downstream signaling pathways, such as increasing cyclic guanosine monophosphate (cGMP) concentrations, leading to vasodilation and other cellular effects.[4] This makes it a compound of interest for treating conditions like portal hypertension, a common complication of chronic liver diseases.[2][3]
Q2: My this compound solution appears to be unstable or losing activity. What are the proper storage and handling procedures?
A2: Like many nitric oxide donors, this compound's stability can be sensitive to environmental conditions.[5] It is crucial to follow the manufacturer's storage and handling instructions precisely. Generally, NO donors should be protected from light, high temperatures, and moisture.[5] It is recommended to prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at the recommended temperature, typically -20°C or -80°C.
Q3: How can I confirm that the observed effects in my experiment are specifically due to nitric oxide released from this compound?
A3: To ensure the observed effects are genuinely mediated by nitric oxide, a comprehensive set of controls is essential.[5]
-
Vehicle Control: Use the solvent in which this compound is dissolved (e.g., DMSO) to account for any effects of the solvent itself.[5]
-
Parent Compound Control: Include ursodeoxycholic acid (UDCA), the parent molecule of this compound, in your experiments. This helps differentiate the effects of NO from the effects of the UDCA backbone.[2][3]
-
NO Scavenger Control: Co-treat your system with a specific nitric oxide scavenger, such as carboxy-PTIO.[5] If the effect of this compound is diminished or eliminated in the presence of the scavenger, it strongly indicates that the effect is NO-dependent.[5]
-
Inactive Donor Control: Use a "spent" or decomposed solution of this compound.[5] This is prepared by allowing the compound to fully release its NO payload before adding it to the experiment. Any remaining effects can be attributed to the byproducts of this compound decomposition.[5][6]
Q4: I am observing high variability between experimental replicates. What are the common sources of irreproducibility?
A4: Inconsistent results in research can stem from several factors.[7][8][9] Key areas to investigate include:
-
Reagent Quality and Consistency: Ensure all reagents, including cell culture media and buffers, are from consistent lots and are not expired.[9]
-
Experimental Protocol Adherence: Minor deviations in timing, concentrations, or cell handling can lead to significant variability.[7]
-
Cell Culture Conditions: In in-vitro studies, factors like cell passage number, confluency, and the presence of contaminants can affect responsiveness.[8]
-
Equipment Calibration: Regularly calibrate all equipment, such as pipettes, pH meters, and incubators, to ensure accuracy.[9]
Troubleshooting Guides
Problem 1: Inconsistent or No Measurable Nitric Oxide Release
| Potential Cause | Troubleshooting Step |
| Improper this compound Storage/Handling | Review storage conditions. Ensure the compound is protected from light and moisture.[5] Prepare fresh solutions for each experiment. |
| Incorrect Solution Preparation | Verify the solvent and concentration calculations. Ensure complete dissolution of the compound. |
| Inappropriate Assay for NO Detection | The half-life of NO is very short.[5] Direct measurement is challenging. Consider measuring stable downstream products like nitrite and nitrate using a Griess assay or chemiluminescence.[10][11] |
| pH Sensitivity | The release of NO from some donors can be pH-dependent.[5][6] Check and buffer the pH of your experimental medium to ensure it is within the optimal range for this compound activity. |
| Rapid NO Scavenging | High levels of reactive oxygen species in the experimental system can rapidly quench NO.[5] Consider measuring oxidative stress levels or including an antioxidant as a control. |
Problem 2: High Variability in Biological Response (e.g., Vasodilation, Cell Viability)
| Potential Cause | Troubleshooting Step |
| Cellular Tolerance or Desensitization | Long-term or repeated exposure to NO donors can sometimes lead to tolerance.[12] Design experiments with appropriate washout periods if applicable. |
| Off-Target Effects of Byproducts | The decomposition of this compound can produce byproducts that may have their own biological activity.[6][13] Use a "spent" donor control to assess the impact of these byproducts.[5] |
| Inconsistent Biological Material | Use cell lines from a reliable source and keep passage numbers low and consistent between experiments. For animal studies, ensure age, weight, and genetic background are consistent.[10] |
| Variations in Experimental Timing | The kinetics of NO release and subsequent biological effects are time-dependent.[13] Standardize all incubation times and measurement points precisely. |
| Statistical Analysis Issues | A lack of knowledge in analyzing complex datasets can lead to misinterpretation of results.[7] Ensure appropriate statistical tests are used and consult with a biostatistician if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-computation: Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of a suitable sterile solvent (e.g., DMSO) to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting tubes. Store immediately at -20°C or -80°C as recommended.
Protocol 2: Measurement of Nitrite/Nitrate (NOx) Production using the Griess Assay
This protocol measures the stable end-products of NO metabolism.
-
Sample Collection: Collect supernatant from cell cultures or plasma from animal studies at predetermined time points after treatment with this compound.
-
Nitrate Reduction (if necessary): For samples where nitrate is a significant portion of NOx, it must first be reduced to nitrite. This can be done using nitrate reductase.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide solution and N-(1-naphthyl)ethylenediamine solution immediately before use.[11]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Reaction: Add the Griess reagent to both the standards and the experimental samples.
-
Incubation: Incubate the mixture at room temperature for the recommended time (usually 5-10 minutes), protected from light.
-
Measurement: Measure the absorbance of the resulting purple azo dye at approximately 540-550 nm using a microplate reader.[11]
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies on this compound and related compounds.
Table 1: Effect of this compound on Ascite Formation in CCl4-Treated Rats [2]
| Treatment Group | N | Ascites (%) |
| CCl4 Alone | 12 | 75% |
| CCl4 + UDCA | 12 | 75% |
| CCl4 + this compound | 14 | 28.5% |
Table 2: Effect of this compound on Plasma NOx in Aged Rats [10]
| Treatment Group | Plasma NOx (μM) |
| Vehicle | 54.14 ± 3.13 |
| Aspirin (ASA) | 31.98 ± 8.58 |
| NCX 4016 (NO-Aspirin) | 180 ± 73 |
Note: NCX 4016 is another NO-donating compound, included here for comparative purposes of NO release measurement.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via nitric oxide release.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for testing this compound and appropriate controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 8. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 9. kosheeka.com [kosheeka.com]
- 10. pnas.org [pnas.org]
- 11. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of nitric oxide donors in pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NCX 1000 Experimental Variability and Controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCX 1000. Our goal is to help you navigate experimental variability and implement appropriate controls for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA).[1][2] It is designed to selectively deliver NO to the liver.[3][4] The primary mechanism of action involves the enzymatic release of NO within liver cells, which then stimulates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, ultimately causing vasodilation and other downstream effects.[3][5]
Q2: What are the key differences observed between preclinical and clinical studies with this compound?
A2: Preclinical studies, primarily in rat models of liver cirrhosis, demonstrated that this compound effectively reduces portal pressure and intrahepatic resistance without causing significant systemic hypotension.[1][3][4][6] However, a phase 2a clinical trial in patients with cirrhosis and portal hypertension did not show a reduction in the hepatic venous pressure gradient (HVPG).[7] Furthermore, the clinical study revealed a dose-dependent reduction in systolic blood pressure, suggesting a lack of liver-selective NO release in humans.[7] This discrepancy is a critical factor to consider in experimental design and data interpretation.
Q3: What are the essential controls to include in my this compound experiments?
A3: To ensure that the observed effects are specifically due to the release of nitric oxide from this compound, the following controls are crucial:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., carboxymethyl cellulose) should be administered alone to account for any effects of the vehicle itself.[8][9]
-
Parent Molecule Control (UDCA): Since this compound is a derivative of ursodeoxycholic acid, it is essential to include a UDCA-only treatment group to differentiate the effects of the NO-releasing moiety from those of the parent compound.[1][3]
-
Decomposed this compound Control: A solution of this compound that has been allowed to fully release its NO payload (a "spent" donor) should be used. This controls for any effects of the this compound molecule or its byproducts independent of NO release.[8]
-
NO Scavenger Control: Co-administration of a specific NO scavenger, such as carboxy-PTIO (cPTIO), can help confirm that the observed effects are mediated by nitric oxide. If the effects of this compound are diminished or abolished in the presence of the scavenger, it strongly supports an NO-dependent mechanism.[8]
-
Positive Control (Another NO Donor): Including a well-characterized NO donor, such as S-nitroso-N-acetylpenicillamine (SNAP), can confirm that the experimental system is responsive to NO.[1][9]
Q4: How can I measure the release of nitric oxide from this compound in my experimental system?
A4: The release of NO can be indirectly quantified by measuring the accumulation of its stable breakdown products, nitrite and nitrate (NOx), in biological samples (e.g., cell culture supernatants, plasma, tissue homogenates). The Griess assay is a common colorimetric method for this purpose.[1][8] Alternatively, fluorometric detection kits are also available.[1] Intracellular NO can be detected using fluorescent probes like 4,5-diaminofluorescein diacetate (DAF-2 DA).[1][9]
Troubleshooting Guides
Problem 1: High variability in experimental results.
-
Possible Cause: Inconsistent drug preparation and handling.
-
Solution: this compound, like many NO donors, can be sensitive to light, temperature, and moisture.[8] Prepare fresh stock solutions for each experiment and store them according to the manufacturer's instructions. Ensure consistent and thorough dissolution of the compound in the vehicle.
-
-
Possible Cause: Biological variability between subjects or cell passages.
-
Solution: Increase the sample size to improve statistical power. For in vivo studies, ensure that animals are age- and sex-matched.[1] For in vitro studies, use cells within a narrow passage number range.
-
-
Possible Cause: Inconsistent experimental procedures.
Problem 2: No observable effect of this compound.
-
Possible Cause: Insufficient dose or concentration.
-
Possible Cause: Rapid inactivation of NO.
-
Solution: Nitric oxide has a very short half-life and can be rapidly scavenged by reactive oxygen species (ROS).[8] If your experimental system has high levels of oxidative stress, consider including an antioxidant as an additional control to assess its impact on the observed effects.
-
-
Possible Cause: The specific cell type or tissue is not responsive to NO or does not metabolize this compound.
-
Solution: Confirm that your experimental system expresses the necessary machinery for NO signaling (e.g., soluble guanylate cyclase). Use a positive control (e.g., SNAP) to verify that the system can respond to NO.[1][9] Investigate whether the target cells are capable of metabolizing this compound to release NO.[1]
-
Problem 3: Unexpected systemic effects (e.g., changes in blood pressure).
-
Possible Cause: The dose of this compound is too high, leading to spillover of NO into the systemic circulation.
-
Solution: Carefully titrate the dose of this compound to find a therapeutic window that maximizes the desired local effects while minimizing systemic side effects. This may be particularly relevant when translating findings from animal models to other systems.[7]
-
-
Possible Cause: The experimental model differs significantly from those where liver-specific effects were observed.
-
Solution: Thoroughly characterize the expression and activity of enzymes involved in this compound metabolism in your model system. Differences in metabolic pathways could lead to altered patterns of NO release.
-
Data Presentation
Table 1: Summary of this compound Effects in Preclinical vs. Clinical Studies
| Parameter | Preclinical Studies (Rats) | Phase 2a Clinical Trial (Humans) | Reference |
| Portal Pressure (HVPG) | Significantly reduced | No significant change | [1][7] |
| Intrahepatic Resistance | Significantly reduced | Not directly measured | [1][3] |
| Systemic Arterial Pressure | No significant effect | Dose-dependent reduction in systolic BP | [3][7] |
| Hepatic Blood Flow | - | Significantly decreased | [7] |
| Ascites Formation | Prevented in a model of cirrhosis | Not a primary endpoint | [1][6] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound in a Rat Model of Liver Cirrhosis
This protocol is a generalized summary based on published studies.[1][9]
-
Induction of Cirrhosis: Liver cirrhosis can be induced in rats by intraperitoneal injections of carbon tetrachloride (CCl4) twice a week for 8 weeks.
-
Treatment Groups:
-
Control (vehicle only)
-
CCl4 + Vehicle
-
CCl4 + UDCA (e.g., 15 mg/kg/day, oral gavage)
-
CCl4 + this compound (e.g., 15-28 mg/kg/day, oral gavage)
-
-
Drug Administration: this compound and UDCA are typically dissolved in carboxymethyl cellulose and administered daily by oral gavage.[9][11]
-
Outcome Measures:
-
Portal Pressure: Measured directly via a catheter inserted into the portal vein at the end of the study.
-
Mean Arterial Pressure: Monitored via a carotid artery catheter.
-
Liver Histology: Assess fibrosis using standard staining methods (e.g., Sirius Red).
-
Nitrite/Nitrate Levels: Measured in plasma and liver homogenates using the Griess assay.[1]
-
Protocol 2: In Vitro Assessment of this compound on Hepatic Stellate Cells (HSCs)
This protocol is a generalized summary based on published studies.[1]
-
Cell Culture: Isolate and culture primary HSCs from rat livers.
-
Treatment Groups:
-
Control (vehicle)
-
UDCA (e.g., 100 µM)
-
This compound (e.g., 100 µM)
-
SNAP (positive control, e.g., 100 µM)
-
-
HSC Contraction Assay:
-
Plate HSCs on a collagen matrix.
-
Induce contraction with a stimulant such as fetal calf serum (FCS).
-
Treat with the compounds and measure the change in gel diameter over time.
-
-
NO Production:
Visualizations
Caption: Signaling pathway of this compound in hepatic cells.
Caption: General experimental workflows for this compound studies.
Caption: Decision tree for attributing effects to NO release.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric Oxide as a Central Molecule in Hypertension: Focus on the Vasorelaxant Activity of New Nitric Oxide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining NCX 1000 Treatment Protocols for Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with NCX 1000 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). Its principal mechanism involves the selective delivery of NO to liver cells, which then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[1][2][3][4] In other cell types, such as cancer cell lines, the released NO can induce apoptosis through various signaling pathways.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO. For cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in cell culture media?
A3: The stability of NO-donors like this compound in aqueous solutions such as cell culture media can be variable and is influenced by factors like pH, temperature, and the presence of other components in the media.[5][6] It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment and to minimize the time the compound spends in the medium before being added to the cells.
Q4: Can this compound interfere with common cell-based assays?
A4: Yes, nitric oxide and its byproducts can potentially interfere with certain cell-based assays. For example, NO has been reported to interfere with the MTT assay by reducing the tetrazolium salt, leading to an overestimation of cell viability.[5][7] It is recommended to include appropriate controls, such as media-only controls with this compound, to account for any potential assay interference.
Q5: What are the expected effects of this compound on cancer cell lines?
A5: In various cancer cell lines, this compound and related NO-donating compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.[8] The cytotoxic effects are often mediated through the NO-cGMP signaling pathway, leading to the activation of caspases and modulation of Bcl-2 family proteins.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no observable effect of this compound | Compound Degradation: this compound solution may have degraded. | Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare working dilutions immediately before use. |
| Incorrect Concentration: The concentration of this compound may be too low or too high. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. | |
| Cell Line Resistance: The cell line may be resistant to the effects of nitric oxide. | Consider using a different cell line or a positive control compound known to induce the desired effect in your cells. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent number of cells in each well. | Ensure a homogenous cell suspension before seeding. Use appropriate pipetting techniques to minimize variability. |
| Edge Effects: Evaporation from wells on the perimeter of the plate can affect cell growth and drug concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Compound Precipitation: this compound may precipitate when diluted in aqueous media. | Ensure the final DMSO concentration is low. Pre-warm the media before adding the compound. Add the compound to a smaller volume of media first, then bring to the final volume. | |
| Unexpected Cell Death in Control Wells | DMSO Toxicity: The concentration of DMSO in the final culture medium is too high. | Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (media with the same concentration of DMSO as the treated wells) in your experiments. |
| Contamination: Bacterial or fungal contamination in cell cultures. | Regularly check cultures for signs of contamination. Use aseptic techniques and test for mycoplasma. | |
| Difficulty Detecting Nitric Oxide (NO) Release | Short Half-life of NO: NO is a transient molecule with a very short half-life in aqueous solutions.[9] | Use a sensitive and real-time NO detection method. The Griess assay, which measures the stable NO metabolites nitrite and nitrate, is a common indirect method. |
| Low Level of NO Release: The concentration of this compound may be too low to generate a detectable amount of NO. | Increase the concentration of this compound or use a more sensitive detection assay. |
Quantitative Data
Table 1: IC50 Values of the Related NO-donating Compound NCX 4040 in Bladder Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| HT1376 | 6 hours | ~10 |
| MCR | 6 hours | ~50 |
Data extracted from a study on the pro-apoptotic effect of NCX 4040.[8] Conditions for your specific cell line may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Adherent Cell Lines with this compound
-
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
The next day, prepare serial dilutions of this compound in complete cell culture medium. Pre-warm the medium to 37°C before adding the compound.
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the freshly prepared this compound-containing medium to each well. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with your desired downstream assay (e.g., MTT assay for cell viability, Annexin V/PI staining for apoptosis).
-
Protocol 3: Cell Viability Assessment using MTT Assay
-
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
At the end of the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Experimental workflow for this compound cell treatment and viability assay.
Simplified signaling pathway of this compound-induced apoptosis in cancer cells.
Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Nitric oxide donors inhibit formation of the Apaf-1/caspase-9 apoptosome and activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. Regulation of Apoptosis-Related Genes by Nitric Oxide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pro-apoptotic effect of a nitric oxide-donating NSAID, NCX 4040, on bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
addressing NCX 1000 off-target effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCX 1000. The information is designed to help address potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA).[1][2] It is designed to be selectively metabolized by hepatocytes, leading to the targeted release of NO in the liver.[1][2] This localized increase in NO is intended to reduce intrahepatic resistance and, consequently, portal hypertension.[1]
Q2: What are the known or suspected off-target effects of this compound?
A2: The most significant off-target effect observed in human clinical trials is systemic hypotension.[3] This manifests as a dose-dependent reduction in systolic blood pressure without a concurrent decrease in portal pressure, suggesting a lack of selective NO release in the liver in humans.[3] Other potential off-target effects could theoretically arise from the parent molecule, UDCA, or the linker moiety used in the synthesis of this compound.
Q3: What are the potential off-target effects of the parent molecule, ursodeoxycholic acid (UDCA)?
A3: UDCA has several known biological activities that could be considered off-target effects in the context of this compound's intended mechanism. These include the inhibition of apoptosis, interference with drug metabolism and detoxification pathways, and immunomodulatory effects. At high doses, UDCA has been associated with adverse events such as hepatitis and cholangitis.
Q4: Could the linker molecule in this compound contribute to off-target effects?
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on identifying and mitigating off-target effects.
Issue 1: Unexpected Decrease in Systemic Blood Pressure in Animal Models
Symptoms:
-
A statistically significant drop in mean, systolic, or diastolic blood pressure following this compound administration.
-
This effect may be observed in the absence of a significant change in portal pressure.
Possible Causes:
-
Systemic NO release: this compound may be releasing NO systemically, leading to generalized vasodilation. This was observed in human clinical trials.[3]
-
Dose-related effects: The hypotensive effect may be more pronounced at higher doses of this compound.
Troubleshooting Steps:
-
Confirm the Observation:
-
Ensure that blood pressure measurements are accurate and reproducible. Use appropriate, calibrated equipment and follow a consistent measurement protocol (see Experimental Protocols section).
-
Include a vehicle control group and a positive control (e.g., a known systemic vasodilator) to validate your experimental setup.
-
-
Dose-Response Analysis:
-
Perform a dose-response study to determine if the hypotensive effect is dose-dependent. This can help identify a therapeutic window where effects on portal pressure might be observed with minimal systemic blood pressure changes.
-
-
Assess Liver-Selectivity:
-
Measure markers of NO release (e.g., cGMP levels, nitrite/nitrate concentrations) in both liver tissue and peripheral tissues/plasma. A higher concentration in the liver would support liver-selective NO donation.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Symptoms:
-
This compound shows potent NO-releasing activity and desired cellular effects in vitro, but these effects are not replicated or are accompanied by off-target effects in vivo.
Possible Causes:
-
Pharmacokinetics and Metabolism: The metabolism of this compound in vivo may differ from the in vitro model, leading to altered NO release kinetics or the generation of active metabolites with systemic effects.
-
Bioavailability: Issues with the formulation or administration route may lead to lower than expected concentrations of this compound reaching the liver.
Troubleshooting Steps:
-
Pharmacokinetic Analysis:
-
Measure the concentration of this compound and its metabolites in plasma and liver tissue over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Formulation and Administration:
-
Review the formulation of this compound to ensure its stability and solubility.
-
Consider alternative administration routes that might improve liver targeting, although this may deviate from the intended oral administration route for this compound.
-
-
Ex Vivo Organ Perfusion:
-
Utilize an isolated perfused liver model to bridge the gap between in vitro and in vivo studies. This allows for the study of hepatic metabolism and vascular effects in a more controlled environment.
-
Data Presentation
Table 1: Summary of this compound Effects on Hemodynamic Parameters (Human Clinical Trial)
| Parameter | Baseline (Mean ± SD) | After this compound Treatment (Mean ± SD) | P-value |
| Hepatic Venous Pressure Gradient (HVPG) (mmHg) | 16.7 ± 3.8 | 17.1 ± 3.8 | 0.596 |
| Systolic Blood Pressure (mmHg) | 136 ± 7 | 121 ± 11 | 0.003 |
| Diastolic Blood Pressure (mmHg) | Not significantly affected | Not significantly affected | - |
| Hepatic Blood Flow (HBF) (ml/min) | 1129 ± 506 | 904 ± 310 | 0.043 |
Data from a phase IIa, randomized, double-blind, dose-escalating study in patients with cirrhosis and portal hypertension. Patients received progressive oral doses of NCX-1000 up to 2 g t.i.d. or maximum tolerated doses for 16 days.[4]
Experimental Protocols
Protocol 1: Measurement of Systemic Blood Pressure in Rats (Tail-Cuff Method)
Objective: To non-invasively measure systolic blood pressure in conscious rats.
Materials:
-
Tail-cuff plethysmography system (including restrainer, cuff, pulse sensor, and control unit)
-
Warming chamber or lamp
-
Rat scale
Procedure:
-
Acclimatization: Acclimate the rats to the restraining device and the procedure for several days before the actual experiment to minimize stress-induced blood pressure variations.
-
Warming: Warm the rat for 10-15 minutes at 30-32°C to ensure adequate blood flow to the tail for pulse detection.
-
Restraint: Gently place the rat in the appropriate size restrainer.
-
Cuff and Sensor Placement: Place the occlusion cuff and the pulse sensor on the base of the rat's tail.
-
Measurement:
-
Initiate the measurement cycle on the control unit. The cuff will automatically inflate and then slowly deflate.
-
The system records the pressure at which the pulse reappears distal to the cuff, which corresponds to the systolic blood pressure.
-
Take at least 5-10 consecutive measurements and average the values to obtain a reliable reading.
-
-
Data Analysis: Record the systolic blood pressure for each animal before and after this compound administration. Compare the changes between the treated and control groups.
Protocol 2: Measurement of Portal Pressure in Anesthetized Rats (Direct Cannulation)
Objective: To directly measure portal pressure in anesthetized rats.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, retractors)
-
Pressure transducer and data acquisition system
-
PE-50 tubing filled with heparinized saline
-
Stereomicroscope
Procedure:
-
Anesthesia: Anesthetize the rat and confirm the depth of anesthesia.
-
Surgical Preparation: Place the rat in a supine position and make a midline abdominal incision to expose the portal vein and its tributaries.
-
Cannulation:
-
Under a stereomicroscope, carefully isolate a small mesenteric vein that drains into the portal vein.
-
Place ligatures loosely around the vein.
-
Make a small incision in the vein and insert the PE-50 catheter filled with heparinized saline.
-
Advance the catheter until its tip is in the portal vein.
-
Secure the catheter in place with the ligatures.
-
-
Pressure Measurement:
-
Connect the catheter to the pressure transducer.
-
Allow the pressure reading to stabilize and then record the portal pressure for several minutes.
-
-
Data Analysis: Record the baseline portal pressure and the pressure after administration of this compound.
Protocol 3: In Vitro Nitric Oxide Release (Griess Assay)
Objective: To quantify the release of nitric oxide from this compound in a cell-free or cell culture system by measuring nitrite, a stable breakdown product of NO.
Materials:
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm)
-
Phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Sample Preparation:
-
Dissolve this compound in an appropriate solvent and dilute to the desired concentrations in PBS or cell culture medium.
-
Incubate the solutions for various time points at 37°C.
-
If using cell culture, collect the supernatant at different time points after treating the cells with this compound.
-
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards in the same buffer/medium as the samples (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM).
-
-
Griess Reaction:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Visualizations
Caption: Intended signaling pathway of this compound in hepatocytes.
Caption: Troubleshooting workflow for unexpected systemic hypotension.
Caption: Logical relationship for deconvoluting off-target effects.
References
mitigating degradation of NCX 1000 in solution
Welcome to the technical support center for NCX 1000. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary chemical feature of concern for stability?
This compound is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). Its chemical structure includes a nitrooxybutyl ester moiety, which is responsible for the release of nitric oxide. This organic nitrate ester group is the primary site susceptible to degradation, potentially leading to a loss of pharmacological activity.
Q2: What are the primary degradation pathways for this compound in solution?
Based on the chemistry of organic nitrate esters, the two primary degradation pathways for this compound in solution are:
-
Hydrolysis: The ester linkage can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions. This would result in the formation of ursodeoxycholic acid and the nitrooxybutanol side chain, which may further degrade.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to break the O-NO2 bond, leading to the release of nitric oxide and the formation of other degradation products.
Q3: What are the recommended solvents for preparing this compound stock solutions?
For preparing high-concentration stock solutions, it is advisable to use anhydrous aprotic organic solvents. Commonly used solvents for compounds with similar characteristics include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
It is crucial to use high-purity, anhydrous-grade solvents to minimize hydrolytic degradation. For in vivo studies, this compound has been administered as a suspension in carboxymethyl cellulose.[1]
Q4: How should I store my this compound solutions?
To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Moisture: Use tightly sealed containers to prevent the absorption of moisture from the atmosphere.
It is recommended to prepare fresh working solutions from the stock solution for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.
Q5: I am observing inconsistent results in my cell-based assays. Could this be due to this compound degradation?
Yes, inconsistent results can be a sign of compound degradation. If this compound degrades in your cell culture medium, the effective concentration of the active compound will decrease over the course of the experiment, leading to variability in the observed biological effects. It is important to assess the stability of this compound in your specific cell culture medium under the conditions of your assay (e.g., 37°C, 5% CO2).
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed upon dilution of DMSO stock solution into aqueous buffer or cell culture medium.
-
Possible Cause: Low aqueous solubility of this compound, leading to precipitation when the concentration of the organic solvent is reduced.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The intended concentration in the aqueous medium may be above the solubility limit of this compound. Try working with a lower final concentration.
-
Modify Dilution Method: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous medium while vortexing, and then add this intermediate dilution to the final volume.
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.
-
Temperature: Gently warming the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound might improve solubility.
-
Issue 2: Loss of biological activity of this compound solution over a short period.
-
Possible Cause: Chemical degradation of the nitrooxybutyl ester moiety, leading to a decrease in the concentration of the active compound.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions immediately before use from a frozen stock.
-
Control pH: If your experimental buffer has a high or low pH, consider if it can be adjusted to a more neutral pH range (6-7.5), where many organic esters exhibit greater stability.
-
Protect from Light: Ensure that all solutions containing this compound are protected from light at all stages of the experiment.
-
Perform a Stability Study: Conduct a simple experiment to assess the stability of this compound in your experimental medium under your specific conditions (see "Experimental Protocols" section below).
-
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of different conditions on this compound stability. Note: These are example data and should be confirmed by experimental studies.
Table 1: Effect of pH on the Hydrolytic Degradation of this compound in Aqueous Buffers at 37°C
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 5.0 | 24 | 92 |
| 7.4 | 24 | 85 |
| 9.0 | 24 | 65 |
Table 2: Effect of Temperature on the Degradation of this compound in a Neutral Aqueous Buffer (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 4 | 48 | 98 |
| 25 (Room Temp) | 48 | 90 |
| 37 | 48 | 78 |
Table 3: Effect of Light Exposure on the Degradation of this compound in Ethanol Solution at Room Temperature
| Light Condition | Exposure Time (hours) | Remaining this compound (%) |
| Dark (control) | 8 | 99 |
| Ambient Lab Light | 8 | 94 |
| Direct UV Light (254 nm) | 8 | 55 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in an Aqueous Medium
This protocol provides a general method to determine the stability of this compound in your specific experimental buffer or cell culture medium.
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution into your aqueous medium of interest to the final working concentration. Prepare enough volume for all time points.
-
Incubate under Experimental Conditions: Aliquot the working solution into multiple sealed, light-protected vials. Place the vials under your experimental conditions (e.g., in an incubator at 37°C).
-
Sample at Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and immediately stop any further degradation by freezing at -80°C or by adding a quenching solvent like ice-cold acetonitrile.
-
Analytical Quantification: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating analytical method, such as HPLC-UV.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.
Mandatory Visualization
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Logical troubleshooting flow for inconsistent this compound results.
References
Validation & Comparative
A Comparative Analysis of NCX 1000 and Ursodeoxycholic Acid in the Management of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NCX 1000, a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), and its parent compound, UDCA, in the context of liver fibrosis. This document synthesizes preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy, and therapeutic potential.
At a Glance: this compound vs. Ursodeoxycholic Acid
| Feature | This compound | Ursodeoxycholic Acid (UDCA) |
| Mechanism of Action | Combines the cytoprotective effects of UDCA with the vasodilatory and antifibrotic properties of nitric oxide (NO).[1] | A hydrophilic bile acid that protects liver cells, stimulates bile flow, and modulates inflammatory and fibrotic pathways.[2][3][4] |
| Primary Therapeutic Target | Initially investigated for portal hypertension associated with cirrhosis, with secondary effects on fibrosis.[1][5] | Primarily used for cholestatic liver diseases like Primary Biliary Cholangitis (PBC) to delay disease progression.[6][7][8] |
| Preclinical Efficacy (Fibrosis) | Demonstrated a reduction in liver collagen deposition similar to UDCA in a rat model of cirrhosis.[1] | Shown to alleviate liver fibrosis in various animal models by promoting liver regeneration and inhibiting hepatic stellate cell activation.[2][3][9] |
| Preclinical Efficacy (Hemodynamics) | Significantly reduced portal pressure and the incidence of ascites in cirrhotic rats, an effect not observed with UDCA.[1] | No significant effect on portal hypertension in the same preclinical models.[1] |
| Clinical Efficacy (Portal Pressure) | A Phase 2a clinical trial in patients with cirrhosis and portal hypertension found that this compound did not reduce the hepatic venous pressure gradient (HVPG).[5] | Not typically used for the primary indication of reducing portal pressure. |
| Clinical Efficacy (Fibrosis) | Clinical data on direct antifibrotic effects in humans is limited. | Clinically proven to delay the histological progression of fibrosis in patients with PBC.[7][8] |
| Safety and Tolerability | In the Phase 2a trial, this compound was generally safe but caused a dose-dependent reduction in systolic blood pressure, indicating systemic effects.[5] | Generally well-tolerated with a long history of clinical use.[10] |
Mechanism of Action: A Tale of Two Pathways
Ursodeoxycholic Acid (UDCA): The Multifaceted Hepatoprotectant
UDCA, a naturally occurring hydrophilic bile acid, exerts its therapeutic effects through several mechanisms:
-
Cytoprotection: UDCA protects hepatocytes and cholangiocytes from the damaging effects of more toxic, hydrophobic bile acids that accumulate in cholestatic liver diseases.[4][6]
-
Choleretic Effect: It stimulates the secretion of bile, helping to flush out toxic bile acids from the liver.[4][6]
-
Modulation of Inflammatory and Fibrotic Pathways:
-
ID1-WNT2/HGF Pathway: UDCA promotes liver regeneration and alleviates fibrosis by activating this signaling cascade.[2]
-
Inhibition of Autophagy: It can reduce collagen production by inhibiting autophagy in hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[3][11]
-
TGF-β1/Smad Signaling: UDCA can interfere with the pro-fibrogenic TGF-β1/Smad pathway.[12]
-
Caption: Mechanism of Action of Ursodeoxycholic Acid in Liver Fibrosis.
This compound: Adding Nitric Oxide to the Equation
This compound was designed to build upon the foundation of UDCA by incorporating a nitric oxide (NO)-releasing moiety. The rationale was to combine UDCA's established benefits with the known vasodilatory and potential antifibrotic effects of NO.[1]
-
UDCA Backbone: Provides the same hepatoprotective and choleretic effects as the parent molecule.
-
Nitric Oxide (NO) Donation: NO is a potent vasodilator that can relax the hepatic sinusoids and reduce intrahepatic resistance, which is a major contributor to portal hypertension. Preclinical studies suggested that this compound selectively delivers NO to the liver.[1] NO is also known to inhibit key events in fibrosis, such as HSC activation and proliferation.
Caption: Proposed Mechanism of Action of this compound.
Preclinical Evidence: A Head-to-Head Comparison
A pivotal preclinical study directly compared this compound and UDCA in a rat model of carbon tetrachloride (CCl4)-induced cirrhosis.
Experimental Protocol: CCl4-Induced Cirrhosis in Rats
-
Model: Male Wistar rats were administered CCl4 intraperitoneally twice weekly for 12 weeks to induce cirrhosis and portal hypertension.
-
Treatment Groups:
-
Control (no CCl4)
-
CCl4 + Vehicle
-
CCl4 + UDCA (45 mg/kg/day, oral gavage)
-
CCl4 + this compound (equimolar dose to UDCA, oral gavage)
-
-
Duration: Treatment was administered for the last 4 weeks of the 12-week CCl4 induction period.
-
Key Endpoints: Liver histology (collagen deposition), hemodynamic measurements (portal pressure), and incidence of ascites.[1]
Caption: Experimental Workflow for Preclinical Comparison.
Preclinical Results Summary
| Parameter | CCl4 + Vehicle | CCl4 + UDCA | CCl4 + this compound |
| Liver Collagen (% of total area) | ~22.5% | ~11.25% (↓ ~50%) | ~11.25% (↓ ~50%) |
| Incidence of Ascites | 75% | 75% (No change) | 28.5% (Significant reduction) |
| Portal Pressure | Significantly elevated | No significant reduction | Significantly reduced |
Data extracted from Fiorucci et al., PNAS, 2001.[1]
The preclinical data suggested that while both compounds were equally effective at reducing collagen deposition, this compound offered a significant advantage in mitigating the hemodynamic complications of cirrhosis.[1]
Clinical Evidence: The Human Translation
The promising preclinical results for this compound, particularly its effect on portal pressure, led to a Phase 2a clinical trial.
Experimental Protocol: Phase 2a Trial of this compound
-
Population: 11 patients with cirrhosis and portal hypertension (HVPG ≥ 12 mmHg).
-
Design: Randomized (4:1), double-blind, parallel-group, dose-escalating study.
-
Intervention: Patients received escalating oral doses of this compound (up to 2 g t.i.d.) or placebo for 16 days.
-
Primary Endpoint: Change in hepatic venous pressure gradient (HVPG).
-
Secondary Endpoints: Hepatic blood flow (HBF), arterial blood pressure, and safety.[5]
Clinical Results Summary
| Parameter | Baseline (this compound Group) | Post-Treatment (this compound Group) | P-value |
| HVPG (mm Hg) | 16.7 ± 3.8 | 17.1 ± 3.8 | 0.596 |
| Hepatic Blood Flow (ml/min) | 1129 ± 506 | 904 ± 310 | 0.043 |
| Systolic Blood Pressure (mm Hg) | 136 ± 7 | 121 ± 11 | 0.003 |
Data extracted from Garcia-Pagán et al., Am J Gastroenterol, 2010.[5]
In stark contrast to the preclinical findings, this compound failed to reduce portal pressure in human subjects.[5] Instead, it induced a significant reduction in systolic blood pressure and hepatic blood flow, suggesting that the NO-related effects were systemic rather than liver-selective.[5]
For UDCA, extensive clinical trials, particularly in patients with PBC, have demonstrated its efficacy in delaying the progression of liver fibrosis and improving long-term, transplant-free survival.[7][8][10] A meta-analysis showed that UDCA therapy was associated with a 5-fold lower rate of progression from early-stage disease to extensive fibrosis or cirrhosis (7% per year with UDCA vs. 34% per year with placebo).[7][8]
Conclusion: Divergent Paths from Bench to Bedside
This comparative analysis reveals a significant divergence in the developmental pathways of this compound and UDCA.
-
Ursodeoxycholic Acid stands as a well-established therapy for certain chronic liver diseases, with robust clinical evidence supporting its ability to slow the progression of liver fibrosis, particularly in cholestatic conditions.[7][8] Its mechanisms of action are multifaceted, involving cytoprotection, choleresis, and modulation of key fibrotic and regenerative signaling pathways.[2][3][4]
-
This compound , despite a promising preclinical profile that suggested superiority over UDCA in addressing the hemodynamic consequences of cirrhosis, did not translate these benefits to the clinical setting.[1][5] The lack of liver-selective NO donation in humans led to systemic vasodilation without a reduction in portal pressure, halting its development for this indication.[5]
For researchers and drug development professionals, the story of this compound versus UDCA serves as a critical case study. It underscores the challenges of translating preclinical findings, particularly concerning drug metabolism and selectivity, from animal models to humans. While the concept of enhancing an established drug like UDCA with an NO-donating moiety was scientifically sound, the physiological differences between species ultimately dictated the clinical outcome. Future research in liver fibrosis may continue to explore combination therapies, but with a heightened awareness of the complexities of targeted drug delivery and species-specific pharmacology.
References
- 1. pnas.org [pnas.org]
- 2. Ursodesoxycholic acid alleviates liver fibrosis via proregeneration by activation of the ID1‐WNT2/HGF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid alleviates experimental liver fibrosis involving inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 7. researchgate.net [researchgate.net]
- 8. The effect of ursodeoxycholic acid therapy on liver fibrosis progression in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Antihepatic Fibrosis Drugs in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ursodeoxycholyl lysophosphatidylethanolamide attenuates hepatofibrogenesis by impairment of TGF-β1/Smad2/3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NCX 1000 and Other Nitric Oxide Donors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid, with other classes of nitric oxide donors. The information is supported by preclinical and clinical data to aid in the evaluation of these compounds for therapeutic development.
Executive Summary
This compound is a novel nitric oxide (NO) donor designed for liver-specific delivery of NO. Preclinical studies in animal models of portal hypertension have demonstrated its potential to reduce portal pressure and intrahepatic resistance without causing systemic hypotension, a common side effect of conventional NO donors like organic nitrates.[1][2][3] However, a phase IIa clinical trial in patients with cirrhosis and portal hypertension did not show a significant reduction in the hepatic venous pressure gradient (HVPG) and revealed systemic cardiovascular effects, questioning its liver-selective profile in humans.[4] This guide provides a comparative overview of this compound against other NO donors, summarizing key experimental data, outlining methodologies, and illustrating relevant biological pathways.
Overview of this compound and Other Nitric Oxide Donors
Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation. Its therapeutic potential is harnessed through NO donor compounds, which release NO in a controlled manner.
This compound is a derivative of ursodeoxycholic acid (UDCA) engineered to release NO. The rationale behind its design is the selective uptake and metabolism of UDCA by hepatocytes, aiming for a targeted NO release in the liver.[5]
Other major classes of NO donors include:
-
Organic Nitrates: (e.g., Isosorbide mononitrate, Isosorbide dinitrate) are widely used in cardiovascular medicine. They require enzymatic bioactivation to release NO.[6][7]
-
S-nitrosothiols: (e.g., S-nitroso-N-acetylpenicillamine (SNAP), S-nitrosoglutathione (GSNO)) are potent NO donors that can release NO spontaneously or upon exposure to light or certain enzymes.[8]
-
NONOates: (e.g., DETA-NONOate) are a class of compounds that spontaneously release NO in a pH- and temperature-dependent manner.
-
Metal-NO Complexes: (e.g., Sodium nitroprusside) are powerful vasodilators that release NO upon interaction with reducing agents.
Comparative Data on Efficacy and Safety
The following tables summarize the available preclinical and clinical data for this compound and other selected NO donors in the context of portal hypertension.
Table 1: Preclinical Efficacy of this compound and Other NO Donors in Animal Models of Portal Hypertension
| Compound | Animal Model | Key Findings | Systemic Effects | Reference |
| This compound | Carbon tetrachloride (CCl4)-induced cirrhotic rats | Significantly reduced portal pressure; Prevented ascites formation; Reduced intrahepatic resistance. | No significant effect on mean arterial pressure. | [3][5] |
| This compound | Bile duct ligated (BDL) cirrhotic rats | Decreased portal pressure; Reduced intrahepatic resistance to norepinephrine. | No effect on mean arterial pressure or heart rate. | [1] |
| Isosorbide-5-mononitrate | Cirrhotic patients | Reduced portal pressure gradient. | Decreased mean arterial pressure. | [6][9] |
| Isosorbide dinitrate | Cirrhotic patients | Reduced portal pressure. | Decreased mean arterial pressure. | [7] |
| S-nitroso-N-acetylpenicillamine (SNAP) | Pre-eclamptic rat model | Significantly decreased systolic, diastolic, and mean arterial pressures. | Systemic vasodilation. | [10] |
Table 2: Clinical Trial Data for this compound in Portal Hypertension
| Trial Identifier | Phase | Population | Key Findings | Systemic Effects | Reference |
| NCT00414869 | IIa | Patients with cirrhosis and portal hypertension | No significant change in Hepatic Venous Pressure Gradient (HVPG); Postprandial increase in portal pressure was not modified. | Dose-dependent reduction in systolic blood pressure. | [4] |
Signaling Pathways and Experimental Workflows
Nitric Oxide Signaling Pathway
The primary mechanism of action of NO in vasodilation involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, resulting in smooth muscle relaxation and vasodilation.
Caption: Nitric Oxide (NO) Signaling Pathway in Vasodilation.
Preclinical Experimental Workflow for Portal Hypertension
The following diagram illustrates a typical workflow for evaluating the efficacy of a nitric oxide donor in a preclinical model of portal hypertension.
Caption: Preclinical Experimental Workflow for Portal Hypertension.
Experimental Protocols
Measurement of Portal Pressure in Rats
This protocol provides a general outline for the invasive measurement of portal pressure in anesthetized rats, a key endpoint in preclinical studies of portal hypertension.
Materials:
-
Anesthetic (e.g., ketamine/xylazine)
-
Polyethylene catheters
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully dissect the ileocolic vein, a tributary of the portal vein.
-
Insert a saline-filled polyethylene catheter into the ileocolic vein and advance it into the portal vein.
-
Connect the catheter to a pressure transducer linked to a data acquisition system to record portal pressure.
-
For mean arterial pressure, cannulate the femoral or carotid artery with a separate catheter connected to a pressure transducer.
-
Allow the animal to stabilize before recording baseline measurements.
-
Administer the test compound (e.g., this compound) or vehicle and record hemodynamic changes over time.
For a more detailed protocol, refer to publications such as JoVE (2018).[11]
Hepatic Stellate Cell (HSC) Contraction Assay
This in vitro assay is used to assess the direct effect of compounds on the contractility of hepatic stellate cells, which play a crucial role in regulating intrahepatic resistance.
Materials:
-
Isolated and cultured hepatic stellate cells
-
Type I collagen solution
-
24-well culture plates
-
Cell culture medium
-
Test compounds (e.g., this compound, SNAP)
-
Image analysis software
Procedure:
-
Prepare a collagen gel solution and mix it with a suspension of hepatic stellate cells.
-
Dispense the cell-collagen mixture into 24-well plates and allow the gels to polymerize.
-
After polymerization, gently detach the gels from the sides of the wells to allow for free contraction.
-
Add culture medium containing the test compound or vehicle to each well.
-
Incubate the plates and monitor the contraction of the collagen gels over time by measuring the change in gel diameter or area.
-
Quantify the extent of contraction using image analysis software.
Detailed protocols can be found in various publications, including the American Journal of Physiology-Gastrointestinal and Liver Physiology.[12]
Discussion and Future Directions
Preclinical studies presented a strong case for this compound as a liver-selective NO donor with the potential to treat portal hypertension without the systemic side effects of conventional nitrates.[2][3] The compound effectively reduced portal pressure and intrahepatic resistance in animal models.[1][5] However, the translation of these promising preclinical findings to a clinical setting was unsuccessful. The phase IIa trial revealed a lack of efficacy in reducing portal pressure in cirrhotic patients and, importantly, demonstrated systemic hemodynamic effects, suggesting that the intended liver-selectivity was not achieved in humans.[4]
This discrepancy between preclinical and clinical results highlights several critical considerations for drug development in this area:
-
Species-specific differences: The metabolism and disposition of this compound and the subsequent release of NO may differ significantly between rodents and humans.
-
Disease complexity: The pathophysiology of portal hypertension in human cirrhosis is more complex and heterogeneous than in induced animal models.
-
Dose and formulation: The dose and formulation used in the clinical trial may not have been optimal to achieve the desired liver-specific effect.
The development of liver-targeted NO donors remains a promising therapeutic strategy for portal hypertension. Future research should focus on:
-
Novel delivery systems: Exploring alternative strategies to achieve true liver-selective NO delivery.
-
Improved preclinical models: Utilizing animal models that more closely mimic the complexity of human cirrhosis.
-
Biomarkers of target engagement: Identifying biomarkers to confirm liver-specific NO release and action in early-phase clinical trials.
References
- 1. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect and mechanism of action of isosorbide-5-mononitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of portal hypertension with isosorbide dinitrate alone and in combination with vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term haemodynamic effects of isosorbide 5-mononitrate in patients with cirrhosis and portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Preclinical Efficacy of NCX 1000: A Comparative Analysis in Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NCX 1000's performance against other alternatives in preclinical models of liver disease, with a focus on portal hypertension. The information is compiled from published experimental data to assist researchers in evaluating its therapeutic potential.
Introduction to this compound
This compound is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). It is designed to selectively deliver nitric oxide to the liver, thereby addressing the intrahepatic endothelial dysfunction characteristic of liver cirrhosis and portal hypertension. In cirrhotic livers, reduced NO bioavailability contributes to increased intrahepatic resistance. This compound aims to counteract this by locally releasing NO, leading to vasodilation within the liver without significant systemic effects.[1][2]
Comparative Efficacy of this compound in Preclinical Models
Preclinical studies have primarily evaluated this compound in rodent models of liver cirrhosis and portal hypertension, comparing its effects to its parent compound, UDCA, and other NO donors.
Key Findings from Preclinical Studies:
-
Reduction of Portal Pressure: In a rat model of liver cirrhosis induced by bile duct ligation (BDL), oral administration of this compound for five days significantly decreased portal pressure. In contrast, UDCA administered at a comparable dose had no effect on portal pressure.[3]
-
Modulation of Intrahepatic Vascular Tone: this compound was shown to reduce intrahepatic vascular resistance in response to the vasoconstrictor norepinephrine by 60% in isolated and perfused rat livers, an effect not observed with UDCA.[3] This suggests that this compound effectively counteracts the increased activity of endogenous vasoconstrictors in the cirrhotic liver.[3]
-
Prevention of Ascites: In a carbon tetrachloride-induced model of liver cirrhosis in rats, this compound treatment significantly reduced the incidence of ascites from 75% to 28.5%, whereas UDCA had no significant effect on ascites formation.[2][4]
-
Inhibition of Hepatic Stellate Cell (HSC) Contraction: this compound, similar to the NO donor S-nitroso-N-acetylpenicillamine (SNAP), inhibited the contraction of activated HSCs, which are key contributors to increased intrahepatic resistance. UDCA did not show this effect.[4][5]
-
Liver-Selective NO Donation: Administration of this compound in animal models led to increased levels of nitrite/nitrate and cyclic guanosine monophosphate (cGMP) in the liver, indicative of NO release and its downstream signaling.[1][3] Importantly, this was achieved without significantly affecting systemic mean arterial pressure, a common side effect of conventional NO donors like isosorbide mono- and di-nitrate.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative preclinical studies.
Table 1: Effect of this compound vs. UDCA on Portal Pressure and Vascular Resistance in BDL Rats
| Parameter | Control (BDL Rats) | This compound (28 mg/kg/day) | UDCA (15 mg/kg/day) |
| Portal Pressure | Significantly elevated | Decreased (P<0.01) | No significant effect |
| Norepinephrine-induced Vasoconstriction | 100% | Reduced by 60% (P<0.001) | No significant effect |
Source: Adapted from Fiorucci et al., Journal of Hepatology, 2003.[3]
Table 2: Effect of this compound vs. UDCA on Ascites Formation in CCl4-induced Cirrhotic Rats
| Treatment Group | Percentage of Animals with Ascites |
| CCl4 alone | 75% |
| CCl4 + this compound | 28.5% (P<0.001 vs. CCl4 alone) |
| CCl4 + UDCA | No significant reduction |
Source: Adapted from Fiorucci et al., PNAS, 2001.[2]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
1. Bile Duct Ligation (BDL)-Induced Cirrhosis and Portal Hypertension Model
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: The common bile duct is ligated twice and transected between the ligatures. Sham-operated rats undergo a similar procedure without bile duct ligation. Cirrhosis and portal hypertension develop over a period of four weeks.
-
Drug Administration: Four weeks after surgery, rats are treated orally for five days with either this compound (28 mg/kg per day) or UDCA (15 mg/kg per day).
-
Hemodynamic Measurements: Portal pressure is measured directly by cannulation of the portal vein. Mean arterial pressure and heart rate are monitored via cannulation of the carotid artery.
-
Isolated Perfused Liver System: To assess intrahepatic resistance, the liver is isolated and perfused with Krebs-Henseleit buffer. The dose-dependent vasoconstrictive response to norepinephrine is measured.[3]
2. Carbon Tetrachloride (CCl4)-Induced Cirrhosis Model
-
Animal Model: Male rats.
-
Induction of Cirrhosis: Rats receive intraperitoneal injections of CCl4 twice a week for eight weeks to induce liver fibrosis and cirrhosis.
-
Drug Administration: During the eight weeks of CCl4 administration, rats are concurrently treated with either this compound or UDCA.
-
Assessment of Ascites: The presence and volume of ascitic fluid are determined at the end of the treatment period.
-
Hepatic Stellate Cell (HSC) Contraction Assay: Primary HSCs are isolated from rat livers. Contraction is induced by fetal calf serum (FCS), and the effects of this compound, UDCA, and SNAP are evaluated by measuring the change in the surface area of the cells.[2][4]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is selectively taken up by hepatocytes, where it is metabolized to release nitric oxide (NO). The released NO then acts on adjacent hepatic stellate cells (HSCs) and sinusoidal endothelial cells. In HSCs, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of HSCs, thereby reducing intrahepatic vascular tone and portal pressure.
Caption: Mechanism of action of this compound in the liver.
Experimental Workflow for BDL Model
The following diagram illustrates the experimental workflow for evaluating the effects of this compound in the bile duct ligation (BDL) model of portal hypertension.
Caption: Experimental workflow for the BDL model.
Discussion and Future Directions
The preclinical data strongly suggest that this compound is effective in reducing portal pressure and mitigating some of the complications of liver cirrhosis in animal models. Its liver-selective NO donation provides a significant advantage over non-selective NO donors by avoiding systemic hypotension. The comparative studies highlight its superiority over its parent compound, UDCA, in the context of portal hypertension.
However, it is important to note that a phase 2a clinical trial in patients with cirrhosis and portal hypertension did not show a reduction in the hepatic venous pressure gradient (HVPG) with this compound administration.[6] The study did observe a reduction in systolic blood pressure, suggesting a lack of selective NO release in the human intrahepatic circulation at the doses tested.[6] Further research is needed to understand the translational gap between the promising preclinical results and the clinical findings. This may involve exploring different dosing regimens, patient populations, or formulations to enhance liver-specific delivery in humans.
References
- 1. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Emerging Therapies for Non-alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for Non-alcoholic Steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD), is rapidly evolving. With no currently approved treatments, the demand for effective pharmacological interventions is at an all-time high. This guide provides a comparative analysis of NCX 1000 and other prominent NASH treatments in clinical development, focusing on their mechanisms of action, clinical trial data, and experimental protocols. While clinical data for this compound in NASH is not yet available, its unique mechanism of action warrants its inclusion in this comparative overview.
Overview of Therapeutic Strategies
The multifaceted pathophysiology of NASH, involving metabolic dysregulation, inflammation, and fibrosis, has led to the development of various therapeutic agents with distinct mechanisms of action. This comparison focuses on a selection of these agents that are in late-stage clinical development or have recently gained significant attention:
-
This compound: A nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA).
-
Obeticholic Acid (OCA): A farnesoid X receptor (FXR) agonist.
-
Resmetirom (MGL-3196): A thyroid hormone receptor-β (THR-β) selective agonist.
-
Lanifibranor (IVA337): A pan-peroxisome proliferator-activated receptor (PPAR) agonist.
-
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist.
Quantitative Data Comparison
The following tables summarize the key efficacy data from pivotal clinical trials of the comparator NASH treatments. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and duration.
Table 1: Efficacy in NASH Resolution (Without Worsening of Fibrosis)
| Drug (Trial) | Dosage | Patient Population | Trial Duration | NASH Resolution Rate | Placebo Rate |
| Resmetirom (MAESTRO-NASH) | 80 mg | Biopsy-confirmed NASH with F2-F3 fibrosis | 52 weeks | 25.9% | 9.7% |
| 100 mg | 29.9% | ||||
| Obeticholic Acid (REGENERATE) | 25 mg | Biopsy-confirmed NASH with F2-F3 fibrosis | 18 months | 12% | 8% |
| Lanifibranor (NATIVE) | 800 mg | Biopsy-confirmed active NASH | 24 weeks | 39% | 22% |
| 1200 mg | 49% | ||||
| Semaglutide (Phase 2) | 0.4 mg (daily) | Biopsy-confirmed NASH with F2-F3 fibrosis | 72 weeks | 59% | 17% |
Table 2: Efficacy in Fibrosis Improvement (by at least one stage without worsening of NASH)
| Drug (Trial) | Dosage | Patient Population | Trial Duration | Fibrosis Improvement Rate | Placebo Rate |
| Resmetirom (MAESTRO-NASH) | 80 mg | Biopsy-confirmed NASH with F2-F3 fibrosis | 52 weeks | 24.2% | 14.2% |
| 100 mg | 25.9% | ||||
| Obeticholic Acid (REGENERATE) | 25 mg | Biopsy-confirmed NASH with F2-F3 fibrosis | 18 months | 23% | 12% |
| Lanifibranor (NATIVE) | 800 mg | Biopsy-confirmed active NASH | 24 weeks | 34% | 29% |
| 1200 mg | 48% | ||||
| Semaglutide (Phase 2) | 0.4 mg (daily) | Biopsy-confirmed NASH with F2-F3 fibrosis | 72 weeks | Not statistically significant |
Mechanism of Action and Signaling Pathways
The therapeutic agents discussed employ different strategies to target the underlying pathophysiology of NASH.
This compound: Nitric Oxide Donation
This compound is a novel compound that links ursodeoxycholic acid (UDCA) to a nitric oxide (NO)-donating moiety. In the liver, this compound is metabolized, leading to the release of NO.[1][2] NO plays a crucial role in maintaining hepatic vascular homeostasis and has been shown to have anti-inflammatory and anti-fibrotic effects. The rationale for its use in NASH stems from the observation that NO bioavailability is reduced in the cirrhotic liver, contributing to increased intrahepatic resistance.[2] By delivering NO directly to the liver, this compound aims to counteract this deficiency.[1][2]
Figure 1: Proposed mechanism of action of this compound in the liver.
Multi-faceted Approaches of Other NASH Therapies
The other NASH drug candidates target different aspects of the disease, from metabolic dysregulation to inflammation and fibrosis, through various signaling pathways.
Figure 2: Overview of the primary pathways targeted by different classes of NASH drugs.
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key trials cited.
MAESTRO-NASH (Resmetirom)
-
Study Design: This is an ongoing Phase 3, randomized, double-blind, placebo-controlled study.[3]
-
Patient Population: The trial enrolled adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.[4] Key exclusion criteria included significant alcohol consumption and other causes of chronic liver disease.[3]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral resmetirom at a dose of 80 mg or 100 mg, or placebo.[3]
-
Primary Endpoints: The dual primary endpoints at 52 weeks were: 1) NASH resolution with no worsening of fibrosis, and 2) Improvement in fibrosis by at least one stage with no worsening of the NAFLD Activity Score (NAS).[4]
-
Histological Assessment: Liver biopsies were performed at baseline and at week 52.
REGENERATE (Obeticholic Acid)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.[2][5]
-
Patient Population: The study included patients with definite NASH and fibrosis stage F2 or F3.[5]
-
Intervention: Patients were randomized to receive placebo, obeticholic acid 10 mg, or obeticholic acid 25 mg once daily.[6]
-
Primary Endpoints: The co-primary endpoints at the 18-month interim analysis were: 1) Improvement in fibrosis by ≥1 stage with no worsening of NASH, and 2) NASH resolution with no worsening of fibrosis.[6]
-
Histological Assessment: Liver biopsies were performed at screening and at 18 months.
NATIVE (Lanifibranor)
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, Phase 2b trial.[7][8]
-
Patient Population: The trial enrolled patients with non-cirrhotic, highly active NASH.[7]
-
Intervention: Patients were randomized to receive lanifibranor 800 mg, lanifibranor 1200 mg, or placebo once daily.[7]
-
Primary Endpoint: The primary endpoint was a decrease of at least 2 points in the Steatosis, Activity, Fibrosis (SAF)-A score (combining inflammation and ballooning) without worsening of fibrosis.[7]
-
Histological Assessment: Liver biopsies were conducted at baseline and at the end of the 24-week treatment period.
Semaglutide Phase 2 Trial
-
Study Design: A 72-week, multicenter, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial.[9]
-
Patient Population: The study included patients with biopsy-confirmed NASH and liver fibrosis of stage F1, F2, or F3.
-
Intervention: Patients were randomized to receive once-daily subcutaneous semaglutide at doses of 0.1 mg, 0.2 mg, or 0.4 mg, or placebo.[9]
-
Primary Endpoint: The primary endpoint was the resolution of NASH with no worsening in liver fibrosis.[9]
-
Histological Assessment: Liver biopsies were performed at baseline and at week 72.
Experimental Workflow
The general workflow for these pivotal NASH clinical trials follows a standardized, rigorous process to ensure data quality and patient safety.
Figure 3: A generalized workflow for a typical NASH clinical trial.
Conclusion
The field of NASH therapeutics is advancing rapidly, with several promising agents demonstrating efficacy in late-stage clinical trials. While Resmetirom, Obeticholic Acid, Lanifibranor, and Semaglutide have shown varying degrees of success in achieving NASH resolution and fibrosis improvement, each comes with its own efficacy and safety profile. The lack of direct head-to-head comparison trials makes it challenging to definitively rank these therapies.
This compound, with its unique liver-targeted nitric oxide delivery mechanism, presents a novel approach that warrants further investigation in the context of NASH. Preclinical evidence suggests potential benefits in reducing intrahepatic resistance and inflammation. Future clinical trials are needed to establish its efficacy and safety in patients with NASH and to understand its potential positioning in the evolving therapeutic landscape. Researchers and drug development professionals should continue to monitor the progress of these and other emerging therapies to inform the development of next-generation treatments for this complex disease.
References
- 1. Recent updates on pharmacologic therapy in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on Clinical Trials for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obeticholic acid for the treatment of non-alcoholic steatohepatitis: interim analysis from a multicentre, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inventivapharma.com [inventivapharma.com]
- 9. hcplive.com [hcplive.com]
NCX 1000 in Portal Hypertension: A Comparative Analysis Against Established Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug NCX 1000 with existing therapies for portal hypertension. The analysis is based on available preclinical and clinical data, with a focus on efficacy, mechanism of action, and experimental validation.
Executive Summary
Portal hypertension, a major complication of cirrhosis, is primarily managed by non-selective beta-blockers (NSBBs) and endoscopic interventions to reduce portal pressure and prevent variceal bleeding.[1][2][3][4][5] this compound, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), was developed as a liver-selective NO donor to specifically target increased intrahepatic resistance, a key factor in portal hypertension.[6] Preclinical studies in animal models of cirrhosis showed promise, suggesting this compound could reduce portal pressure without causing systemic vasodilation.[6] However, a phase 2a clinical trial in patients with cirrhosis and portal hypertension failed to demonstrate efficacy.[7] The trial revealed that this compound did not decrease the hepatic venous pressure gradient (HVPG), the gold standard for assessing portal pressure.[7] Furthermore, it induced a significant reduction in systolic blood pressure and hepatic blood flow, indicating a lack of liver selectivity and the presence of systemic effects.[7] In contrast, established therapies, particularly the non-selective beta-blocker carvedilol, have demonstrated superior efficacy in reducing HVPG and improving clinical outcomes in patients with compensated cirrhosis.[8][9]
Comparative Efficacy: this compound vs. Standard of Care
The following tables summarize the quantitative data on the efficacy of this compound compared to current first-line pharmacological treatments for portal hypertension.
Table 1: Change in Hepatic Venous Pressure Gradient (HVPG)
| Therapy | Dosage | Study Population | Baseline HVPG (mean ± SD) | Post-treatment HVPG (mean ± SD) | Mean Change in HVPG | p-value | Reference |
| This compound | Up to 2g t.i.d. for 16 days | Cirrhosis patients (n=9) | 16.7 ± 3.8 mmHg | 17.1 ± 3.8 mmHg | +0.4 mmHg | 0.596 | [7] |
| Placebo | N/A | Cirrhosis patients (n=2) | 15.5 ± 2.1 mmHg | 15.0 ± 2.8 mmHg | -0.5 mmHg | N/A | [7] |
| Carvedilol | 12.5-50 mg/day (mean 31 ± 4 mg/d) | Cirrhosis patients | N/A | N/A | Greater reduction vs. propranolol | <0.05 | [10] |
| Propranolol | N/A | Cirrhosis patients | N/A | N/A | N/A | N/A | [10] |
Table 2: Systemic Hemodynamic Effects
| Therapy | Key Systemic Hemodynamic Change | p-value | Reference |
| This compound | Significant reduction in systolic blood pressure (136 ± 7 mmHg to 121 ± 11 mmHg) | 0.003 | [7] |
| This compound | Significant decrease in hepatic blood flow (1129 ± 506 ml/min to 904 ± 310 ml/min) | 0.043 | [7] |
| Carvedilol | Greater reduction in mean arterial pressure compared to propranolol in some studies | Varies | [11] |
| Propranolol | Reduces cardiac output | N/A | [1][12] |
Mechanism of Action: A Tale of Two Strategies
Existing therapies and this compound employ fundamentally different mechanisms to alleviate portal hypertension.
Established Therapies: Reducing Portal Inflow
Non-selective beta-blockers (NSBBs) like propranolol, nadolol, and carvedilol are the cornerstone of pharmacological management.[1] Their primary mechanism involves reducing portal blood inflow through two main actions:
-
β2-adrenergic blockade: Causes splanchnic vasoconstriction, reducing blood flow to the portal system.[1][12]
Carvedilol offers an additional benefit through its α1-adrenergic blocking activity , which is thought to reduce intrahepatic resistance.[1][13] This dual action makes it more potent in reducing HVPG compared to traditional NSBBs.[8][9]
This compound: A Focus on Intrahepatic Resistance
The rationale behind this compound was to address the increased intrahepatic vascular tone, a consequence of endothelial dysfunction and reduced nitric oxide bioavailability in the cirrhotic liver.[6] By selectively delivering NO to the liver, this compound was hypothesized to induce intrahepatic vasodilation, thereby reducing resistance and lowering portal pressure without the systemic side effects of conventional nitrates.[6] Preclinical data supported this, showing increased NO levels in the liver of animal models.[6] However, the clinical trial results suggest this liver selectivity was not achieved in humans.[7]
Experimental Protocols
This compound Phase 2a Clinical Trial Methodology
-
Study Design: A single-center, randomized (4:1), double-blind, parallel-group, dose-escalating study.[7]
-
Participants: Eleven patients with cirrhosis and portal hypertension were enrolled. Nine received this compound and two received a placebo.[7]
-
Intervention: Patients received escalating oral doses of this compound or placebo, up to a maximum of 2 grams three times a day (t.i.d.) or the maximum tolerated dose, for a duration of 16 days.[7]
-
Primary Efficacy Endpoint: The primary measure of efficacy was the change in fasting and postprandial hepatic venous pressure gradient (HVPG) from baseline to the end of the treatment period.[7]
-
Secondary Measurements: Other parameters measured included hepatic blood flow (HBF) and arterial blood pressure.[7]
-
Procedure: HVPG and HBF were assessed via hepatic venous catheterization at baseline and after the 16-day treatment period.[7]
Standard HVPG Measurement Protocol (General)
The measurement of HVPG is a standard procedure in the assessment of portal hypertension. While the specific protocol for the this compound trial is detailed in its publication, the general steps are as follows:
-
Catheter Insertion: A balloon-tipped catheter is inserted, typically via the femoral or jugular vein, and advanced under fluoroscopic guidance into a hepatic vein.
-
Free Hepatic Venous Pressure (FHVP): The pressure within the hepatic vein is measured with the balloon deflated.
-
Wedged Hepatic Venous Pressure (WHVP): The balloon is then inflated to occlude the hepatic vein, and the pressure is measured again. This pressure reflects the sinusoidal pressure.
-
HVPG Calculation: The HVPG is calculated as the difference between the WHVP and the FHVP (HVPG = WHVP - FHVP). A clinically significant portal hypertension is generally defined by an HVPG of 10 mmHg or greater.[3]
Conclusion
Based on the available clinical evidence, this compound did not demonstrate efficacy in reducing portal pressure in patients with cirrhosis. The observed systemic hemodynamic effects, contrary to the preclinical hypothesis of liver-selective action, suggest a lack of target engagement in the human liver. In stark contrast, existing therapies, particularly non-selective beta-blockers like propranolol and carvedilol, have a well-established and clinically significant impact on reducing portal pressure and preventing the complications of portal hypertension. Carvedilol, with its dual mechanism of action, is often considered more effective than traditional NSBBs.[8][9] For now, the standard of care remains firmly in place, while the clinical development of this compound for this indication appears to have stalled. Future research into liver-selective therapies must overcome the challenge of translating promising preclinical data into effective and safe treatments for human patients.
References
- 1. Nonselective Beta‐Blockers in Portal Hypertension: Why, When, and How? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varices Prevention and Treatment: Beta-Blockers - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 3. Treatment of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carvedilol as the new non-selective beta-blocker of choice in patients with cirrhosis and portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmjopen.bmj.com [bmjopen.bmj.com]
- 10. Carvedilol in the Treatment of Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of carvedilol in the management of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Why do we use non-selective beta-blockers in cirrhosis? - Part 1 | AASLD [aasld.org]
- 13. The Use of Nonselective Beta Blockers for Treatment of Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NCX 1000 in the Landscape of Portal Hypertension Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical trial results for NCX 1000, a nitric oxide-releasing derivative of ursodeoxycholic acid (UDCA), in the context of established treatments for portal hypertension. The development of this compound for this indication was discontinued due to a lack of efficacy in a Phase 2a clinical trial. This document summarizes the available data for this compound and compares it with the established non-selective beta-blockers (NSBBs), propranolol and nadolol, as well as its parent compound, UDCA.
Executive Summary
This compound was investigated as a liver-selective nitric oxide (NO) donor for the treatment of portal hypertension, a serious complication of cirrhosis. The rationale was to reduce intrahepatic resistance and consequently lower portal pressure without the systemic hemodynamic effects associated with conventional nitrates. However, a Phase 2a clinical trial in patients with cirrhosis and portal hypertension showed that this compound was not effective in reducing the hepatic venous pressure gradient (HVPG), the gold-standard measure of portal pressure. In contrast, non-selective beta-blockers remain a cornerstone of therapy, having demonstrated efficacy in reducing portal pressure and preventing complications of portal hypertension in numerous clinical trials.
Quantitative Data Comparison
The following tables summarize the clinical trial data for this compound and comparator drugs. It is important to note that this is not a head-to-head comparison, as the data are derived from separate clinical trials with potentially different patient populations and study designs.
Table 1: Comparison of Hemodynamic Effects
| Drug | Dosage | Trial Phase | Change in HVPG (mm Hg) | Change in Hepatic Blood Flow (HBF) | Change in Systolic Blood Pressure (mm Hg) |
| This compound | Up to 2g t.i.d. for 16 days | Phase 2a | No significant change (Baseline: 17.1 ± 3.8, Post-treatment: 16.7 ± 3.8)[1] | Decreased significantly (Baseline: 1129 ± 506 ml/min, Post-treatment: 904 ± 310 ml/min)[1] | Reduced in a dose-dependent manner (Baseline: 136 ± 7, Post-treatment: 121 ± 11)[1] |
| Propranolol | Dose titrated to reduce resting heart rate by 25% | Multiple | Significant reduction (e.g., -21% from baseline) | Reduced | Reduced |
| Nadolol | Dose titrated to reduce resting heart rate by 25% | Multiple | Significant reduction | Reduced | Reduced |
| Ursodeoxycholic Acid (UDCA) | 13-15 mg/kg/day | N/A | No significant effect on portal pressure in a meta-analysis of patients with primary biliary cirrhosis. | Not reported | Not reported |
Experimental Protocols
A detailed experimental protocol for the this compound Phase 2a trial is not publicly available. However, based on published abstracts, the key elements of the study design are summarized below, alongside a general protocol for trials investigating non-selective beta-blockers in portal hypertension.
This compound Phase 2a Trial (Summary)
-
Study Design: A single-center, randomized (4:1), double-blind, parallel-group, dose-escalating study.[1]
-
Patient Population: 11 patients with cirrhosis and portal hypertension.[1]
-
Intervention: Progressive oral doses of this compound or placebo up to 2 g t.i.d. or the maximum tolerated dose for 16 days.[1]
-
Primary Efficacy Endpoint: Change in fasting hepatic venous pressure gradient (HVPG) from baseline to day 16.
-
Secondary Endpoints: Change in postprandial HVPG, hepatic blood flow (HBF), and arterial blood pressure.[1]
-
Methodology for HVPG Measurement: Not detailed in the available literature, but typically involves hepatic venous catheterization to measure the wedged and free hepatic venous pressures.
General Protocol for Non-Selective Beta-Blocker Trials in Portal Hypertension
-
Study Design: Typically randomized, placebo-controlled, or active-comparator trials.
-
Patient Population: Patients with cirrhosis and portal hypertension, often with specific inclusion criteria related to the presence and size of esophageal varices.
-
Intervention: Propranolol or nadolol administered orally, with the dose titrated to achieve a specific hemodynamic target, usually a 25% reduction in resting heart rate or a heart rate of 55-60 beats per minute.
-
Primary Efficacy Endpoint: Reduction in HVPG of ≥20% from baseline or to <12 mm Hg. Other common endpoints include the incidence of variceal bleeding or rebleeding.
-
Methodology for HVPG Measurement: Hepatic venous catheterization is performed at baseline and after a period of treatment to measure the wedged and free hepatic venous pressures, from which the HVPG is calculated.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). The intended mechanism of action was the targeted delivery of NO to the liver. In the liver, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels were expected to activate protein kinase G (PKG), leading to the relaxation of hepatic stellate cells (HSCs) and sinusoidal endothelial cells, thereby reducing intrahepatic resistance and portal pressure.
Figure 1: Proposed signaling pathway of this compound in hepatic stellate cells.
Non-Selective Beta-Blocker Mechanism of Action
Non-selective beta-blockers, such as propranolol and nadolol, reduce portal pressure through two primary mechanisms: 1) blockade of β1-adrenergic receptors in the heart, which decreases cardiac output, and 2) blockade of β2-adrenergic receptors in the splanchnic circulation, which leads to unopposed α-adrenergic vasoconstriction, thereby reducing portal blood inflow.
Figure 2: Mechanism of action of non-selective beta-blockers in portal hypertension.
Experimental Workflow for HVPG Measurement
The measurement of the hepatic venous pressure gradient is a critical procedure in clinical trials for portal hypertension.
Figure 3: Standard experimental workflow for the measurement of the hepatic venous pressure gradient (HVPG).
Conclusion
The clinical development of this compound for portal hypertension was halted due to a lack of efficacy in a Phase 2a trial.[1] The trial results indicated that this compound did not reduce portal pressure as measured by HVPG and was associated with a decrease in hepatic blood flow and systolic blood pressure.[1] In contrast, non-selective beta-blockers have a well-established efficacy and safety profile and remain the standard of care for the medical management of portal hypertension. While the concept of liver-selective NO donation remains a theoretically attractive therapeutic strategy, the clinical trial results for this compound did not support its further development for this indication. Future research in this area will require novel approaches to achieve targeted intrahepatic vasodilation without compromising systemic hemodynamics.
References
A Comparative Analysis of the Systemic Effects of NCX 1000 Versus Placebo in Portal Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the systemic effects of NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), and a placebo in the context of treating portal hypertension. Preclinical studies in animal models positioned this compound as a promising liver-selective vasodilator, however, a phase 2a clinical trial in patients with cirrhosis revealed significant systemic hemodynamic effects. This guide synthesizes the available data to offer a comprehensive evaluation for research and development professionals.
Mechanism of Action
This compound is designed to target the liver specifically. The core concept is that the UDCA moiety directs the molecule to hepatocytes, where it is metabolized, leading to the localized release of nitric oxide. This NO is intended to activate soluble guanylate cyclase (sGC) in hepatic stellate cells (HSCs) and other sinusoidal cells. The subsequent increase in cyclic guanosine monophosphate (cGMP) was expected to induce vasodilation and reduce intrahepatic resistance, thereby lowering portal pressure without affecting systemic blood pressure.[1][2]
Signaling Pathway of this compound in the Liver
Caption: Proposed mechanism of this compound in the liver.
Preclinical vs. Clinical Effects: A Tale of Two Outcomes
Preclinical studies in cirrhotic rat models demonstrated that this compound effectively reduced portal pressure without causing a drop in mean arterial pressure, supporting the concept of a liver-selective effect.[1][2] However, a phase 2a, randomized, double-blind, placebo-controlled, dose-escalating clinical trial in patients with cirrhosis and portal hypertension did not replicate these findings.[1]
Quantitative Data Summary: Clinical Trial Results
The following table summarizes the key hemodynamic findings from the phase 2a clinical trial. The study enrolled 11 patients, with 9 receiving this compound and 2 receiving a placebo.[1] Due to the small number of participants in the placebo group, a direct statistical comparison of the changes between the two groups is not available in the published abstract. The data presented for the this compound group represents the change from baseline after 16 days of treatment.
| Parameter | This compound Group (n=9) | Placebo Group (n=2) |
| Hepatic Venous Pressure Gradient (HVPG) (mmHg) | No significant change (16.7 ± 3.8 vs. 17.1 ± 3.8 at baseline; P=0.596)[1] | Data not available |
| Systolic Blood Pressure (mmHg) | Significant reduction (121 ± 11 vs. 136 ± 7 at baseline; P=0.003)[1] | Data not available |
| Diastolic Blood Pressure (mmHg) | No significant effect[1] | Data not available |
| Hepatic Blood Flow (HBF) (ml/min) | Significant decrease (904 ± 310 vs. 1,129 ± 506 at baseline; P=0.043)[1] | Data not available |
Experimental Protocols
Phase 2a Clinical Trial Methodology
A single-center, randomized (4:1), double-blind, parallel-group, dose-escalating study was conducted to evaluate the efficacy and tolerability of this compound in patients with cirrhosis and portal hypertension.[1]
-
Participants: Patients with cirrhosis and portal hypertension.
-
Intervention: Progressive oral doses of this compound or placebo were administered for 16 days, up to a maximum tolerated dose of 2 g t.i.d.[1]
-
Primary Efficacy Endpoint: The primary endpoint was the change in fasting and postprandial hepatic venous pressure gradient (HVPG) from baseline to day 16.[1]
-
Hemodynamic Measurements:
-
HVPG: Assessed via hepatic venous catheterization.
-
Hepatic Blood Flow (HBF): Method not specified in the abstract.
-
Arterial Blood Pressure: Measured at baseline and after treatment.[1]
-
Experimental Workflow: Phase 2a Clinical Trial
Caption: Workflow of the phase 2a clinical trial of this compound.
Discussion and Conclusion
The clinical trial of this compound versus placebo yielded unexpected results. Contrary to the liver-selective effects observed in preclinical animal models, this compound demonstrated significant systemic hemodynamic effects in humans with cirrhosis and portal hypertension.[1] The lack of a reduction in HVPG, coupled with a significant decrease in systolic blood pressure and hepatic blood flow, suggests that the drug did not achieve its intended selective vasodilation within the intrahepatic circulation.[1] Instead, the systemic vasodilation likely led to a reduction in cardiac output and, consequently, a decrease in hepatic blood flow.
These findings underscore the critical importance of translating preclinical observations to human studies, particularly in complex disease states like cirrhosis where systemic hemodynamics are already compromised. The data suggests that in humans, the metabolism of this compound may lead to a systemic release of NO, or that the dose required to achieve a therapeutic effect in the liver is high enough to cause systemic off-target effects.
For drug development professionals, the case of this compound serves as a valuable example of the challenges in developing liver-targeted therapies and highlights the need for careful dose-finding studies and a thorough understanding of a drug's pharmacokinetic and pharmacodynamic profile in the target patient population. While this compound was found to be safe in this small study, its lack of efficacy in reducing portal pressure and its systemic vasodilatory effects make it an unsuitable candidate for the treatment of portal hypertension in its tested formulation and dosage.[1] Future research in this area may need to focus on alternative delivery mechanisms or different NO-donor moieties to achieve true liver selectivity.
References
- 1. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
NCX 1000 Demonstrates Superior Hepatocyte Protection Over Traditional UDCA Through Nitric Oxide Donation
For Immediate Release
[City, State] – Researchers and drug development professionals now have access to a comprehensive comparison of NCX 1000 and traditional ursodeoxycholic acid (UDCA) for hepatocyte protection. This guide synthesizes key experimental findings, highlighting the superior efficacy of this compound, a nitric oxide (NO)-releasing derivative of UDCA, in various preclinical models of liver injury. The enhanced therapeutic potential of this compound is attributed to its unique ability to selectively deliver NO to the liver, augmenting the known cytoprotective effects of UDCA.
Traditional UDCA has long been a cornerstone in the management of cholestatic liver diseases, primarily by reducing the concentration of toxic bile acids and exerting anti-apoptotic and anti-inflammatory effects.[1] However, this compound, by incorporating a nitric oxide-releasing moiety, offers an additional layer of protection. Nitric oxide is a critical signaling molecule in the liver, known for its vasodilatory, anti-inflammatory, and cytoprotective properties.[2] This dual mechanism of action positions this compound as a promising candidate for a broader range of liver diseases.
Comparative Efficacy in Preclinical Models
Experimental data from multiple studies consistently demonstrate the enhanced hepatoprotective effects of this compound compared to UDCA. In a murine model of acetaminophen-induced liver failure, this compound significantly improved liver histopathology and reduced mortality, an effect not observed with UDCA alone.[3][4] Similarly, in a model of nonalcoholic steatohepatitis (NASH) using amiodarone-induced hepatocyte injury, this compound exhibited greater protective potential than its parent compound.
Acetaminophen-Induced Acute Liver Failure
In a study investigating acetaminophen (APAP)-induced hepatotoxicity, this compound, but not UDCA, demonstrated a significant reduction in mortality.[3][4] When administered therapeutically after APAP intoxication, this compound improved liver histopathology and prevented the accumulation of inflammatory markers.[3][4]
| Parameter | Acetaminophen (APAP) Only | APAP + UDCA | APAP + this compound | Reference |
| Mortality Rate (%) | 60 | No significant reduction | 25 | [3][4] |
| Liver Histopathology | Severe Necrosis | No significant improvement | Improved | [3][4] |
Amiodarone-Induced Hepatocyte Injury (NASH Model)
A study utilizing amiodarone to mimic certain aspects of NASH in cultured mouse hepatocytes found that this compound provided better protection against cell death compared to UDCA.
| Treatment (100 µmol/L) | Cell Viability Increase (%) | p-value (vs. UDCA) | Reference |
| UDCA | 17 ± 5 | - | |
| This compound | 33 ± 5 | < 0.05 |
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
In a rat model of CCl4-induced liver fibrosis and portal hypertension, both this compound and UDCA reduced liver collagen deposition. However, only this compound prevented the formation of ascites and reduced intrahepatic resistance, highlighting the beneficial effects of NO-mediated vasodilation.[5][6][7]
| Parameter | CCl4 Alone | CCl4 + UDCA | CCl4 + this compound | Reference |
| Ascite Formation (%) | 75 | No significant reduction | 28.5 | [5][6] |
| Intrahepatic Resistance | Increased | No significant reduction | Reduced | [5][6] |
| Liver Collagen Deposition | Increased | Reduced | Reduced | [5][6] |
Signaling Pathways and Mechanisms of Action
The differential effects of UDCA and this compound can be attributed to their distinct signaling pathways. While both share the hepatoprotective mechanisms of UDCA, this compound's release of nitric oxide activates additional protective cascades.
Traditional UDCA Signaling Pathway
Caption: Simplified signaling pathway of traditional UDCA in hepatocyte protection.
This compound Signaling Pathway
Caption: this compound releases UDCA and NO, leading to enhanced hepatoprotective effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Amiodarone-Induced Hepatocyte Injury Model
This in vitro model is utilized to mimic certain aspects of nonalcoholic steatohepatitis (NASH).
Caption: Experimental workflow for the amiodarone-induced hepatocyte injury model.
Protocol:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from mice.
-
Pre-treatment: Isolated hepatocytes are incubated with varying concentrations of UDCA or this compound (0-100 µmol/L) for 15 minutes.
-
Induction of Injury: Amiodarone is added to the culture medium at a concentration of 50 µmol/L to induce hepatocyte injury.
-
Incubation: The cells are incubated for 20 hours.
-
Assessment of Cytotoxicity: Following incubation, cell viability, apoptosis, and markers of oxidative stress (superoxide anion production and malondialdehyde levels) are assessed.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats
This in vivo model is used to study the development of liver fibrosis and portal hypertension.
Caption: Experimental workflow for the CCl4-induced liver fibrosis model.
Protocol:
-
Induction of Fibrosis: Liver fibrosis is induced in rats through intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4).[5][6][7]
-
Treatment Groups: Rats are divided into groups receiving either vehicle, UDCA, or this compound.
-
Drug Administration: Treatments (e.g., 15 mg/kg per day of UDCA or this compound) are administered for the duration of the study (e.g., 8 weeks).[5][6]
-
Evaluation: At the end of the treatment period, animals are assessed for the presence of ascites, measurement of intrahepatic resistance (portal perfusion pressure), and quantification of liver collagen deposition through histological analysis.[5][6]
Acetaminophen (APAP)-Induced Acute Liver Failure Model in Mice
This in vivo model is employed to investigate drug-induced acute liver injury.
Caption: Experimental workflow for the APAP-induced acute liver failure model.
Protocol:
-
Induction of Liver Failure: Acute liver failure is induced in mice by a single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 330 µmol/kg.[3][4]
-
Therapeutic Intervention: Two hours after APAP administration, mice are treated with either UDCA (40 µmol/kg) or this compound (40 µmol/kg).[3][4]
-
Observation Period: The animals are monitored for a 24-hour period.
-
Outcome Measures: The primary outcomes assessed are the 24-hour mortality rate and liver injury, which is evaluated through histopathological examination and measurement of inflammatory cytokine mRNA levels (e.g., IFN-γ, TNF-α).[3][4]
References
- 1. Frontiers | Role of Ursodeoxycholic Acid in Treating and Preventing Idiosyncratic Drug-Induced Liver Injury. A Systematic Review [frontiersin.org]
- 2. NITRIC OXIDE IN LIVER DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver delivery of NO by NCX-1000 protects against acute liver failure and mitochondrial dysfunction induced by APAP in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver delivery of NO by NCX-1000 protects against acute liver failure and mitochondrial dysfunction induced by APAP in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Efficacy of NCX 1000 in Chronic Liver Disease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NCX 1000 with alternative therapies for the management of chronic liver disease, with a primary focus on portal hypertension. The information is compiled from preclinical and clinical studies to support an evidence-based assessment of its long-term efficacy.
Introduction to this compound
This compound is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA).[1] It is designed to selectively deliver NO to the liver, thereby addressing the reduced intrahepatic NO availability that contributes to increased intrahepatic resistance and portal hypertension in chronic liver diseases.[1][2][3] The rationale behind its development is to offer a liver-specific therapy that can reduce portal pressure without the systemic side effects associated with conventional NO donors.[2][4]
Mechanism of Action: The NO-cGMP Signaling Pathway
This compound is metabolized by hepatocytes, releasing nitric oxide directly into the liver microcirculation.[1][2] NO then activates soluble guanylate cyclase (sGC) in hepatic stellate cells (HSCs) and vascular endothelial cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn promotes vasodilation and a reduction in intrahepatic vascular tone, ultimately aiming to lower portal pressure.[2][5]
Preclinical Efficacy of this compound
Preclinical studies in a rat model of carbon tetrachloride (CCl4)-induced liver cirrhosis demonstrated promising results for this compound.
Experimental Workflow: CCl4-Induced Cirrhosis Model in Rats
Summary of Preclinical Data
| Parameter | Control (CCl4) | UDCA | This compound |
| Portal Pressure | Significantly elevated | No significant reduction | Significant reduction |
| Ascites Formation | Present in a high percentage of animals | No significant prevention | Significantly prevented |
| Liver Collagen Deposition | Markedly increased | Reduced | Reduced (similar to UDCA) |
| Hepatic Stellate Cell (HSC) Contraction | Increased | No significant inhibition | Inhibited |
| Liver Nitrite/Nitrate Levels | Baseline | No significant change | Increased |
| Liver cGMP Levels | Baseline | No significant change | Increased |
Data compiled from preclinical studies.[1][2][5][6]
Clinical Efficacy of this compound
A phase 2a, randomized, double-blind, dose-escalating study was conducted to evaluate the efficacy and tolerability of this compound in patients with cirrhosis and portal hypertension.
Experimental Protocol: Phase 2a Clinical Trial
-
Study Design: Single-center, randomized (4:1), double-blind, parallel-group, dose-escalating study.[7]
-
Participants: 11 patients with cirrhosis and portal hypertension (9 received this compound, 2 received placebo).[7]
-
Intervention: Progressive oral doses of this compound or placebo up to 2 g t.i.d. or maximum tolerated dose for 16 days.[7]
-
Primary Efficacy Endpoint: Change in fasting and postprandial hepatic venous pressure gradient (HVPG).[7]
-
Secondary Endpoints: Changes in hepatic blood flow (HBF) and arterial blood pressure.[7]
Summary of Clinical Trial Data
| Parameter | Baseline (Mean ± SD) | After this compound Treatment (Mean ± SD) | P-value |
| HVPG (mm Hg) | 17.1 ± 3.8 | 16.7 ± 3.8 | 0.596 |
| Hepatic Blood Flow (ml/min) | 1129 ± 506 | 904 ± 310 | 0.043 |
| Systolic Blood Pressure (mm Hg) | 136 ± 7 | 121 ± 11 | 0.003 |
| Diastolic Blood Pressure (mm Hg) | Not significantly changed | Not significantly changed | - |
Data from the phase 2a clinical trial.[7]
The clinical trial did not demonstrate a significant reduction in HVPG.[7] In contrast to the preclinical findings, this compound was associated with a significant decrease in systolic blood pressure and hepatic blood flow, suggesting systemic effects rather than a liver-selective action in humans.[7]
Comparison with Alternative Therapies for Portal Hypertension
The primary treatment goal for portal hypertension is to reduce the HVPG and prevent complications such as variceal bleeding. Non-selective beta-blockers (NSBBs) are the current standard of care for the long-term management of portal hypertension.
Comparative Efficacy of this compound and Non-Selective Beta-Blockers
| Feature | This compound | Non-Selective Beta-Blockers (e.g., Propranolol, Carvedilol) |
| Mechanism of Action | Liver-targeted NO donation, leading to intrahepatic vasodilation. | Blockade of β1 and β2 adrenergic receptors, reducing cardiac output and causing splanchnic vasoconstriction, which decreases portal inflow.[8] |
| Preclinical Efficacy | Reduced portal pressure and ascites in animal models.[1][2][6] | Well-established efficacy in various animal models of portal hypertension. |
| Clinical Efficacy (HVPG Reduction) | No significant reduction in a phase 2a trial.[7] | Clinically significant reduction in a substantial proportion of patients.[9] |
| Systemic Hemodynamic Effects | Significant reduction in systolic blood pressure.[7] | Reduction in heart rate and blood pressure are expected effects. |
| Long-Term Efficacy Data | Limited to a 16-day study; long-term efficacy is not established.[7] | Proven long-term efficacy in preventing primary and secondary variceal bleeding and reducing mortality.[8][9] |
Other Therapeutic Alternatives
-
Ursodeoxycholic Acid (UDCA): While the parent compound of this compound, UDCA is primarily used in chronic cholestatic liver diseases.[10][11] It improves biochemical markers but has not been shown to significantly reduce portal pressure.[1]
-
Vasoactive Drugs (e.g., Terlipressin, Octreotide): These are mainly used in the acute management of variceal bleeding and are not for long-term prophylaxis of portal hypertension.[8][9]
-
Statins (e.g., Simvastatin): Some studies suggest that statins may lower portal pressure, but their role in the routine management of portal hypertension is still under investigation.[8]
Conclusion
While this compound showed a strong preclinical rationale and promising results in animal models for the treatment of portal hypertension, these findings did not translate into clinical efficacy in a phase 2a study. The lack of effect on HVPG and the presence of systemic hemodynamic changes in humans suggest that the intended liver-selective mechanism was not achieved in the clinical setting.[7]
In contrast, non-selective beta-blockers remain the cornerstone of long-term pharmacological management of portal hypertension in patients with chronic liver disease, with proven efficacy in reducing portal pressure and improving clinical outcomes. Future research on liver-targeted therapies for portal hypertension is warranted, but based on the currently available data, this compound does not appear to be a viable long-term treatment for chronic liver disease-associated portal hypertension.
References
- 1. pnas.org [pnas.org]
- 2. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide and portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current concepts on the role of nitric oxide in portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A liver-specific nitric oxide donor improves the intra-hepatic vascular response to both portal blood flow increase and methoxamine in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Pharmacological management of portal hypertension: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursodeoxycholic acid in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursodeoxycholic acid in the treatment of chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for NCX 1000: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing NCX 1000, a nitric oxide-donating derivative of ursodeoxycholic acid, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to handle this compound with the appropriate safety measures. Always consult the product-specific Safety Data Sheet (SDS) for complete guidance.
Personal Protective Equipment (PPE): All personnel handling this compound should wear standard laboratory attire, including:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound, as with any chemical waste, must comply with local, state, and federal regulations. The following procedure provides a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
This compound waste should be classified as chemical waste.
-
Segregate solid this compound waste from liquid waste.
-
Do not mix with other incompatible waste streams.
-
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and the chemical name "this compound."
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal through a Licensed Contractor:
-
Arrange for the disposal of this compound waste through a licensed and certified hazardous waste disposal company.
-
Provide the disposal contractor with a copy of the this compound Safety Data Sheet.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate all laboratory equipment and glassware that has come into contact with this compound.
-
Use an appropriate solvent (e.g., ethanol or isopropanol) to rinse the equipment, collecting the rinse aid as hazardous waste.
-
Follow with a wash using a standard laboratory detergent and water.
-
This compound: Key Data
The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.
| Property | Value |
| Chemical Name | This compound |
| Appearance | Solid |
| Molecular Formula | C₃₈H₅₅NO₁₀ |
| Molecular Weight | 685.84 g/mol |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In solvent) | -80°C for 2 years; -20°C for 1 year |
Experimental Protocols: Disposal Considerations
When designing experiments involving this compound, the disposal of resulting materials must be considered from the outset.
-
Animal Studies: In preclinical studies, animal carcasses and bedding exposed to this compound should be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
-
Cell-Based Assays: Media and other liquid waste from cell-based assays containing this compound should be collected and disposed of as chemical waste.
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible management of this compound waste, fostering a secure and compliant research environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
Essential Safety and Logistical Information for Handling NCX 1000
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of NCX 1000, a nitric oxide-donating derivative of ursodeoxycholic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of its parent compound, ursodeoxycholic acid, and established best practices for handling potent, solid pharmaceutical compounds in a research environment.
Personal Protective Equipment (PPE)
The primary routes of exposure to this compound in a laboratory setting are inhalation of the powder, skin contact, and eye contact. Adherence to the following PPE recommendations is mandatory to minimize risk.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI-approved safety goggles with side-shields or a full-face shield. | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Nitrile or latex gloves. It is advisable to double-glove. | Prevents direct skin contact with the compound. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A buttoned, knee-length laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or other ventilated enclosure. | Minimizes the risk of inhaling fine particles of the compound. Personnel must be fit-tested and trained in the proper use of respirators. |
Experimental Protocols: Safe Handling and Disposal of this compound
I. Pre-Handling Preparations
-
Designated Work Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize exposure.[1][2] The work surface should be covered with absorbent, disposable bench paper.
-
Assemble Materials: Before handling the compound, ensure all necessary equipment and supplies are within the designated workspace. This includes:
-
Personal Protective Equipment (PPE)
-
Spatulas and weighing paper
-
Vials or containers for the prepared solutions
-
Appropriate solvents
-
Waste disposal bags and containers
-
-
Review Safety Information: All personnel involved must review this safety guide and the Safety Data Sheet for ursodeoxycholic acid.[3][4][5]
II. Handling and Weighing of Solid this compound
-
Don PPE: Put on all required personal protective equipment before entering the designated work area.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper within the containment hood. Use a spatula to handle the powder and avoid generating dust.
-
Solution Preparation: If preparing a solution, add the solvent to the vial containing the weighed this compound. Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.
III. Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any equipment used with a suitable cleaning agent (e.g., 70% ethanol) to remove any residual contamination.
-
Waste Disposal:
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, bench paper, and weighing boats, in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous waste container. Do not pour down the drain.[6]
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye and respiratory protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[7][8]
IV. Spill and Emergency Procedures
-
Small Spills (Powder):
-
Gently cover the spill with absorbent paper to avoid raising dust.
-
Wet the absorbent paper with a suitable solvent (e.g., ethanol) to dampen the powder.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed hazardous waste bag.
-
Clean the spill area again with a cleaning agent.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office.
-
Prevent others from entering the area.
-
Follow the instructions of the emergency response team.
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[5]
-
Seek immediate medical attention.
-
-
Skin Contact:
-
Remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.[5]
-
Seek medical attention if irritation persists.
-
-
Inhalation:
-
Move the individual to fresh air.
-
Seek immediate medical attention.
-
Signaling Pathways and Workflow Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
This procedural diagram outlines the necessary steps for safely managing this compound in a laboratory setting, from initial preparation through to final waste disposal. By following these guidelines, researchers can minimize their risk of exposure and ensure a safe working environment.
References
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 3. fishersci.com [fishersci.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
